2-Amino-3-cyclobutylpropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-cyclobutylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGOJUDAJKUDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621232 | |
| Record name | 3-Cyclobutylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-06-6 | |
| Record name | 3-Cyclobutylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Stereochemistry of 2-Amino-3-cyclobutylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a rapidly advancing strategy for enhancing pharmacological properties. Among these, amino acids bearing cyclic moieties have garnered significant attention for their ability to impose conformational constraints, thereby influencing peptide secondary structure, receptor affinity, and proteolytic stability. This guide provides a comprehensive technical overview of 2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid with a unique cyclobutyl side chain. We will delve into its structural intricacies, stereochemical considerations, synthetic approaches, and its potential applications in medicinal chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
This compound, also known as 3-cyclobutylalanine, is an alpha-amino acid with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene-linked cyclobutyl group.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number (Racemic) | 4426-06-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-cyclobutylalanine, DL-Cyclobutylalanine | [1] |
| Predicted Physicochemical Properties | ||
| pKa (Carboxyl) | ~2.2 | Estimated |
| pKa (Amino) | ~9.5 | Estimated |
| Isoelectric Point (pI) | ~5.85 | Estimated |
Note: Predicted pKa and pI values are estimated based on the values for similar aliphatic amino acids and the principles of isoelectric point calculation for neutral amino acids. Experimental determination is required for precise values.
Stereochemistry and Conformational Analysis
The presence of a chiral alpha-carbon renders this compound a stereoisomeric molecule, existing as (S) and (R) enantiomers. The stereochemistry at this center is crucial for its biological activity and its influence on peptide structure.
Chirality and Enantiomers
The alpha-carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and a cyclobutylmethyl group. This results in two non-superimposable mirror images, the (S) and (R) enantiomers. The naturally occurring amino acids are predominantly in the L- (which usually corresponds to the S-) configuration. For synthetic applications in drug discovery, both enantiomers are of interest as they can exhibit different pharmacological profiles.
Conformational Preferences of the Cyclobutyl Ring
The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain.[2] This puckering creates two distinct substituent positions: axial and equatorial. The substituent on a monosubstituted cyclobutane ring, in this case, the methylene group attached to the amino acid backbone, will preferentially occupy the equatorial position to minimize steric hindrance.
The puckering of the cyclobutane ring and the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds introduce a degree of conformational flexibility to the side chain. This constrained flexibility is a key feature that can be exploited in peptide design to favor specific secondary structures, such as β-turns or helical motifs.[3]
Impact on Peptide Structure
The incorporation of conformationally restricted amino acids like 3-cyclobutylalanine can significantly influence the secondary structure of peptides. The bulky and conformationally constrained cyclobutyl group can limit the accessible dihedral angles (phi and psi) of the peptide backbone in its vicinity, thereby promoting the formation of well-defined secondary structures. This can lead to enhanced receptor binding affinity and specificity.[4]
Synthesis of this compound
The synthesis of this compound, particularly in its enantiomerically pure forms, is a key challenge for its application in drug discovery. Several general strategies for the asymmetric synthesis of β-substituted amino acids can be adapted.
General Asymmetric Synthetic Approaches
The enantioselective synthesis of non-proteinogenic amino acids is a well-established field, with several robust methods available. These include:
-
Chiral Auxiliary-Mediated Alkylation: This classic approach involves the use of a chiral auxiliary, such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers, to direct the stereoselective alkylation of a glycine enolate equivalent with a suitable cyclobutylmethyl halide.
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of a dehydroamino acid precursor containing the cyclobutyl moiety, using a chiral rhodium or ruthenium catalyst, can provide access to the desired enantiomer.
-
Enzymatic Resolution: The enzymatic resolution of a racemic mixture of this compound or its derivative using an aminoacylase or a lipase can be an efficient method to separate the enantiomers.
Exemplary Synthetic Workflow: Asymmetric Alkylation
Below is a conceptual workflow for the asymmetric synthesis of (S)-2-Amino-3-cyclobutylpropanoic acid using a chiral auxiliary approach.
Caption: Conceptual workflow for the asymmetric synthesis of (S)-2-Amino-3-cyclobutylpropanoic acid.
Characterization and Analytical Methods
The unambiguous characterization of this compound is essential for its use in research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, the β-methylene protons, and the protons of the cyclobutyl ring. The chemical shifts and coupling constants of these protons provide valuable information about the molecule's connectivity and conformation.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxyl carbon, the α-carbon, the β-carbon, and the carbons of the cyclobutyl ring.
Note: As of the time of this guide, publicly available, experimentally determined NMR spectra for this compound are scarce. Predicted spectra can be generated using computational software, but experimental verification is paramount.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. Electrospray ionization (ESI) or other soft ionization techniques are typically used to generate the molecular ion.
Chiral Chromatography
To determine the enantiomeric purity of the synthesized amino acid, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed. This technique separates the (R) and (S) enantiomers, allowing for their quantification.
Applications in Drug Discovery and Peptide Science
The unique structural features of this compound make it an attractive building block for the design of novel peptide-based therapeutics.
Induction of Secondary Structures
The conformational rigidity of the cyclobutyl side chain can be exploited to induce and stabilize specific secondary structures in peptides, such as β-turns and helices.[3] This pre-organization of the peptide backbone can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.
Enhancement of Proteolytic Stability
The unnatural side chain of 3-cyclobutylalanine can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation. This can lead to a longer in vivo half-life and improved pharmacokinetic properties.
Modulation of Biological Activity
By replacing a natural amino acid with 3-cyclobutylalanine, the side chain's size, shape, and hydrophobicity are altered. This can lead to changes in the peptide's interaction with its receptor, potentially resulting in enhanced potency, altered selectivity, or a switch from agonist to antagonist activity.
Logical Flow for Peptide Modification
The decision to incorporate this compound into a peptide therapeutic is guided by a logical workflow aimed at improving its drug-like properties.
Caption: Logical workflow for the incorporation of this compound into a lead peptide.
Conclusion and Future Perspectives
This compound represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its unique combination of a chiral center and a conformationally constrained cyclobutyl side chain offers a powerful means to modulate the structure, stability, and biological activity of peptides. While the synthesis of this non-proteinogenic amino acid in enantiomerically pure form requires specialized synthetic methodologies, its potential to enhance the therapeutic properties of peptide-based drugs is significant. Future research will likely focus on the development of more efficient and scalable synthetic routes, as well as a more detailed exploration of its impact on the structure and function of a wider range of bioactive peptides. The continued investigation of such unique building blocks will undoubtedly pave the way for the next generation of innovative peptide therapeutics.
References
Sources
- 1. This compound | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Therapeutic Potential of (S)-2-Amino-3-cyclobutylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Emergence of Cyclobutyl Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel pharmacophores with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is perpetual. Unnatural amino acids, those not found in the canonical set of twenty, have emerged as a cornerstone in this endeavor, offering unique structural motifs to modulate biological activity.[1] Among these, amino acids bearing carbocyclic scaffolds have garnered significant attention. The cyclobutyl ring, in particular, presents a fascinating structural element. Its inherent strain and three-dimensional puckered conformation can impart valuable properties to a molecule, such as metabolic stability, conformational rigidity, and the ability to serve as a bioisosteric replacement for other functional groups.[2][3] This guide focuses on a specific and promising member of this class: (S)-2-Amino-3-cyclobutylpropanoic acid .
While extensive research on this specific molecule is still emerging, preliminary evidence and the broader context of cyclobutyl-containing compounds and amino acid derivatives suggest significant therapeutic potential, particularly in the realms of pain, inflammation, and neurological disorders. This document will serve as a comprehensive technical resource, synthesizing the current understanding and outlining the prospective applications of (S)-2-Amino-3-cyclobutylpropanoic acid for professionals in drug development.
II. Physicochemical Properties and Synthesis of (S)-2-Amino-3-cyclobutylpropanoic Acid
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.
Chemical Structure and Properties
-
Chemical Name: (S)-2-Amino-3-cyclobutylpropanoic acid
-
Synonyms: (2S)-2-amino-3-cyclobutylpropanoic acid, L-3-CYCLOBUTYLALANINE
-
CAS Number: 1201593-65-8
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol
-
Appearance: Solid
-
Storage: Refrigerator (2-8°C)
(Data sourced from commercial suppliers such as Sigma-Aldrich and ChemicalBook.)[4][5]
Stereoselective Synthesis
One plausible synthetic strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable cyclobutylmethyl halide. The use of a chiral auxiliary, such as a pseudoephedrine-derived glycinamide, can effectively control the stereochemistry at the α-carbon.
A generalized synthetic workflow is depicted below:
This approach, and others like the Mitsunobu-Tsunoda reaction for chiral α-amino acid synthesis, can be optimized to produce the desired (S)-enantiomer with high purity.[4]
III. Potential Therapeutic Applications and Underlying Mechanisms
The therapeutic potential of (S)-2-Amino-3-cyclobutylpropanoic acid is hypothesized to stem from its ability to modulate the endocannabinoid system (ECS). The ECS is a ubiquitous signaling system involved in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory.
Modulation of the Endocannabinoid System
The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. Inhibition of these enzymes leads to an increase in the endogenous levels of endocannabinoids, thereby enhancing their signaling and producing therapeutic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.
It is postulated that (S)-2-Amino-3-cyclobutylpropanoic acid may act as an inhibitor of FAAH and/or MAGL. This hypothesis is supported by the known activities of other amino acid derivatives as endocannabinoid modulators.
Potential Therapeutic Areas
Based on the proposed mechanism of action, (S)-2-Amino-3-cyclobutylpropanoic acid holds promise in the following therapeutic areas:
-
Pain Management: The endocannabinoid system is a well-established target for analgesia. By increasing endocannabinoid levels, this compound could be effective in treating various types of pain, including inflammatory and neuropathic pain.
-
Inflammatory Disorders: The anti-inflammatory properties of endocannabinoids are well-documented. (S)-2-Amino-3-cyclobutylpropanoic acid could potentially be used to treat conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.
-
Neurological and Neurodegenerative Disorders: The ECS plays a neuroprotective role. Modulation of this system may offer therapeutic benefits in conditions like Parkinson's disease, Alzheimer's disease, multiple sclerosis, and epilepsy.
IV. Preclinical Evaluation: Experimental Protocols
To validate the therapeutic potential of (S)-2-Amino-3-cyclobutylpropanoic acid, a series of preclinical in vitro and in vivo studies are necessary.
In Vitro Assays
1. FAAH and MAGL Inhibition Assays:
-
Objective: To determine the inhibitory potency (IC₅₀) of (S)-2-Amino-3-cyclobutylpropanoic acid against FAAH and MAGL.
-
Methodology:
-
Enzyme Source: Recombinant human FAAH and MAGL or rat brain homogenates.
-
Substrate: A fluorogenic or chromogenic substrate specific for each enzyme (e.g., AMC-arachidonoyl amide for FAAH, 4-nitrophenyl acetate for MAGL).
-
Procedure:
-
Incubate the enzyme with varying concentrations of (S)-2-Amino-3-cyclobutylpropanoic acid.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.
-
-
-
Data Presentation:
| Compound | FAAH IC₅₀ (nM) | MAGL IC₅₀ (nM) |
| (S)-2-Amino-3-cyclobutylpropanoic acid | To be determined | To be determined |
| Positive Control (e.g., URB597 for FAAH) | Known value | - |
| Positive Control (e.g., JZL184 for MAGL) | - | Known value |
2. Amino Acid Transporter Uptake Assay:
-
Objective: To assess whether (S)-2-Amino-3-cyclobutylpropanoic acid is a substrate for amino acid transporters, which could be relevant for its uptake into cancer cells.
-
Methodology:
-
Cell Line: A cancer cell line known to overexpress specific amino acid transporters (e.g., 9L gliosarcoma cells).
-
Radiolabeled Compound: Synthesize a radiolabeled version of the compound (e.g., with ¹⁸F).
-
Procedure:
-
Incubate the cells with the radiolabeled compound in the presence and absence of known inhibitors of different amino acid transporter systems (e.g., L-type, A-type, ASC-type).
-
Measure the intracellular accumulation of radioactivity.
-
A reduction in uptake in the presence of a specific inhibitor would indicate that the compound is a substrate for that transporter.
-
-
In Vivo Models
1. Models of Inflammatory Pain:
-
Carrageenan-Induced Paw Edema:
-
Animal Model: Rats or mice.
-
Procedure: Inject carrageenan into the plantar surface of the hind paw to induce inflammation and hyperalgesia. Administer (S)-2-Amino-3-cyclobutylpropanoic acid orally or intraperitoneally before or after the carrageenan injection.
-
Endpoints: Measure paw volume (plethysmometry) and assess pain sensitivity using a von Frey filament test (mechanical allodynia) or a radiant heat source (thermal hyperalgesia).
-
-
Formalin Test:
-
Animal Model: Mice.
-
Procedure: Inject formalin into the hind paw to induce a biphasic pain response (acute neurogenic and persistent inflammatory). Administer the test compound prior to the formalin injection.
-
Endpoints: Observe and score nociceptive behaviors (licking, biting, flinching) during both phases.
-
2. Models of Neuropathic Pain:
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the Sciatic Nerve:
-
Animal Model: Rats.
-
Procedure: Surgically induce a peripheral nerve injury. After the development of neuropathic pain symptoms, administer (S)-2-Amino-3-cyclobutylpropanoic acid.
-
Endpoints: Assess mechanical allodynia and thermal hyperalgesia over time.
-
3. Models of Neuroinflammation:
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation:
-
Animal Model: Mice.
-
Procedure: Administer LPS intraperitoneally or intracerebroventricularly to induce a systemic or central inflammatory response. Treat with (S)-2-Amino-3-cyclobutylpropanoic acid.
-
Endpoints: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the brain and assess sickness behavior.
-
V. Future Directions and Conclusion
(S)-2-Amino-3-cyclobutylpropanoic acid represents a compelling starting point for the development of novel therapeutics for a range of debilitating conditions. The unique structural features of the cyclobutyl moiety, combined with the potential for modulation of the endocannabinoid system, position this compound as a promising lead for further investigation.
The immediate next steps in the research and development of this molecule should focus on:
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the inhibition of FAAH and/or MAGL.
-
Comprehensive Preclinical Efficacy Studies: Evaluating the compound in a broader range of validated animal models for pain, inflammation, and various neurological disorders.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties and conducting safety studies to determine the therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
VI. References
-
Eze, F., Uzor, P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar.
-
Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.
-
Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63(17), 9153-9177.
-
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
-
LookChem. (n.d.). Cas 1201593-65-8,(S)-2-aMino-3-cyclobutylpropanoic acid.
-
BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
-
ChemicalBook. (2025). (S)-2-aMino-3-cyclobutylpropanoic acid | 1201593-65-8.
-
Sigma-Aldrich. (n.d.). (S)-2-Amino-3-cyclobutylpropanoic acid | 1201593-65-8.
Sources
- 1. Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Amino-3-cyclobutylpropanoic Acid: A Non-Proteinogenic Amino Acid for Advanced Peptide Design
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Abstract
Non-proteinogenic amino acids (NPAAs) represent a critical tool in modern medicinal chemistry and drug discovery, offering novel side-chain functionalities and conformational constraints not available within the canonical 22 proteinogenic amino acids.[1] This guide provides an in-depth technical overview of 2-Amino-3-cyclobutylpropanoic acid, an aliphatic NPAA also known as 3-cyclobutylalanine.[2] We explore its fundamental physicochemical properties, the strategic value of its cyclobutyl moiety for inducing specific peptide conformations, and its application in enhancing the pharmacological profiles of peptide-based therapeutics. Detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside a discussion of its potential to improve metabolic stability and receptor-binding affinity. This document serves as a comprehensive resource for researchers seeking to leverage the unique structural attributes of this NPAA in their drug development programs.
Introduction: The Case for Non-Proteinogenic Amino Acids in Peptidomimetics
The therapeutic potential of peptides is often hindered by poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and selectivity. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations.[3] By introducing side chains and backbone constraints not seen in nature, researchers can sculpt peptides into desired secondary structures, enhance resistance to proteolysis, and fine-tune binding interactions.[3][4]
This compound is a prime example of such a building block. As a derivative of alanine, its defining feature is the replacement of a side-chain hydrogen with a cyclobutyl group.[2][5][6] This seemingly simple modification has profound stereochemical implications, imposing significant conformational restrictions on the peptide backbone.[3] This guide will elucidate the properties of this NPAA and provide the practical knowledge required for its successful application.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is essential for its effective use in peptide design and synthesis. The cyclobutyl group is the key determinant of its unique character, distinguishing it from proteinogenic counterparts like leucine or valine.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [2][7] |
| Molecular Weight | 143.18 g/mol | [2][6] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 3-Cyclobutylalanine, DL-Cyclobutylalanine | [2] |
| CAS Number | 4426-06-6 (racemic mixture) | [2] |
| Chirality | Exists as (S) and (R) enantiomers | [8][9] |
The most critical feature is the steric bulk and restricted rotation of the cyclobutyl ring. Unlike the flexible alkyl side chains of leucine or isoleucine, the cyclobutyl moiety limits the permissible phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity. This constraint can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.[3][10] The incorporation of such a constrained residue serves as a powerful tool for investigating ligand-receptor binding interactions and designing potent peptidomimetics.[3]
Strategic Application in Peptide and Drug Design
The primary utility of this compound lies in its ability to act as a conformational constraint . This has several downstream benefits in drug development:
-
Enhanced Receptor Affinity and Selectivity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to a significant increase in affinity. The rigid structure can also prevent binding to off-target receptors, thereby improving selectivity.
-
Increased Proteolytic Stability: The steric hindrance provided by the cyclobutyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, extending the half-life of the peptide therapeutic in vivo.[11]
-
Improved Cell Penetration: The conformational preferences induced by cyclobutane-containing amino acids can influence the adoption of secondary structures that facilitate cell uptake, a critical parameter for targeting intracellular proteins.[3]
The choice between the (S) and (R) enantiomers is a critical design consideration, as each will induce a different, predictable conformational preference in the peptide chain.[4][11] Computational modeling, combined with empirical screening, is often used to determine the optimal stereochemistry for a given target.
Synthesis and Incorporation into Peptides
Overview of Synthetic Strategy
This compound is not commercially available as a standard reagent and typically requires custom synthesis or procurement from specialized suppliers. For peptide synthesis, it must be protected at the α-amino group, most commonly with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for modern solid-phase peptide synthesis (SPPS).[12][13]
The general workflow for utilizing this NPAA is outlined below.
Caption: General workflow for the incorporation of this compound into a peptide sequence.
Detailed Experimental Protocol: Fmoc-SPPS
This protocol describes the manual coupling of Fmoc-D-2-amino-3-cyclobutylpropanoic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Rink Amide MBHA resin (pre-loaded with the first amino acid or ready for first coupling)
-
Fmoc-D-2-amino-3-cyclobutylpropanoic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser Test Kit (for monitoring reaction completion)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol Steps:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat with a fresh aliquot of deprotection solution for 15 minutes.
-
Causality: The first short treatment removes the dibenzofulvene-piperidine adduct, while the second, longer treatment ensures complete removal of the Fmoc group.[14]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Confirmation of Deprotection (Kaiser Test):
-
Take a small sample of resin beads.
-
Perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-D-2-amino-3-cyclobutylpropanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Allow the solution to pre-activate for 2-3 minutes.
-
Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid to an activated ester, minimizing the risk of racemization.[13] DIPEA acts as a non-nucleophilic base to neutralize the reaction.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of beads. A negative result (clear/yellow beads) indicates complete coupling.
-
If the test is positive, allow the reaction to continue for another hour or consider a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
-
-
Cleavage and Global Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and incubate for 2-3 hours at room temperature.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[13] TIS acts as a scavenger to trap reactive cations generated during this process.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Conclusion and Future Outlook
This compound is a valuable non-proteinogenic amino acid for medicinal chemists and peptide scientists. Its rigid cyclobutyl side chain provides a predictable and effective means of introducing conformational constraints into peptide scaffolds. This structural control is instrumental in addressing the core challenges of peptide drug development, namely metabolic instability and poor receptor affinity. By following robust synthetic protocols, researchers can successfully incorporate this building block to create novel peptidomimetics with enhanced therapeutic properties. As the demand for more sophisticated and potent peptide drugs grows, the strategic use of conformationally constrained NPAAs like 3-cyclobutylalanine will undoubtedly play an increasingly important role in the future of drug discovery.
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Discovery and history of cyclobutyl-containing amino acids.
An In-Depth Technical Guide to the Discovery and History of Cyclobutyl-Containing Amino Acids
Authored by Gemini, Senior Application Scientist
Introduction: The Quest for Structural Rigidity in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is perpetual. Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, offering a chemical space that transcends the 22 proteinogenic amino acids.[1] By providing bespoke side chains, altered stereochemistry, and modified backbones, UAAs allow for the fine-tuning of molecular properties to overcome the inherent limitations of small molecules and traditional peptides, such as poor enzymatic stability and low cell permeability.[2][3]
Among the vast arsenal of UAAs, those featuring conformationally restricted scaffolds have garnered significant attention.[4] By reducing the molecule's rotational freedom, these rigid structures can pre-organize a compound into its bioactive conformation, leading to improved binding affinity and specificity for its biological target.[5] The cyclobutyl ring, a strained four-membered carbocycle, represents a particularly intriguing scaffold. Its unique, puckered three-dimensional structure can impart significant conformational constraints on the amino acid backbone and side chain, making it a valuable motif for designing novel peptidomimetics and therapeutic agents.[6] This guide provides a comprehensive overview of the discovery, synthesis, and application of cyclobutyl-containing amino acids, tracing their history from early reports to their current role in cutting-edge drug discovery.
Chapter 1: Early Discoveries and Natural Precedent
The history of cyclobutyl-containing amino acids is rooted in both early synthetic explorations and the surprising discovery of these structures in nature. While the cyclobutane ring itself was first synthesized in 1907, its incorporation into amino acid scaffolds for biological study came much later.[6]
An early example of the synthesis of a cyclobutyl amino acid is detailed in a 1962 patent, which describes the preparation of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, a derivative of α-pinene.[7] This work highlighted a potential pathway to these novel structures from readily available starting materials.
A pivotal moment in validating the biological relevance of this class of compounds was their discovery in natural sources. Researchers isolated 2,4-methanoproline and 2,4-methanoglutamic acid (1-amino-1,3-dicarboxycyclobutane) from the seeds of the plant Ateleia herbert smithii.[8] The existence of these natural products demonstrated that biological systems can produce and utilize these strained cyclic amino acids, lending credence to their potential as biocompatible molecular building blocks. The cyclobutane unit is now recognized as a structural element in a wide range of naturally occurring compounds, including alkaloids from terrestrial and marine species, which often exhibit potent biological activities.[8]
Chapter 2: The Evolution of Synthetic Strategies
The utility of cyclobutyl amino acids is fundamentally dependent on the ability to synthesize them efficiently and with high stereochemical control. Synthetic methodologies have evolved significantly, moving from classical multi-step sequences to more elegant and powerful cycloaddition strategies.
[2+2] Cycloaddition: The Cornerstone of Synthesis
The most prevalent and versatile method for constructing the cyclobutane core is the [2+2] cycloaddition reaction.[9] This strategy involves the reaction of two alkene-containing fragments to directly form the four-membered ring. In the context of amino acid synthesis, this typically involves the reaction of an α,β-dehydroamino acid derivative with an olefin.
Recently, visible-light photocatalysis has emerged as a mild and highly effective way to promote this transformation.[10] This approach utilizes a photocatalyst that, upon irradiation with visible light, enters an excited state and transfers its energy to one of the reactants (a triplet energy transfer mechanism). This generates a highly reactive intermediate that readily undergoes the [2+2] cycloaddition with the reaction partner. The primary advantage of this method is its operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups, providing rapid access to a diverse library of cyclobutane α-amino acid derivatives.[10]
Workflow for Photocatalyzed [2+2] Cycloaddition
Caption: General workflow for the synthesis of cyclobutane α-amino acids via photocatalyzed [2+2] cycloaddition.
Alternative Synthetic Approaches
While [2+2] cycloadditions are dominant, other methods have been developed. For instance, a tandem amidation/aza-Michael addition protocol has been reported for preparing β-N-heterocyclic cyclobutane carboximide derivatives.[9] This method involves the reaction of cyclobutene-1-carboxylic acid with a nitrogen nucleophile, offering a pathway to β-amino acid analogues. The diversity of synthetic methods continues to expand, providing chemists with a robust toolkit to access a wide range of structurally unique cyclobutyl amino acids.
Experimental Protocol: Photocatalyzed Synthesis of a Cyclobutane α-Amino Acid
The following protocol is adapted from the visible light-catalyzed [2+2] cycloaddition reported by Stinglhamer et al. (2022).[10]
Objective: To synthesize a protected 2-substituted cyclobutane α-amino acid derivative.
Materials:
-
α,β-Dehydroamino acid derivative (1.0 eq)
-
Styrene derivative (2.0 eq)
-
[Ir(dFCF3ppy)2(dtbpy)]PF6 photocatalyst (1 mol%)
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk tube or similar reaction vessel equipped with a magnetic stir bar
-
Blue LED light source
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: Add the α,β-dehydroamino acid derivative (e.g., 0.2 mmol, 1.0 eq) and the photocatalyst (0.002 mmol, 1 mol%) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed DCM (to achieve a 0.1 M concentration) followed by the styrene derivative (0.4 mmol, 2.0 eq) via syringe.
-
Photoreaction: Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source. Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane α-amino acid product.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Deprotection (Optional): The protecting groups (e.g., Boc, Fmoc, esters) can be removed using standard literature procedures (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc, or acid/base hydrolysis for esters) to yield the free amino acid.[10]
Chapter 3: Conformational Properties and Rationale for Use
The primary motivation for incorporating cyclobutyl amino acids into peptides and other molecules is to leverage their unique conformational properties. The four-membered ring is not planar; it exists in a puckered conformation that rapidly interconverts between two states. This puckering significantly restricts the torsional angles (phi, ψ) of the amino acid backbone, forcing it to adopt a more defined secondary structure.[11][12]
This conformational constraint offers several key advantages in drug design:
-
Pre-organization for Binding: By locking the peptide backbone into a specific conformation that mimics the bound state at a biological target (e.g., a receptor or enzyme), the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[5]
-
Increased Metabolic Stability: The unnatural, sterically hindered structure of cyclobutyl amino acids can make peptides more resistant to degradation by proteases, prolonging their half-life in vivo.[6]
-
Improved Selectivity: A more rigid conformation can prevent the peptide from binding to off-target receptors, leading to improved selectivity and a better side-effect profile.
-
Scaffolding for Functional Groups: The cyclobutane ring serves as a rigid scaffold to orient side chains or other functional groups in a precise three-dimensional arrangement, which is critical for interactions with biological targets.[12]
Diagram of Conformational Constraint
Caption: The cyclobutyl ring reduces conformational flexibility, locking the peptide backbone into a more defined structure.
Chapter 4: Applications in Peptidomimetics and Drug Discovery
The unique properties of cyclobutyl amino acids have made them attractive building blocks in the development of bioactive peptides and peptidomimetics.[4][9] By replacing a natural amino acid with a cyclobutyl analogue, researchers can systematically probe structure-activity relationships and optimize drug candidates.
Hybrid peptidomimetics containing cyclobutane γ-amino acids have been investigated as cell-penetrating peptides (CPPs).[12] Studies showed that the rigid cyclobutane unit helped to pre-organize the peptide into a defined secondary structure, which was found to be a crucial parameter for its ability to enter cells. This highlights the importance of conformational rigidity in designing effective drug delivery vectors.[12]
Furthermore, cyclobutane rings have been explored as isosteres for more common structural motifs in small-molecule drug candidates. For example, a trans-cyclobutyl ring was used to replace an alkyl chain in a tyrosine-based amino acid designed as a PET tracer for imaging cancer cells.[6] This modification was intended to increase metabolic stability without altering the molecule's ability to be transported into cells, demonstrating the utility of the cyclobutane ring in fine-tuning pharmacokinetic properties.[6]
Table: Examples of Cyclobutyl Moieties in Bioactive Compounds
| Compound Class | Application/Target | Key Finding/Advantage | Reference |
| Natural Products | Antimicrobial, etc. | Found in alkaloids from Ateleia herbert smithii, demonstrating natural occurrence. | [8] |
| Hybrid γ,γ-Peptides | Cell-Penetrating Peptides | The rigid cyclobutane unit induces a defined secondary structure crucial for cell uptake. | [12] |
| Tyrosine Analogues | PET Imaging Agent | trans-Cyclobutyl ring increased metabolic stability while retaining biological transport. | [6] |
| Oligopeptides | KEAP1 Inhibitors | The cyclobutyl ring favorably positioned a primary amine in the binding pocket. | [6] |
Conclusion and Future Perspectives
The journey of cyclobutyl-containing amino acids from obscure natural products and early synthetic curiosities to valuable tools in modern drug discovery is a testament to the power of chemical synthesis and rational design. The development of robust synthetic methods, particularly photocatalyzed [2+2] cycloadditions, has made these unique building blocks more accessible than ever before. Their ability to impart conformational rigidity provides a powerful strategy for enhancing the potency, selectivity, and stability of peptides and small molecules.
Looking ahead, the field is poised for further growth. The continued development of novel synthetic routes will undoubtedly expand the diversity of accessible cyclobutyl amino acid structures. As our understanding of the relationship between molecular conformation and biological activity deepens, these rigid building blocks will play an increasingly important role in the design of next-generation therapeutics, from precisely targeted cancer drugs to novel antimicrobial agents. The history of the cyclobutyl amino acid is still being written, and its future chapters promise exciting new discoveries in chemical biology and medicine.
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The Rising Profile of Cyclobutane-Containing Amino Acids: A Technical Guide to 2-Amino-3-cyclobutylpropanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids into peptide and small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Among these, amino acids featuring carbocyclic scaffolds have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability. This in-depth technical guide provides a comprehensive review of the literature on 2-amino-3-cyclobutylpropanoic acid and its analogs. We will delve into the synthetic strategies for accessing these valuable building blocks, explore their diverse biological activities and mechanisms of action, and dissect the structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of cyclobutane-containing amino acids in their own research endeavors.
Introduction: The Allure of the Cyclobutane Ring in Amino Acid Scaffolds
The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a valuable design element in medicinal chemistry.[1][2] Its rigid, puckered conformation offers a distinct three-dimensional geometry compared to more flexible linear or larger cyclic structures.[1][3] When incorporated into amino acid scaffolds, the cyclobutane ring can:
-
Impart Conformational Rigidity: This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[2][4]
-
Improve Metabolic Stability: The cyclobutane ring is generally resistant to enzymatic degradation, which can lead to improved pharmacokinetic profiles.[1][2]
-
Serve as a Unique Pharmacophore: The distinct spatial arrangement of substituents on the cyclobutane ring can be exploited to optimize interactions with target proteins.[2]
-
Act as an Aryl Bioisostere: In some contexts, the cyclobutane ring can mimic the spatial and electronic properties of an aromatic ring.[2]
This guide will focus specifically on this compound (also known as 3-cyclobutylalanine)[5][6] and its analogs, a class of unnatural amino acids with growing importance in drug discovery.
Synthetic Strategies: Accessing Cyclobutane-Containing Amino Acids
The synthesis of cyclobutane-containing amino acids has been approached through various methodologies, primarily centered around the construction of the cyclobutane ring itself or the elaboration of a pre-existing cyclobutane-containing starting material.
[2+2] Cycloaddition Reactions
A common and powerful method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction.[7][8] Photocatalyzed [2+2] cycloadditions of dehydroamino acids with styrene-type olefins under visible light have been reported as a mild and scalable approach to access cyclobutane α-amino acid derivatives.[9]
Elaboration of Pre-formed Cyclobutane Rings
An alternative strategy involves starting with a commercially available or readily synthesized cyclobutane-containing building block and introducing the amino and carboxylic acid functionalities. This approach offers a more convergent and often more stereocontrolled route to the desired amino acid.
Tandem Amidation/Michael Addition
For the synthesis of cyclobutane β-amino acids, a tandem amidation/Michael addition protocol has been developed. This method combines a benzoxazolone with cyclobutene-1-carboxylic acid to generate β-N-heterocyclic cyclobutane carboximides, which can be further elaborated.[10]
Biological Activities and Mechanisms of Action
Analogs of this compound have demonstrated a range of biological activities, highlighting their potential as therapeutic agents and research tools.
Integrin Antagonism: Targeting Cell Adhesion and Signaling
A significant area of research has focused on the development of cyclobutane-based small molecules as antagonists of αvβ3 integrin.[7][8] Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, and their dysregulation is implicated in cancer progression and other diseases. The cyclobutane scaffold serves as a rigid core to orient arginine and aspartate mimetic sidechains, mimicking the RGD (arginine-glycine-aspartic acid) motif that is the natural ligand for many integrins.[8]
The binding of the extracellular matrix (ECM) to αvβ3 integrin triggers a signaling cascade that influences cell survival, proliferation, and migration. Antagonists based on the this compound scaffold can block these downstream signaling events.
Caption: αvβ3 Integrin Signaling Pathway and its Inhibition.
Enzyme Inhibition: A Versatile Mode of Action
Cyclobutane-containing amino acids and their derivatives have also been explored as enzyme inhibitors.
-
α-Isopropylmalate Synthase Inhibition: A cyclopropylalanine analog has been shown to inhibit α-isopropylmalate synthase, a key enzyme in the leucine biosynthesis pathway in fungi and bacteria.[11] This suggests a potential mechanism for developing novel antibiotics.
-
Tubulin Polymerization Inhibition: Cyclopropyl and cyclobutyl epothilone analogs have demonstrated activity against tubulin polymerization, a validated target in cancer therapy.[10]
-
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: Cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid have been evaluated as competitive antagonists of the NMDA receptor, a target for neurological disorders.[3]
Modulation of Peptide Conformation and Function
The incorporation of cyclobutane-containing amino acids into peptides can dramatically influence their secondary structure and biological function. For example, the conformational constraints imposed by a cyclobutane β-amino acid in a peptidomimetic were found to impact its ability to penetrate cell membranes.[4]
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on their stereochemistry and the nature and placement of substituents on the cyclobutane ring and the amino acid backbone.
| Compound/Analog Class | Target | Key SAR Insights | Reference(s) |
| Cyclobutane-based RGD mimetics | αvβ3 Integrin | The cyclobutane core effectively orients arginine and aspartate mimetic sidechains for high affinity. The nature of the sidechains and their attachment points on the cyclobutane ring are critical for activity and stability. | [7][8] |
| Cyclobutane-containing peptidomimetics | Cell Membrane | The rigidity of the cyclobutane β-amino acid can preclude the adoption of a defined conformation necessary for efficient cell uptake. | [4] |
| Cyclobutene and Cyclobutane Analogs of Combretastatin | Tubulin | Cyclobutene analogs showed high activity but low selectivity, while a cyclobutane derivative exhibited comparable potency to the natural product with a high therapeutic index. | [2] |
Experimental Protocols
Representative Synthesis of a Cyclobutane α-Amino Acid Derivative
The following is a representative protocol for the synthesis of a cyclobutane α-amino acid derivative via a visible light-mediated [2+2] cycloaddition, based on reported methodologies.[6][9]
Step 1: Reaction Setup
-
To an oven-dried vial equipped with a magnetic stir bar, add the α,β-dehydroamino acid (1.0 equiv.), the styrene-type olefin (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous solvent (e.g., dichloromethane) via syringe.
Step 2: Photoreaction
-
Place the reaction vial in front of a visible light source (e.g., blue LED lamp).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane α-amino acid derivative.
Step 4: Deprotection
-
To obtain the free amino acid, perform a deprotection step. For example, if Boc and t-butyl ester protecting groups are present, treat the derivative with trifluoroacetic acid (TFA) in dichloromethane.
-
After the reaction is complete, remove the volatiles under reduced pressure and triturate the residue with diethyl ether to precipitate the free amino acid as its TFA salt.
General Protocol for an In Vitro Cell Adhesion Assay
The following is a generalized protocol for evaluating the ability of a cyclobutane-based integrin antagonist to inhibit cell adhesion.[7][8]
Step 1: Plate Coating
-
Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin, vitronectin) at a suitable concentration (e.g., 10 µg/mL) in a suitable buffer (e.g., PBS).
-
Incubate the plate overnight at 4°C.
-
The next day, wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
Step 2: Cell Preparation and Treatment
-
Culture cells expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3) to sub-confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free media.
-
Pre-incubate the cells with various concentrations of the test compound (the cyclobutane-based antagonist) or a vehicle control for 30 minutes at 37°C.
Step 3: Adhesion and Quantification
-
Wash the coated and blocked 96-well plate with PBS.
-
Add the pre-treated cell suspension to each well and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength.
Step 4: Data Analysis
-
Calculate the percentage of cell adhesion for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of adhesion against the compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of unnatural amino acids with significant potential in drug discovery and chemical biology. The rigid cyclobutane scaffold provides a unique tool for constraining peptide conformations and for developing small-molecule therapeutics with improved pharmacological properties. As synthetic methodologies for accessing these compounds become more efficient and diverse, we can expect to see their increased application in the development of novel therapeutics targeting a wide range of diseases. Future research in this area will likely focus on the development of more complex and stereochemically defined cyclobutane-containing amino acids, the exploration of their incorporation into a broader range of peptide and protein scaffolds, and the elucidation of their interactions with novel biological targets.
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Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. [Link]
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]
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This compound | C7H13NO2 | CID 21988066. PubChem. [Link]
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Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
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Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]
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A Researcher's Guide to Sourcing and Utilizing 2-Amino-3-cyclobutylpropanoic Acid
An In-depth Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the incorporation of unnatural amino acids into novel therapeutic entities is a cornerstone of innovation. These building blocks offer a route to escape the metabolic liabilities and conformational constraints of endogenous peptides, paving the way for molecules with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, 2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, has emerged as a valuable synthon for medicinal chemists. This guide provides an in-depth technical overview of its commercial availability, quality considerations for procurement, and best practices for its application in a research setting.
Navigating the Commercial Landscape: Key Suppliers and Considerations
Sourcing high-quality this compound is the first critical step for any research program. A number of reputable chemical suppliers offer this compound, often with variations in purity, stereochemistry, and available formulations.
A summary of prominent commercial suppliers is presented below:
| Supplier | Available Forms | Purity | Noteworthy Information |
| AdooQ Bioscience | (R)-2-amino-3-cyclobutylpropanoic acid | >99% (HPLC) | Marketed for cancer research and epigenetic studies.[1] |
| MedChemExpress | (R)-2-amino-3-cyclobutylpropanoic acid | 97.0% | Provides access to Certificate of Analysis (CoA) and data sheets.[2] |
| CymitQuimica | This compound | 97% | Distributes for Fluorochem.[3] |
| Sigma-Aldrich | (S)-2-Amino-3-cyclobutylpropanoic acid | 95% | Distributes for Synthonix Corporation; provides safety information. |
| BLD Pharm | This compound hydrochloride | Not specified | Offers the hydrochloride salt form.[4][5] |
| AK Scientific, Inc. | Ethyl (2R)-2-amino-3-cyclobutylpropanoate | 95% | Provides the ethyl ester derivative. |
| CP Lab Safety | (S)-2-Amino-3-Cyclobutylpropanoic Acid | 97% | Offers various package sizes.[6] |
When selecting a supplier, researchers should consider not only the list price but also the available analytical data, batch-to-batch consistency, and the supplier's transparency regarding quality control. For drug discovery applications, where reproducibility is paramount, a higher initial investment in a well-characterized compound can prevent costly and time-consuming experimental failures.
Quality Control and Scientific Integrity: A Self-Validating Approach
The adage "you get what you pay for" holds particularly true for specialized chemical reagents. Ensuring the identity, purity, and stereochemical integrity of this compound is a non-negotiable aspect of its use in research.
The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is more than a mere formality; it is a testament to the quality of the supplied material. Researchers should demand a comprehensive CoA for each batch and scrutinize the following data:
-
Identity Confirmation: Look for evidence of structural confirmation, typically through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. The CoA should provide the chromatogram and the calculated purity value.
-
Chiral Purity: For stereospecific syntheses, the enantiomeric excess (e.e.) is a critical parameter. This is typically determined by chiral HPLC or Gas Chromatography (GC).
-
Residual Solvents and Water Content: The presence of residual solvents from the synthesis and purification process can impact reaction outcomes and the accurate weighing of the compound. Karl Fischer titration is the standard method for determining water content.
Understanding Potential Impurities
The synthetic route to this compound will dictate the likely impurity profile. While specific routes are often proprietary, a general understanding of amino acid synthesis can inform the researcher of potential contaminants to be aware of, such as diastereomers, incompletely reacted starting materials, or by-products from protecting group manipulations.
Experimental Protocols: Handling, Storage, and Application
Proper handling and storage are crucial for maintaining the integrity of this compound.
Storage and Stability
Most suppliers recommend storing the solid compound at -20°C for long-term stability.[1][2] Once in solution, it is advisable to use it within a month and store it at -20°C or -80°C to prevent degradation.[1][2] The hydrochloride salt form may exhibit greater stability and ease of handling due to its crystalline nature.
A General Protocol for Use in Peptide Synthesis
This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. A generalized workflow is depicted below:
Caption: Generalized workflow for peptide synthesis.
Applications in Drug Discovery and Beyond
The unique structural motif of a cyclobutyl group offers several advantages in drug design. It introduces conformational rigidity, which can enhance binding to target proteins and improve selectivity. The lipophilic nature of the cyclobutyl ring can also favorably modulate the pharmacokinetic properties of a molecule, such as cell permeability and metabolic stability.
Peptidomimetics and Protease Inhibitors
The incorporation of this compound into peptide sequences can lead to potent and selective inhibitors of enzymes, particularly proteases. The cyclobutyl moiety can occupy hydrophobic pockets in the active site of the enzyme, leading to enhanced binding affinity.
Prodrug Strategies
The amino acid scaffold can be utilized in prodrug design to improve the delivery of therapeutic agents.[7] By forming an ester or amide linkage between a drug and this compound, it may be possible to leverage amino acid transporters for increased absorption.[7]
Scaffolds for Novel Chemical Entities
Beyond its use as a peptide building block, this compound can serve as a chiral scaffold for the synthesis of more complex molecules. The amino and carboxylic acid groups provide versatile handles for further chemical modifications.
Caption: Key application areas in drug discovery.
Conclusion
This compound is a valuable tool in the arsenal of medicinal chemists and drug discovery professionals. Its commercial availability from a range of suppliers provides accessibility for research at all scales. However, a thorough evaluation of supplier quality, backed by comprehensive analytical data, is essential to ensure the integrity and reproducibility of experimental results. By understanding the sourcing landscape, implementing rigorous quality control, and employing appropriate handling procedures, researchers can effectively leverage the unique properties of this unnatural amino acid to advance the frontiers of therapeutic innovation.
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AdooQ Bioscience. (R)-2-amino-3-cyclobutylpropanoic acid. Retrieved from [Link]
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Goods.com. This compound hydrochloride. Retrieved from [Link]
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Capot Chemical. (2013). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Retrieved from [Link]
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CP Lab Safety. (S)-2-Amino-3-Cyclobutylpropanoic Acid, 97% Purity, C7H13NO2, 5 grams. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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CP Lab Safety. This compound, 97% Purity, C7H13NO2, 1 gram. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). From Lab Bench to Production: The Journey of (2S)-2-Amino-3-cyclohexylpropanoic Acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets. Retrieved from [Link]
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MDPI. (2021). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Retrieved from [Link]
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MDPI. (2020). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
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Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
-
Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]
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Safety and handling information for 2-Amino-3-cyclobutylpropanoic acid.
An In-Depth Technical Guide to the Safe Handling of 2-Amino-3-cyclobutylpropanoic acid for Research and Development
Authored by: Gemini, Senior Application Scientist
Introduction: The integration of non-standard amino acids (NSAAs) into peptide and protein scaffolds is a cornerstone of modern drug discovery and chemical biology.[1] These unique building blocks offer the potential to enhance potency, improve metabolic stability, and introduce novel functionalities. This compound, a cyclobutyl derivative of alanine, represents one such NSAA used by researchers to explore new chemical space. However, as with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the safety and handling considerations for this compound. As complete toxicological data for this specific compound is not available, this document synthesizes information from related structures and establishes a framework of best practices based on the precautionary principle. It is intended for researchers, chemists, and drug development professionals who may handle this compound in solid or solution form.
Compound Identification and Physicochemical Properties
Understanding the basic properties of a chemical is the first step in a sound risk assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3] |
| Molecular Weight | 143.18 g/mol | [2] |
| Physical Form | Solid | [4] |
| CAS Number | 4426-06-6 | [3] |
| InChI Key | SRGOJUDAJKUDAZ-UHFFFAOYSA-N | [2][3] |
Hazard Identification and Toxicological Profile
A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. However, data from its hydrochloride salt, various enantiomers, and ester derivatives provide a strong basis for a presumptive hazard classification. The precautionary principle dictates that the compound should be handled as if it possesses the hazards identified for these closely related analogs.
| Hazard Statement | Description | Presumed Source Compound(s) |
| H302 | Harmful if swallowed | Hydrochloride salt, (S)-enantiomer[4][5][6] |
| H315 | Causes skin irritation | Ethyl ester, (S)-enantiomer, Hydrochloride salt[4][6][7] |
| H319 | Causes serious eye irritation | Ethyl ester, (S)-enantiomer, Hydrochloride salt[4][6][7] |
| H332 | Harmful if inhaled | Hydrochloride salt[5] |
| H335 | May cause respiratory irritation | Ethyl ester, (S)-enantiomer, Hydrochloride salt[4][6][7] |
Toxicological Summary: To date, the chemical, physical, and toxicological properties of many novel amino acids, including this one, have not been thoroughly investigated.[8] No specific LD50 or long-term exposure data has been identified. Therefore, all personnel must treat this compound as a substance with unknown long-term effects and handle it with appropriate care to minimize any potential exposure. Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.
Engineering Controls:
-
Fume Hood: All manipulations of the solid powder (e.g., weighing, transferring) that could generate dust must be performed in a certified chemical fume hood.[9] Reconstitution and handling of stock solutions should also be done within the fume hood.
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure can provide an effective alternative to a fume hood, containing any airborne particulates.
-
Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles are required to protect against splashes and dust.[9]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Gloves must be inspected before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[8][9]
-
Body Protection: A lab coat must be worn and fully fastened.[9]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[9]
-
Respiratory Protection: If dust is generated outside of a fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[8]
Standard Operating Procedures for Handling
Adherence to standardized protocols is critical for ensuring both safety and experimental reproducibility.
Protocol 1: Weighing and Stock Solution Preparation
This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution.
-
Preparation: Don all required PPE. Ensure the chemical fume hood is on and operating correctly. Decontaminate the work surface within the hood.
-
Tare Weighing Vessel: Place a suitable weighing vessel (e.g., weigh boat or glass vial) on the analytical balance inside the fume hood or ventilated enclosure and tare the balance.
-
Aliquot Compound: Using a clean spatula, carefully transfer the desired amount of this compound powder to the tared vessel. Perform this action slowly and deliberately to minimize dust formation.
-
Record Mass: Securely close the primary container of the compound and record the exact mass.
-
Dissolution: Add the desired solvent to the weighing vessel containing the compound. Ensure the vessel is capped or covered during dissolution if agitation is required.
-
Transfer: If necessary, transfer the final solution to a labeled, sealed storage vial.
-
Decontamination: Clean the spatula and work surface thoroughly. Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated chemical waste container.
Caption: Workflow for Safely Preparing a Stock Solution.
Protocol 2: Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.
-
Solid Form: Store lyophilized powder at -20°C in a desiccated environment.[10] For general solid storage, keep in a tightly closed container in a cool, dry, and well-ventilated area.[7] A refrigerator is also a suitable storage location.[4]
-
Solution Form: When in solution, store at -20°C and use within one month to prevent potential degradation.[10]
-
Incompatibilities: Avoid storage near strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
Emergency Procedures
All personnel must be familiar with these procedures before beginning work.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8]
-
Skin Contact: If on skin, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical advice if irritation occurs or persists.[7][8]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][8]
Spill Response: In the event of a spill, follow a structured response protocol.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or generates significant dust.
-
Secure Area: Restrict access to the spill area.
-
Assess and Protect: Wear appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Contain and Clean: For solid spills, gently sweep or vacuum up the material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[8] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste according to institutional guidelines.[11]
Caption: Decision Tree for Spill Response Protocol.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in designated, sealed, and properly labeled containers.
-
Do not dispose of this chemical down the drain or in regular trash.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[11]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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AdooQ Bioscience. (n.d.). (R)-2-amino-3-cyclobutylpropanoic acid. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-Amino-3-cyclobutylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Capot Chemical. (2013). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Retrieved from [Link]
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Bio-Vera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
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Mycocentral. (n.d.). 2-amino-3-cyclopropylbutanoic acid. Retrieved from [Link]
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CP Lab Safety. (n.d.). (S)-2-Amino-3-Cyclobutylpropanoic Acid, 97% Purity, C7H13NO2, 5 grams. Retrieved from [Link]
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Oza, J. P., et al. (2015). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry, 3, 68. Retrieved from [Link]
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Uttamapinant, C., et al. (2015). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 282(22), 4239-4251. Retrieved from [Link]
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Broward College. (2021, July 29). CHM1032L Instructional Video Experiment 13 - Amino Acids and Proteins [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-3-cyclobutylpropanoic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Amino-3-cyclobutylpropanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core properties, synthesis, and potential applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Design
Non-proteinogenic amino acids (NPAAs), which are not among the 20 standard amino acids encoded by the genetic code, are powerful tools in the development of novel peptide-based therapeutics.[1] The incorporation of NPAAs into peptide chains can significantly enhance their stability, potency, permeability, and bioavailability.[1] Cycloalkane-containing amino acids, such as those with a cyclobutyl moiety, are particularly valuable for introducing conformational constraints into peptides.[2] This rigidity can lead to improved receptor selectivity and enzymatic stability, addressing common challenges in peptide drug design.[1][2] this compound, as a structurally unique building block, offers the potential to create novel peptidomimetics with enhanced pharmacological profiles.[2]
Physicochemical Properties
Understanding the physicochemical properties of this compound hydrochloride is crucial for its application in synthesis and drug formulation.
Chemical Structure and Identifiers
-
IUPAC Name: this compound hydrochloride
-
Synonyms: DL-Cyclobutylalanine hydrochloride, 3-cyclobutylalanine hydrochloride
-
CAS Number: 681128-35-8[3]
-
Molecular Formula: C₇H₁₄ClNO₂[3]
-
Molecular Weight: 179.64 g/mol [3]
Tabulated Physicochemical Data
| Property | Value | Source/Method |
| Melting Point | Data not available. Proposed experimental protocol below. | N/A |
| Solubility | Soluble in water.[4] Solubility in organic solvents is expected to be low.[5] Proposed experimental protocol below. | [4][5] |
| pKa | Data not available. Estimated based on similar amino acids. | N/A |
| Appearance | White to off-white solid.[4] | [4] |
Proposed Experimental Protocols for Property Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity.
Protocol:
-
A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the estimated melting point is approached.
-
The temperature range over which the sample melts is recorded as the melting point.
Rationale: Solubility data is critical for designing reaction conditions, purification procedures, and formulations.
Protocol:
-
Prepare saturated solutions of this compound hydrochloride in various solvents (e.g., water, methanol, ethanol, dichloromethane) at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient time (e.g., 24 hours) with continuous stirring.
-
Centrifuge the solutions to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined, and the solubility is calculated (e.g., in mg/mL or mol/L).
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A potential synthetic approach involves the [2+2] cycloaddition of a dehydroamino acid derivative with an appropriate alkene, followed by functional group manipulations.[2][6]
Caption: Proposed synthetic workflow for this compound hydrochloride.
Step-by-Step Synthetic Protocol (Proposed)
Rationale: This proposed method utilizes a visible light-mediated [2+2] cycloaddition, which is a modern and efficient method for constructing cyclobutane rings with good functional group tolerance.[2][6]
-
[2+2] Photocycloaddition:
-
To a solution of a suitable N-protected dehydroalanine ester (e.g., N-acetyl-dehydroalanine methyl ester) and an excess of cyclobutylethylene in an appropriate solvent (e.g., acetonitrile), add a photocatalyst (e.g., an iridium or ruthenium complex).
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the protected cyclobutane amino acid ester.
-
-
Hydrolysis and Deprotection:
-
Treat the protected amino acid ester with a strong acid (e.g., 6M HCl) or a base (e.g., aqueous LiOH followed by acidic workup).
-
Heat the mixture at reflux for several hours until the deprotection and hydrolysis are complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Salt Formation and Purification:
-
Dissolve the crude amino acid in a minimal amount of water and treat with an equimolar amount of hydrochloric acid.
-
Lyophilize the solution to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.
-
Applications in Drug Discovery and Development
The incorporation of this compound into peptides can confer valuable properties for drug development.
Conformational Constraint and Receptor Selectivity
The rigid cyclobutyl group restricts the conformational freedom of the peptide backbone.[2] This can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
Caption: Impact of conformational constraint on receptor binding.
Enhanced Metabolic Stability
The unnatural structure of the cyclobutyl side chain can render peptides more resistant to enzymatic degradation by proteases, thereby increasing their in vivo half-life.[1]
Modulation of Physicochemical Properties
The introduction of the cyclobutyl group can alter the lipophilicity and other physicochemical properties of a peptide, potentially improving its membrane permeability and oral bioavailability.
Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of this compound hydrochloride.
Spectroscopic Analysis
Rationale: NMR spectroscopy is the most powerful technique for elucidating the chemical structure of the molecule.
Protocol:
-
¹H NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Expected signals would include those for the cyclobutyl ring protons, the α-proton, the β-protons, and the exchangeable amine protons (if not in D₂O).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum on the same sample. Expected signals would correspond to the carbonyl carbon, the α-carbon, and the carbons of the cyclobutyl ring and the β-methylene group.
Rationale: IR spectroscopy provides information about the functional groups present in the molecule.
Protocol:
-
Acquire the IR spectrum of a solid sample using an ATR-FTIR spectrometer.
-
Expected Absorptions:
-
Broad O-H stretch from the carboxylic acid (superimposed on the N-H stretch) around 2500-3300 cm⁻¹.[8]
-
N-H stretch from the ammonium group around 3000-3300 cm⁻¹.[8]
-
C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.[8]
-
N-H bend from the ammonium group around 1500-1600 cm⁻¹.[8]
-
C-H stretches from the cyclobutyl and methylene groups around 2850-3000 cm⁻¹.[8]
-
Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Protocol:
-
Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
Expected Ions: The protonated molecule [M+H]⁺ at m/z corresponding to the free base (C₇H₁₃NO₂) plus a proton. Fragmentation patterns would likely involve the loss of water and carbon monoxide from the carboxylic acid group.
Chromatographic Purity Analysis
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of amino acids.
Protocol:
-
Method: Reversed-phase HPLC with UV detection is a common method. Since the analyte lacks a strong chromophore, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is typically required for sensitive detection.[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Column: A C18 stationary phase is commonly used.
-
Detection: UV or fluorescence detection, depending on the derivatization agent used.
-
Quantification: Purity is determined by calculating the peak area percentage of the main component relative to all detected peaks.
Safety and Handling
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[10]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound hydrochloride is a valuable and versatile building block for the design and synthesis of novel peptide-based therapeutics. Its unique structural features offer the potential to overcome many of the limitations associated with natural peptide drug candidates. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery and development programs. Further investigation into its specific biological activities will undoubtedly open up new avenues for its application in medicinal chemistry.
References
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The Strained Ring's Intrigue: A Technical Guide to the Natural Occurrence of Cyclobutyl-Containing Biomolecules
Abstract
The cyclobutane ring, a four-membered carbocycle, represents a fascinating and relatively rare structural motif within the vast chemical diversity of natural products. Its inherent ring strain, a consequence of significant angle and torsional strain, bestows unique conformational properties and chemical reactivity upon the molecules that harbor it. This technical guide provides an in-depth exploration of the natural occurrence of cyclobutyl functional groups in biomolecules. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the diversity of these compounds, their biosynthetic origins, potent biological activities, and the methodologies employed for their isolation, characterization, and synthesis. We will delve into the enzymatic and non-enzymatic strategies nature employs to forge this strained ring system and highlight its growing importance as a pharmacophore in medicinal chemistry.
Introduction: The Significance of the Strained Cyclobutane Motif
Organic compounds containing four-membered rings are an unusual class of metabolites.[1] The cyclobutane unit, while less common than five- or six-membered rings, is a key structural element in a wide array of naturally occurring compounds found in bacteria, fungi, plants, and marine invertebrates.[1][2][3] The inherent strain energy of the cyclobutane ring, approximately 26-28 kcal/mol, makes these molecules not only synthetically challenging but also imparts distinct biological properties.[4] This strain can be harnessed for specific molecular interactions and can influence the overall three-dimensional structure of a molecule, locking it into a bioactive conformation.[5] Consequently, many cyclobutane-containing natural products exhibit potent and diverse biological activities, including antimicrobial, antibacterial, antitumor, and antifungal properties, making them attractive starting points for drug discovery programs.[1][6][7]
A Survey of Naturally Occurring Cyclobutyl-Containing Biomolecules
The structural diversity of natural products featuring a cyclobutane ring is remarkable, spanning various chemical classes. These compounds have been isolated from a wide range of biological sources, from terrestrial plants to marine sponges.[1][5]
Alkaloids
Cyclobutane-containing alkaloids are a rare but intriguing group of natural products.[1] A prominent example is the sceptrin family of alkaloids, first isolated from the marine sponge Agelas sceptrum.[5] These compounds exhibit potent antimicrobial and antiviral activities.[1] Other examples include the dimeric quinolizidine alkaloids from plants of the Lupinus genus.
Terpenoids
Several terpenoids incorporate a cyclobutane ring into their complex polycyclic structures. A classic example is β-pinene, a monoterpene found in the essential oils of many plants. While simple in structure, it serves as a precursor to more complex molecules. More intricate examples include diterpenoids with fused or spiro-cyclobutane rings, which often display cytotoxic activities.
Lignans
Certain plant lignans feature a cyclobutane ring formed through the dimerization of phenylpropanoid units. These compounds, such as those found in the genus Piper, have been investigated for their anti-inflammatory and cytotoxic properties. The formation of the cyclobutane ring in these molecules is often a key step in their biosynthesis.[8][9]
Unique Structures from Microorganisms
Microorganisms are a prolific source of structurally novel natural products, including those with cyclobutane moieties. A striking example is pentacycloanammoxic acid, a highly unusual C20 fatty acid isolated from the anaerobic bacterium Candidatus Brocadia anammoxidans.[10][11][12][13] Its unique "ladderane" structure, consisting of linearly fused cyclobutane rings, is believed to be crucial for the integrity of the anammoxosome membrane.[11]
Table 1: Representative Classes of Naturally Occurring Cyclobutyl-Containing Biomolecules and Their Bioactivities
| Class of Compound | Representative Example(s) | Biological Source | Noteworthy Biological Activities |
| Alkaloids | Sceptrin | Marine Sponge (Agelas sceptrum) | Antimicrobial, Antiviral[1][5] |
| Piperalkaloids | Plants (Piper species) | Insecticidal, Cytotoxic | |
| Terpenoids | β-Pinene | Various Plants | Fragrance, Chemical Precursor |
| Bielschowskysin | Marine Gorgonian | Cytotoxic | |
| Lignans | Endiandric acids | Plants (Endiandra species) | Antiviral, Anti-inflammatory |
| Di-O-methylendiandrin A | Plants | Cytotoxic[14] | |
| Fatty Acid Derivatives | Pentacycloanammoxic Acid | Bacteria (Candidatus Brocadia anammoxidans) | Structural role in membrane integrity[11] |
| Polyketides | Halamid | Marine Myxobacterium | Cytotoxic[15] |
Biosynthesis of the Cyclobutane Ring: Nature's Synthetic Strategies
The construction of the strained cyclobutane ring in natural products is a fascinating chemical challenge that nature has solved in multiple ways. The biosynthesis of these structures is thought to proceed through both non-enzymatic and enzymatic pathways, with [2+2] cycloadditions being a recurring theme.[16]
Photochemical [2+2] Cycloadditions
A significant number of cyclobutane-containing natural products are believed to be formed through photochemical [2+2] cycloaddition reactions.[17] In this process, two olefin-containing precursor molecules, upon absorption of UV light, undergo a concerted reaction to form a cyclobutane ring. This is particularly prevalent in the biosynthesis of dimeric natural products, such as certain lignans and alkaloids.[3] The stereochemistry of the resulting cyclobutane is often dictated by the orientation of the precursor molecules in the plant cell or on an enzymatic surface.
Caption: Conceptual diagram of a photochemical [2+2] cycloaddition.
Enzymatic Control of Cyclobutane Formation
While photochemical reactions play a significant role, there is growing evidence for the enzymatic catalysis of cyclobutane ring formation. This allows for greater control over the stereochemistry and efficiency of the reaction.
One of the most remarkable discoveries in this area comes from the work on engineered heme proteins. The laboratory of Frances Arnold has demonstrated the ability of engineered cytochrome P450 enzymes to catalyze the formation of highly strained bicyclobutanes and cyclopropenes through successive carbene transfer reactions.[4][18][19] This groundbreaking research has opened up new avenues for the biocatalytic synthesis of strained ring systems.
The biosynthesis of pentacycloanammoxic acid is another area of active research, with its unique ladder-like structure suggesting a complex and likely unprecedented enzymatic cascade.[11][13] While the exact enzymatic machinery is yet to be fully elucidated, it is hypothesized to involve a series of radical-mediated cyclizations.
Caption: Simplified workflow for engineered enzyme-catalyzed bicyclobutane synthesis.
Methodologies for Study and Synthesis
The study of cyclobutane-containing natural products involves a combination of sophisticated analytical techniques for their isolation and characterization, as well as creative synthetic strategies for their total synthesis.
Isolation and Characterization
The isolation of these often-minor constituents from complex natural extracts presents a significant challenge. A general workflow for the isolation and characterization of cyclobutyl-containing biomolecules is outlined below.
Experimental Protocol: General Procedure for Isolation and Characterization
-
Extraction: The dried and powdered biological material (e.g., plant leaves, marine sponge tissue) is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extracts are fractionated using techniques such as column chromatography over silica gel or Sephadex, guided by bioassays or spectroscopic screening.
-
Purification: The active fractions are further purified by repeated chromatographic techniques, including high-performance liquid chromatography (HPLC), to yield the pure compounds.
-
Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To establish the carbon-hydrogen framework and stereochemistry.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure if suitable crystals can be obtained.
-
Caption: General workflow for the isolation of cyclobutyl natural products.
Chemical Synthesis
The total synthesis of cyclobutane-containing natural products is a significant area of research in organic chemistry, driven by the need to confirm structures, provide material for biological studies, and develop new synthetic methodologies.[8][14][20]
The most common strategy for constructing the cyclobutane core is the [2+2] cycloaddition reaction .[8][9][21] This can be achieved through various means, including photochemical, thermal, and metal-catalyzed methods. The choice of method depends on the specific substrates and the desired stereochemical outcome.
Other innovative approaches have also been developed. For instance, the transannular McMurry reaction of macrocyclic 1,4-diketones has been successfully employed for the synthesis of cyclobutane-containing lignans.[8][9] Radical-mediated cyclizations also offer a powerful tool for the construction of these strained rings.[14]
Experimental Protocol: Representative [2+2] Photocycloaddition
This is a generalized protocol and specific conditions will vary depending on the substrates.
-
Reactant Preparation: The two olefinic precursors are dissolved in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration is typically kept low to favor intramolecular cycloaddition if applicable, or to minimize side reactions.
-
Degassing: The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the reactants.
-
Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength, often using a filter to select the appropriate energy for excitation. The reaction is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the cyclobutane product.
Conclusion and Future Perspectives
The natural occurrence of the cyclobutyl functional group, though not widespread, is of significant scientific interest. The unique structural and electronic properties conferred by this strained ring system have led to the evolution of a diverse array of bioactive molecules. While our understanding of the biosynthesis of these compounds is growing, particularly with the advent of engineered enzymes, many of the enzymatic pathways remain to be discovered. The continued exploration of natural sources, coupled with advances in synthetic and analytical techniques, will undoubtedly uncover new cyclobutane-containing biomolecules with novel biological activities. These fascinating natural products will continue to inspire the development of new synthetic methods and serve as valuable leads in the quest for new therapeutic agents.
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Deconstructing the Spectroscopic Signature of 2-Amino-3-cyclobutylpropanoic Acid: A Predictive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel small molecules is paramount. Non-proteinogenic amino acids, such as 2-Amino-3-cyclobutylpropanoic acid, represent a growing class of compounds with significant potential in medicinal chemistry, often serving as unique building blocks for peptidomimetics and other therapeutic agents. The ability to accurately predict and interpret the spectroscopic data of such molecules is a critical step in their synthesis, purification, and ultimate application. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a foundational blueprint for its empirical characterization.
This document is structured to provide not just the predicted data, but also the underlying scientific rationale for these predictions. By understanding the "why" behind the expected spectral features, researchers can more effectively troubleshoot experimental results and confirm the identity and purity of their synthesized compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and leverage the capabilities of modern prediction software.
Predicted ¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit a series of distinct signals, each corresponding to the unique chemical environments of the protons in the molecule. The predicted chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and spin-spin coupling with adjacent protons. For the purpose of this prediction, we will consider the spectrum as if it were acquired in a common deuterated solvent such as D₂O, which would result in the exchange of the amine and carboxylic acid protons, simplifying the spectrum.
Methodology for Prediction:
Predicted ¹H NMR data is typically generated using specialized software that employs algorithms based on extensive databases of known chemical structures and their experimental NMR data.[1][2][3] These programs, such as those offered by Mestrelab and Thermo Fisher Scientific, utilize a combination of approaches including HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and density functional theory (DFT) to calculate chemical shifts and coupling constants.[2]
Predicted ¹H NMR Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Hα | 3.5 - 3.8 | Doublet of doublets (dd) | Jα-β ≈ 5-7 Hz, Jα-β' ≈ 8-10 Hz |
| Hβ, Hβ' | 1.8 - 2.1 | Multiplet (m) | - |
| Hγ | 2.2 - 2.5 | Multiplet (m) | - |
| Cyclobutyl Protons | 1.6 - 2.2 | Multiplet (m) | - |
Interpretation of Predicted ¹H NMR Spectrum:
-
Hα (Methine Proton): The proton attached to the α-carbon is expected to appear as a doublet of doublets in the range of 3.5-3.8 ppm. Its downfield shift is due to the deshielding effects of the adjacent amino and carboxylic acid groups. The splitting pattern arises from coupling to the two diastereotopic protons on the β-carbon (Hβ and Hβ').
-
Hβ, Hβ' (Methylene Protons): These protons, being adjacent to the chiral center, are diastereotopic and will have different chemical shifts. They are expected to resonate as a complex multiplet between 1.8 and 2.1 ppm due to coupling with Hα and the cyclobutyl methine proton (Hγ).
-
Hγ (Cyclobutyl Methine Proton): The proton on the cyclobutyl ring attached to the β-carbon will also appear as a multiplet in the range of 2.2-2.5 ppm, coupled to the Hβ protons and the adjacent protons on the cyclobutyl ring.
-
Cyclobutyl Protons: The remaining protons on the cyclobutyl ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.6 and 2.2 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Methodology for Prediction:
Similar to ¹H NMR, ¹³C NMR prediction is performed using computational methods that correlate chemical structure with a vast library of spectral data.[2][4] Online databases and software packages can provide highly accurate predictions for small molecules.[5]
Predicted ¹³C NMR Data Summary:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 175 - 180 |
| Cα (Methine) | 55 - 60 |
| Cβ (Methylene) | 35 - 40 |
| Cγ (Cyclobutyl Methine) | 30 - 35 |
| Cyclobutyl Methylene | 20 - 30 |
| Cyclobutyl Methylene | 15 - 20 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Carboxyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear significantly downfield, in the range of 175-180 ppm.
-
α-Carbon (Cα): The carbon directly attached to the nitrogen of the amino group will be found in the 55-60 ppm region.
-
β-Carbon (Cβ): The methylene carbon adjacent to the cyclobutyl ring is expected to resonate between 35 and 40 ppm.
-
γ-Carbon (Cγ): The methine carbon of the cyclobutyl ring directly attached to the side chain will appear around 30-35 ppm.
-
Cyclobutyl Methylene Carbons: The remaining methylene carbons of the cyclobutyl ring will have signals in the upfield region, between 15 and 30 ppm.
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, with a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , we can predict the key ions that would be observed in an electron ionization (EI) mass spectrum.[6][7]
Methodology for Prediction:
The fragmentation of amino acids in mass spectrometry is a well-studied process.[8][9] The most common fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the molecular ion.
Predicted Mass Spectrometry Data Summary:
| m/z | Predicted Identity | Fragmentation Pathway |
| 143 | [M]⁺ | Molecular Ion |
| 98 | [M - COOH]⁺ | Loss of the carboxyl group |
| 88 | [M - C₄H₇]⁺ | Cleavage of the cyclobutyl side chain |
| 74 | [CH(NH₂)COOH]⁺ | α-cleavage |
| 56 | [C₄H₈]⁺ | Cyclobutyl fragment |
| 45 | [COOH]⁺ | Carboxyl fragment |
Interpretation of Predicted Mass Spectrum:
-
Molecular Ion Peak (m/z 143): The presence of a peak at m/z 143 would correspond to the intact molecular ion, [C₇H₁₃NO₂]⁺.
-
Loss of Carboxyl Group (m/z 98): A prominent peak is expected at m/z 98, resulting from the characteristic loss of the carboxylic acid group (a mass of 45 Da) as a radical.[9][10]
-
Side Chain Cleavage (m/z 88): Cleavage of the bond between the β-carbon and the cyclobutyl ring would lead to a fragment with m/z 88.
-
α-Cleavage (m/z 74): A common fragmentation pathway for amino acids is the cleavage of the Cα-Cβ bond, leading to the formation of a resonance-stabilized ion containing the amino and carboxyl groups.
-
Cyclobutyl Fragment (m/z 56): The cyclobutyl moiety itself can be observed as a fragment ion.
-
Carboxyl Fragment (m/z 45): The carboxyl group can also be detected as a separate fragment.
Visualization of a Key Fragmentation Pathway
To further illustrate the predicted fragmentation in mass spectrometry, a Graphviz diagram is provided below, depicting the formation of the major fragment ion resulting from the loss of the carboxyl group.
Caption: Predicted fragmentation of this compound.
Conclusion
The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data presented in this guide provide a comprehensive spectroscopic profile for this compound. This information serves as a valuable resource for researchers engaged in the synthesis and characterization of this and related compounds. By understanding the expected spectral features and their underlying chemical principles, scientists can confidently identify their target molecule, assess its purity, and accelerate their research and development efforts. The experimental verification of these predictions will be the ultimate confirmation of the structure and a testament to the power of modern spectroscopic and computational techniques.
References
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PROSPRE - ¹H NMR Predictor. (n.d.). Retrieved January 12, 2026, from [Link]
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Yip, T. W., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]
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Zhang, G., et al. (2017). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 12, 2026, from [Link]
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MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(15), 5434. [Link]
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An In-depth Technical Guide to 2-Amino-3-cyclobutylpropanoic Acid as an Alanine Derivative
Introduction: The Role of Non-Natural Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery and medicinal chemistry, the incorporation of non-natural amino acids (nnAAs) into peptide-based therapeutics has emerged as a pivotal strategy for overcoming the inherent limitations of their natural counterparts.[1] These synthetic building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity.[2] Among the diverse array of nnAAs, those bearing carbocyclic moieties have garnered significant attention for their ability to introduce conformational constraints and unique steric properties. This guide focuses on a particularly intriguing nnAA: 2-amino-3-cyclobutylpropanoic acid, a derivative of alanine featuring a cyclobutyl group. The introduction of this four-membered ring system can profoundly influence the biological activity and pharmacokinetic profile of peptides, making it a valuable asset for researchers, scientists, and drug development professionals.[3]
The cyclobutyl moiety, with its distinct puckered structure and relative chemical inertness, offers a unique set of properties that can be leveraged in drug design.[4] It can act as a bioisostere for other groups, enhance metabolic stability by shielding susceptible bonds, and provide a rigid scaffold to orient key pharmacophoric elements for optimal target engagement.[5] This guide will provide a comprehensive overview of this compound, from its chemical synthesis and physicochemical properties to its potential applications in the development of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development. The following table summarizes key computed and available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [6] |
| Molecular Weight | 143.18 g/mol | [7] |
| CAS Number | 4426-06-6 | [6] |
| IUPAC Name | This compound | [7] |
| Synonyms | DL-Cyclobutylalanine, 3-cyclobutylalanine | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility (in water) | 2 mg/mL (13.97 mM) with sonication and warming | [8] |
| XLogP3-AA (Computed) | -1.4 | [7] |
Synthesis of this compound: A Plausible Synthetic Strategy
Conceptual Synthetic Workflow
The proposed synthesis commences with a commercially available starting material and proceeds through a series of robust and well-understood chemical transformations.
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Methodological & Application
Synthesis of Enantiomerically Pure 2-Amino-3-cyclobutylpropanoic Acid: An Application and Protocol Guide
Introduction
Non-proteinogenic amino acids are crucial building blocks in modern drug discovery and development, offering unique structural motifs that can enhance the pharmacological properties of peptide-based therapeutics and small molecules. Among these, 2-Amino-3-cyclobutylpropanoic acid, a cyclobutyl analogue of alanine, presents a compelling scaffold. The incorporation of the cyclobutyl moiety can impart conformational rigidity, improve metabolic stability, and modulate biological activity. The stereochemistry at the α-carbon is critical for its biological function, necessitating the development of robust methods for the synthesis of its enantiomerically pure forms. This guide provides an in-depth exploration of established and effective strategies for the asymmetric synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
This document will delve into three principal and field-proven methodologies:
-
Chiral Auxiliary-Mediated Synthesis (Schöllkopf and Evans Methods): Leveraging temporary chiral auxiliaries to direct stereoselective alkylation.
-
Enzymatic Kinetic Resolution: Employing the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture.
Each section will not only provide detailed, step-by-step protocols but also elucidate the underlying chemical principles and rationale for experimental choices, ensuring a comprehensive understanding for practical application.
Strategic Approaches to Enantiopure this compound
The synthesis of enantiomerically pure α-amino acids is a well-established field, with several powerful strategies at the disposal of the synthetic chemist. The choice of method often depends on factors such as scale, desired enantiomer, and the availability of starting materials and reagents.
Chiral Auxiliary-Mediated Asymmetric Synthesis
This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product.
The Schöllkopf method is a classic and reliable approach for the asymmetric synthesis of α-amino acids.[1] It utilizes a bis-lactim ether derived from a chiral amino acid (commonly valine) and glycine to create a chiral glycine enolate equivalent.[2] The steric bulk of the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation.
Causality of Experimental Choices: The use of (R)- or (S)-valine as the chiral auxiliary allows for the synthesis of either the (R)- or (S)-enantiomer of the target amino acid. The bulky isopropyl group of the valine auxiliary provides excellent stereocontrol, directing the incoming electrophile to the less hindered face of the enolate. n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for the deprotonation of the prochiral center without competing side reactions. The final acidic hydrolysis cleaves the bis-lactim ether and the methyl ester to afford the desired amino acid.
Caption: Workflow for the Schöllkopf synthesis of this compound.
Experimental Protocol: Schöllkopf Synthesis
Step 1: Synthesis of the (R)-Bis-lactim Ether of cyclo(Gly-Val)
-
A mixture of glycine methyl ester hydrochloride and (R)-valine methyl ester hydrochloride is neutralized and heated to form the cyclic dipeptide (2,5-diketopiperazine).
-
The resulting diketopiperazine is treated with trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane to yield the (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (the Schöllkopf auxiliary).[2]
Step 2: Asymmetric Alkylation
-
Dissolve the (R)-bis-lactim ether (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of cyclobutylmethyl bromide (1.2 eq) in dry THF dropwise to the enolate solution.
-
Maintain the reaction at -78 °C for 3-4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the alkylated bis-lactim ether. The diastereomeric excess can be determined at this stage by NMR or chiral HPLC.
Step 3: Hydrolysis and Isolation
-
Hydrolyze the purified alkylated bis-lactim ether with 0.1 M HCl at room temperature for 48 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in water and apply it to a Dowex 50W-X8 ion-exchange column (H+ form).
-
Wash the column with water to remove the valine methyl ester.
-
Elute the desired (S)-2-Amino-3-cyclobutylpropanoic acid with 1 M aqueous ammonia.
-
Combine the ammonia fractions and concentrate under reduced pressure to yield the enantiomerically pure amino acid.
| Parameter | Condition/Value | Reference |
| Chiral Auxiliary | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | [1][2] |
| Base | n-Butyllithium | [3] |
| Electrophile | Cyclobutylmethyl bromide | - |
| Diastereomeric Excess | >95% (typical) | [2] |
| Hydrolysis | 0.1 M HCl | [3] |
The Evans auxiliary method is another powerful tool for asymmetric alkylation.[4] An N-acyl oxazolidinone, derived from a chiral amino alcohol, is deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone directs the alkylation to occur from the opposite face, leading to high diastereoselectivity.
Causality of Experimental Choices: Chiral oxazolidinones derived from readily available amino alcohols like valinol or phenylalaninol are commonly used.[5] The choice of the specific auxiliary can influence the stereochemical outcome. Lithium diisopropylamide (LDA) is a strong, hindered base that rapidly and cleanly generates the Z-enolate. The subsequent alkylation with cyclobutylmethyl bromide proceeds with high diastereoselectivity. The final hydrolysis step to remove the auxiliary can be performed under various conditions to yield the carboxylic acid, ester, or alcohol.
Caption: Workflow for the Evans auxiliary-mediated synthesis.
Experimental Protocol: Evans Auxiliary Synthesis
Step 1: Preparation of the N-Acyl Oxazolidinone
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add 3-cyclobutylpropanoyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the N-acyl oxazolidinone by column chromatography.
Step 2: Asymmetric Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise and stir for 30 minutes.
-
Add bromomethylcyclobutane (1.2 eq) and stir at -78 °C for 4 hours, then warm to 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup and purification by column chromatography.
Step 3: Auxiliary Cleavage
-
To a solution of the alkylated product in a mixture of THF and water at 0 °C, add aqueous hydrogen peroxide (4 eq) followed by lithium hydroxide (2 eq).
-
Stir the mixture vigorously for 4 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain the enantiomerically pure this compound. The chiral auxiliary can be recovered and reused.
| Parameter | Condition/Value | Reference |
| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | [4] |
| Base | Lithium diisopropylamide (LDA) | [6] |
| Electrophile | Cyclobutylmethyl bromide | - |
| Diastereoselectivity | Typically >98% | [6] |
| Cleavage | LiOH / H₂O₂ | [5] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green chemistry approach for the separation of enantiomers. This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acids, this is often achieved through the hydrolysis of a racemic ester or N-acyl derivative.
Lipases are a class of enzymes that catalyze the hydrolysis of esters. In the context of amino acid resolution, a racemic mixture of an N-acetylated amino acid is often used as the substrate. The lipase will selectively hydrolyze one enantiomer of the N-acetyl derivative, allowing for the separation of the resulting free amino acid from the unreacted N-acetylated enantiomer.
Causality of Experimental Choices: N-acetylation of the racemic amino acid is a necessary step to create a suitable substrate for the lipase. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are known for their broad substrate scope and high enantioselectivity in the hydrolysis of N-acetyl amino acids. The reaction is typically performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity. The separation of the product (the free amino acid) and the unreacted starting material is straightforward due to their different solubility and charge properties.
Caption: Workflow for the enzymatic resolution of this compound.
Experimental Protocol: Enzymatic Resolution
Step 1: Synthesis of Racemic this compound
A racemic synthesis of the target amino acid can be achieved through various standard methods, such as the Strecker synthesis starting from cyclobutylacetaldehyde or by alkylation of a glycine enolate equivalent followed by hydrolysis.
Step 2: N-Acetylation of Racemic this compound
-
Dissolve the racemic amino acid in a 1:1 mixture of acetic anhydride and glacial acetic acid.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the excess reagents.
-
Recrystallize the crude N-acetyl derivative from a suitable solvent system (e.g., ethanol/water) to obtain the pure racemic N-acetyl-2-Amino-3-cyclobutylpropanoic acid.
Step 3: Lipase-Catalyzed Kinetic Resolution
-
Suspend the racemic N-acetyl-2-Amino-3-cyclobutylpropanoic acid in a phosphate buffer solution (pH 7.5).
-
Add a lipase (e.g., from Candida antarctica, immobilized or free) to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by TLC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Once 50% conversion is reached, filter off the enzyme (if immobilized).
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the unreacted N-acetyl-(D)-amino acid with ethyl acetate.
-
The aqueous layer contains the free (L)-amino acid. Purify the (L)-amino acid by ion-exchange chromatography as described in the Schöllkopf method.
-
The recovered N-acetyl-(D)-amino acid can be hydrolyzed under acidic conditions to afford the (D)-amino acid.
| Parameter | Condition/Value | Reference |
| Enzyme | Lipase from Candida antarctica (CAL-B) or Pseudomonas cepacia | - |
| Substrate | N-Acetyl-DL-2-Amino-3-cyclobutylpropanoic Acid | - |
| pH | 7.0 - 8.0 | - |
| Temperature | 30 - 40 °C | - |
| Conversion for Optimal Resolution | ~50% | - |
Conclusion
The synthesis of enantiomerically pure this compound can be successfully achieved through several robust and well-established methodologies. The choice between chiral auxiliary-mediated synthesis and enzymatic resolution will depend on the specific requirements of the research or development program.
-
Chiral auxiliary methods , such as the Schöllkopf and Evans approaches, offer excellent stereocontrol and are highly versatile, allowing for the synthesis of a wide range of unnatural amino acids. They are particularly well-suited for laboratory-scale synthesis where high purity and predictable stereochemical outcomes are paramount.
-
Enzymatic kinetic resolution provides an environmentally friendly and often highly efficient route to both enantiomers of the target amino acid. This method is particularly attractive for larger-scale production due to the mild reaction conditions and the potential for enzyme recycling.
By understanding the principles and practical details of these synthetic strategies, researchers can confidently produce enantiomerically pure this compound for incorporation into novel pharmaceutical candidates and other advanced applications.
References
- Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene.
- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.
- Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
- The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. Synlett, 32(15), 1481-1490.
- Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Chemical and Pharmaceutical Bulletin, 37(8), 2200-2203.
-
Chiral auxiliary. In Wikipedia. [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Vol. 5, pp. 227-279). Academic Press.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
-
Evans' oxazolidinone enolates. [Link]
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 193.
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
-
Asymmetric Alkylation of Enolates. [Link]
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 49(2), 75-78.
- Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(19), 11510-11518.
Sources
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. uwindsor.ca [uwindsor.ca]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α- tert-Butanesulfinamide Auxiliary-Bound Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Asymmetric Synthesis of (S)-2-Amino-3-cyclobutylpropanoic Acid
Introduction: The Significance of Constrained Amino Acids
Unnatural α-amino acids are critical building blocks in modern drug discovery, offering a pathway to novel peptidomimetics and pharmaceuticals with enhanced potency, selectivity, and metabolic stability. Among these, structures incorporating conformationally restricted moieties are of particular interest. (S)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, introduces a cyclobutane ring adjacent to the α-carbon. This feature imparts significant conformational rigidity, making it an invaluable scaffold for probing protein-ligand interactions and designing enzyme inhibitors or G-protein coupled receptor (GPCR) modulators.
The primary challenge in synthesizing this molecule lies in the stereocontrolled formation of the chiral center at the α-carbon to yield the desired (S)-enantiomer exclusively. This guide provides a detailed exploration of two robust and distinct strategies for achieving this: a classic chiral auxiliary-based approach and a modern catalytic enantioconvergent method. The causality behind experimental choices is explained to provide field-proven insights, and each protocol is designed as a self-validating system for reproducibility.
Strategic Approaches to Asymmetric Synthesis
The enantioselective synthesis of α-amino acids is a well-developed field, with strategies broadly categorized into two main paradigms. The choice of strategy often depends on factors like desired scale, substrate availability, and the need for stereochemical purity.
-
Chiral Auxiliary-Mediated Synthesis: This classic and reliable strategy involves covalently attaching a chiral molecule (the auxiliary) to a glycine-derived substrate. The auxiliary sterically directs an alkylation reaction to occur on a specific face of the molecule, thereby creating the desired stereocenter with high diastereoselectivity. The auxiliary is subsequently cleaved to reveal the enantioenriched product. Prominent examples include Evans oxazolidinones, Oppolzer's camphorsultams, and Schöllkopf bis-lactim ethers.[1][2][3] This method is robust and often provides high stereoselectivity but requires stoichiometric amounts of the chiral auxiliary and additional protection/deprotection steps.
-
Catalytic Asymmetric Synthesis: This more modern and atom-economical approach utilizes a small amount of a chiral catalyst to generate the desired enantiomer from a prochiral or racemic starting material.[4][5] These methods, which include asymmetric hydrogenation, phase-transfer catalysis, and transition metal-catalyzed cross-couplings, are highly efficient and scalable.[6][7] Recent advancements in nickel-catalyzed enantioconvergent cross-coupling, for instance, allow for the synthesis of a wide array of unnatural α-amino acids from simple racemic precursors.[4][6]
This guide will detail a protocol for each of these foundational strategies applied to the synthesis of (S)-2-Amino-3-cyclobutylpropanoic acid.
Method 1: Diastereoselective Alkylation via a Schöllkopf Chiral Auxiliary
This approach leverages the well-established Schöllkopf bis-lactim ether auxiliary, derived from the condensation of L-valine and glycine.[3] The auxiliary creates a rigid chiral environment that directs the alkylation of the glycine enolate with exceptional stereocontrol.
3.1 Rationale and Mechanistic Insight
The core of this method is the formation of a bis-lactim ether from L-valine and glycine methyl ester. The resulting chiral template, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, serves as a masked glycine.[3] Deprotonation at the prochiral α-carbon of the glycine unit with a strong base like n-butyllithium (n-BuLi) generates a planar enolate. The bulky isopropyl group from the valine auxiliary effectively shields one face of the enolate. Consequently, the subsequent alkylation with an electrophile (bromomethylcyclobutane) proceeds from the less sterically hindered face, leading to a high degree of diastereoselectivity (>95% d.e.).[3] The final step involves acidic hydrolysis, which cleaves the auxiliary and hydrolyzes the ester to yield the target (S)-amino acid.
3.2 Experimental Workflow Diagram
Caption: Workflow for Schöllkopf synthesis of the target amino acid.
3.3 Detailed Protocol: Schöllkopf Synthesis
Materials:
-
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)
-
Bromomethylcyclobutane
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 6 M
-
Dowex 50WX8 ion-exchange resin
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the Schöllkopf auxiliary (1.0 eq).
-
Dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes.
-
Stir the resulting orange-red solution at -78 °C for 30 minutes.
-
-
Alkylation:
-
In a separate flask, dissolve bromomethylcyclobutane (1.2 eq) in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
-
Work-up and Purification of Intermediate:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkylated bis-lactim ether intermediate.
-
-
Auxiliary Cleavage and Isolation:
-
Dissolve the purified intermediate in a solution of 0.1 M TFA in water/THF (1:4).
-
Stir at room temperature for 4-6 hours to hydrolyze the imino ethers, yielding the diketopiperazine and the target amino acid methyl ester.
-
For complete hydrolysis to the free amino acid, remove the solvent under reduced pressure, add 6 M HCl, and reflux for 8-12 hours.
-
Cool the solution and concentrate to dryness.
-
Dissolve the residue in water and apply to a column of Dowex 50WX8 resin (H+ form).
-
Wash the column with water to remove impurities, then elute the amino acid with 2 M aqueous ammonia.
-
Collect the ninhydrin-positive fractions and concentrate under reduced pressure to yield (S)-2-Amino-3-cyclobutylpropanoic acid.
-
-
Characterization:
-
Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.
-
Determine enantiomeric excess (e.e.) by chiral HPLC analysis after derivatization (e.g., with Marfey's reagent).
-
Method 2: Nickel-Catalyzed Enantioconvergent Cross-Coupling
This state-of-the-art method provides a highly efficient and versatile route to a wide range of unnatural amino acids.[4][7] It utilizes a chiral nickel catalyst to achieve an enantioconvergent coupling of a racemic α-haloglycine derivative with an organozinc reagent.[6]
4.1 Rationale and Mechanistic Insight
The strategy relies on the principle of dynamic kinetic resolution. A racemic starting material, such as Boc-protected α-bromoglycine ethyl ester, is used. In the presence of a chiral Nickel/Pybox catalyst, the two enantiomers of the α-bromoester react with a cyclobutylmethylzinc nucleophile at different rates. Crucially, the starting α-bromoester undergoes rapid racemization under the reaction conditions. This allows the slower-reacting enantiomer to convert to the faster-reacting one, enabling a theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This "enantioconvergent" process is highly efficient and avoids the 50% theoretical yield limit of a standard kinetic resolution.[4][6][7] The reaction is notable for its mild conditions and tolerance of various functional groups.
4.2 Experimental Workflow Diagram
Caption: Workflow for Ni-catalyzed enantioconvergent synthesis.
4.3 Detailed Protocol: Nickel-Catalyzed Synthesis
Materials:
-
Racemic N-Boc-α-bromoglycine ethyl ester
-
Bromomethylcyclobutane
-
Activated Zinc dust
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)
-
Chiral ligand (e.g., (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Lithium hydroxide (LiOH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of the Organozinc Reagent:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, then drying under high vacuum.
-
To a flame-dried flask under argon, add activated zinc (1.5 eq) and a crystal of iodine in anhydrous THF.
-
Add bromomethylcyclobutane (1.2 eq) dropwise. The reaction may require gentle heating to initiate.
-
Stir at room temperature for 2-3 hours to form the (cyclobutylmethyl)zinc bromide solution.
-
-
Catalytic Cross-Coupling:
-
In a separate glovebox or under a strict argon atmosphere, add NiCl₂·glyme (5 mol%) and the chiral ligand (5.5 mol%) to a reaction vial.
-
Add anhydrous DMA and stir for 30 minutes to form the catalyst complex.
-
Add the racemic N-Boc-α-bromoglycine ethyl ester (1.0 eq).
-
Add the freshly prepared organozinc solution (1.1 eq) dropwise to the catalyst mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS or TLC.
-
-
Work-up and Purification of Intermediate:
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the protected amino acid ester.
-
-
Deprotection:
-
Saponification: Dissolve the purified ester in a THF/water mixture (3:1). Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed. Acidify with 1 M HCl and extract with ethyl acetate to isolate the N-Boc protected acid.
-
Boc-Deprotection: Dissolve the N-Boc acid in dichloromethane (DCM) and add an excess of TFA (10 eq). Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure to remove TFA and DCM.
-
Purify via ion-exchange chromatography as described in section 3.3, step 4.
-
-
Characterization:
-
Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.
-
Determine enantiomeric excess (e.e.) directly on the N-Boc protected ester or acid using a suitable chiral HPLC column and method.
-
Data Summary and Method Comparison
| Parameter | Method 1: Schöllkopf Auxiliary | Method 2: Ni-Catalyzed Cross-Coupling |
| Stereocontrol | Diastereoselective Alkylation | Enantioconvergent Cross-Coupling |
| Chiral Source | Stoichiometric Chiral Auxiliary | Catalytic Chiral Ligand (5 mol%) |
| Typical Yield | 60-75% (over multiple steps) | 70-85%[4][6] |
| Stereoselectivity | >95% d.e. is common[3] | Up to 97% e.e. reported for similar systems[6] |
| Key Reagents | n-BuLi, Meerwein's Salt | NiCl₂·glyme, Organozinc, Chiral Ligand |
| Reaction Conditions | Cryogenic (-78 °C) and Reflux | Mild (Room Temperature) |
| Advantages | Highly reliable, well-established, predictable stereochemical outcome. | Atom-economical, high theoretical yield, broad functional group tolerance, milder conditions.[4][7] |
| Disadvantages | Requires stoichiometric auxiliary, multiple protection/cleavage steps, cryogenic conditions. | Requires glovebox/strict inert atmosphere, sensitive catalyst, preparation of organometallic reagent. |
Conclusion
Both the Schöllkopf chiral auxiliary method and the modern nickel-catalyzed enantioconvergent cross-coupling provide effective and reliable pathways to enantiomerically pure (S)-2-Amino-3-cyclobutylpropanoic acid. The choice between them depends on the specific requirements of the research program. The Schöllkopf method is a robust, classic approach ideal for smaller-scale syntheses where reliability is paramount. The nickel-catalyzed method represents the state-of-the-art in asymmetric synthesis, offering superior atom economy, milder conditions, and higher potential yields, making it exceptionally well-suited for medicinal chemistry programs and larger-scale production where efficiency and versatility are key drivers.
References
-
Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614–8618. [Link][4][7]
-
Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. Retrieved from [Link][6]
-
Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2858-2872. [Link]
-
Gouverneur, V., et al. (1995). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry, 60(21), 6666–6675. [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][2]
-
Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link][7]
-
Hughes, P., & Clardy, J. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 54(14), 3260–3264. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Cyclobutyl-DL-alanine
For: Researchers, scientists, and drug development professionals.
Abstract
Unnatural amino acids (UAAs) are pivotal in modern drug discovery, protein engineering, and peptide science, offering novel structural and functional properties not found in the canonical 20 amino acids.[1][2] 3-Cyclobutyl-DL-alanine, a non-proteinogenic amino acid, incorporates a cyclobutane moiety, which can impart unique conformational constraints and metabolic stability to peptides and small molecule therapeutics.[3] This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 3-cyclobutyl-DL-alanine. The described methodology is based on the robust and widely applicable alkylation of a glycine equivalent, specifically the condensation of diethyl acetamidomalonate with cyclobutylmethyl bromide. This guide is designed to be a self-contained resource, offering in-depth explanations of the underlying chemical principles, procedural details, and characterization methods to ensure reproducible and successful synthesis.
Introduction: The Significance of Cyclobutyl-Containing Amino Acids
The incorporation of cyclic structures into amino acid side chains is a well-established strategy for modulating the biological activity and pharmacokinetic properties of peptides and peptidomimetics. The cyclobutyl group, in particular, is of significant interest as it introduces a strained four-membered ring that can influence molecular conformation and binding affinity. Compounds containing a cyclobutane ring often exhibit increased resistance to enzymatic degradation.[3] 3-Cyclobutyl-DL-alanine serves as a valuable building block for creating novel therapeutic agents with potentially enhanced efficacy and stability.
The synthesis of such unnatural amino acids can be approached through various methods, including the alkylation of glycine derivatives, radical reactions, and biocatalytic routes.[4][5][6] The protocol detailed herein utilizes a classical and reliable approach analogous to the malonic ester synthesis, which is a cornerstone of amino acid preparation.[7][8] This method offers a straightforward pathway to the target molecule from commercially available starting materials.
Overall Synthetic Scheme
The synthesis of 3-cyclobutyl-DL-alanine is achieved in a two-step process starting from diethyl acetamidomalonate and cyclobutylmethyl bromide. The first step involves the alkylation of the malonate derivative, followed by a one-pot hydrolysis and decarboxylation to yield the final amino acid.
Caption: Figure 1. Overall synthetic workflow.
Materials and Reagents
A comprehensive list of required materials and reagents is provided below. It is crucial to use reagents of appropriate purity and to handle all chemicals in accordance with standard laboratory safety procedures.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Diethyl acetamidomalonate | Reagent Grade, ≥98% | Sigma-Aldrich | Starting material for alkylation. |
| Cyclobutylmethyl bromide | Reagent Grade, ≥97% | TCI Chemicals | Alkylating agent. |
| Sodium metal | Reagent Grade | Fisher Scientific | For preparation of sodium ethoxide. |
| Ethanol, absolute (200 proof) | Anhydrous | Decon Labs | Solvent for the alkylation step. |
| Hydrochloric acid, concentrated (37%) | ACS Reagent Grade | VWR | For hydrolysis and decarboxylation. |
| Diethyl ether | ACS Reagent Grade | VWR | For extraction. |
| Sodium bicarbonate | ACS Reagent Grade | EMD Millipore | For neutralization. |
| Anhydrous magnesium sulfate | Reagent Grade | Sigma-Aldrich | For drying organic layers. |
| Celite® 545 | N/A | Sigma-Aldrich | For filtration. |
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-cyclobutyl-DL-alanine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Step 1: Synthesis of Diethyl 2-acetamido-2-(cyclobutylmethyl)malonate
This step involves the formation of a nucleophilic enolate from diethyl acetamidomalonate, which then undergoes alkylation by cyclobutylmethyl bromide.
Procedure:
-
Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Addition of Diethyl Acetamidomalonate: To the freshly prepared sodium ethoxide solution, add 21.7 g (0.1 mol) of diethyl acetamidomalonate. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 14.9 g (0.1 mol) of cyclobutylmethyl bromide dropwise to the reaction mixture over a period of 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Dissolve the oil in 200 mL of diethyl ether and wash with 2 x 100 mL of water, followed by 1 x 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-acetamido-2-(cyclobutylmethyl)malonate. The product is often used in the next step without further purification.
-
Caption: Figure 2. Alkylation reaction mechanism.
Step 2: Hydrolysis and Decarboxylation to 3-Cyclobutyl-DL-alanine
The crude product from Step 1 is subjected to acidic hydrolysis to remove the acetyl and ester protecting groups, followed by decarboxylation to yield the final amino acid.
Procedure:
-
Hydrolysis and Decarboxylation: To the crude diethyl 2-acetamido-2-(cyclobutylmethyl)malonate from the previous step, add 150 mL of 6 M hydrochloric acid. Heat the mixture to reflux and maintain for 6-8 hours. Carbon dioxide will be evolved during the decarboxylation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with 2 x 100 mL of diethyl ether to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain a solid residue.
-
-
Purification:
-
Dissolve the residue in a minimal amount of hot water.
-
Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 6-7.
-
The product, 3-cyclobutyl-DL-alanine, will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
Characterization
The identity and purity of the synthesized 3-cyclobutyl-DL-alanine should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (in D₂O/DCl) | Peaks corresponding to the cyclobutyl protons, the α-proton, and the β-protons of the alanine backbone. The chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR (in D₂O/DCl) | Resonances for the carboxyl carbon, the α-carbon, the β-carbon, and the carbons of the cyclobutyl ring. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 144.1. |
| Melting Point | A distinct melting point (with decomposition) is expected for the pure compound. |
Discussion and Troubleshooting
-
Alkylation Step: The use of freshly prepared sodium ethoxide in anhydrous ethanol is critical to maximize the yield of the alkylation reaction. The presence of water can lead to side reactions. If the alkylation is sluggish, increasing the reflux time or using a stronger base like sodium hydride in an aprotic solvent (e.g., THF) can be considered, though this requires more stringent anhydrous conditions.
-
Hydrolysis and Decarboxylation: The hydrolysis and decarboxylation step is generally robust. Incomplete reaction can be addressed by extending the reflux time.
-
Purification: The purity of the final product is highly dependent on the careful neutralization during the final precipitation. Adding the neutralizing agent too quickly can lead to the co-precipitation of impurities. Recrystallization from a water/ethanol mixture can be employed for further purification if necessary.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 3-cyclobutyl-DL-alanine, a valuable unnatural amino acid for applications in medicinal chemistry and peptide research. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully prepare this compound for their specific needs. The general strategy of alkylating a glycine equivalent is versatile and can be adapted for the synthesis of a wide array of other unnatural amino acids.[9][10]
References
- Reprogramming natural proteins using unnatural amino acids. (2021-11-26). RSC Publishing.
- Chemical Synthesis of Unnatural Amino Acids. QYAOBIO.
- Alkylation of Glycine Derivatives to Access Nonnatural Amino Acids. Thieme.
- Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. (2024-03-11). Organic Letters - ACS Publications.
- α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. (2023-08-01). PubMed.
- Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. (2020-06-17). Organic Letters - ACS Publications.
- Direct C–H Alkylation of Glycine Derivatives with Alkenes by Radical-Polar Crossover Reaction. Thieme.
- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. (2025-04-23). GoldBio.
- Creating Unnatural Amino Acids. (2024-12-05). BOC Sciences - YouTube.
- 3-Cyclobutyl-L-alanine. PubChem - NIH.
- Cyclobutanes in Organic Synthesis. Baran Lab.
- Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed.
- 2-Amino-3-cyclobutylpropanoic acid. PubChem.
- Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate.
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Application Notes and Protocols for the Synthesis of 2-Amino-3-cyclobutylpropanoic Acid: A Guide to Protecting Group Strategies
Introduction
2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid of increasing interest in medicinal chemistry and drug development. Its unique cyclobutyl moiety can confer valuable properties to peptides and small molecule therapeutics, including conformational rigidity, metabolic stability, and novel binding interactions. The efficient synthesis of this amino acid and its derivatives is paramount for its exploration in drug discovery programs. A critical aspect of its synthesis is the judicious use of protecting groups for the amino and carboxylic acid functionalities to prevent undesirable side reactions and enable controlled transformations.[1][2][]
This comprehensive guide provides detailed application notes and protocols for the protection of this compound. We will explore various strategies for the protection of both the amine and carboxylic acid groups, with a focus on orthogonal protection schemes that allow for the selective deprotection of one group in the presence of the other.[4][5] The protocols described herein are based on well-established methodologies in amino acid and peptide chemistry and have been adapted for the specific structural features of this compound.
Core Principles of Protecting Group Strategy
The successful synthesis of complex molecules like this compound derivatives hinges on a robust protecting group strategy. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions of subsequent synthetic steps.
-
Selectively removable in high yield under mild conditions that do not affect other functional groups.[4][5]
Orthogonal protection is a key concept where multiple protecting groups in a molecule can be removed under distinct conditions.[1][4][5] For instance, an acid-labile protecting group on the amine and a base-labile group on the carboxylic acid would constitute an orthogonal set.
Protecting the α-Amino Group
The nucleophilic α-amino group must be protected to prevent unwanted reactions during subsequent synthetic manipulations, such as esterification of the carboxylic acid or coupling reactions. The most common and effective protecting groups for the amino functionality are carbamates, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[][6]
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[7][8]
Rationale: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate and leads to the formation of a stable tert-butyl cation and the release of carbon dioxide.[9][10] The steric bulk of the cyclobutyl group in this compound is not expected to significantly hinder the protection or deprotection steps.
Experimental Protocol: N-Boc Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (2.5 equiv) to the solution and stir until the amino acid is fully dissolved.
-
Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise while maintaining the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl. Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected this compound (1.0 equiv) in dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA) (10-20 equiv, typically a 25-50% solution in DCM) and stir at room temperature.[11][12]
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Purification: The resulting amino acid trifluoroacetate salt can be used directly or neutralized and purified further if necessary.
Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group is another cornerstone of amino acid protection, known for its stability and removal by catalytic hydrogenolysis.[13][14][15]
Rationale: The Cbz group is introduced using benzyl chloroformate under basic conditions (Schotten-Baumann conditions).[14] It is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[16] Deprotection is cleanly achieved by catalytic hydrogenation, which cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide.[13][15]
Experimental Protocol: N-Cbz Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in 1 M aqueous sodium carbonate solution (2.5 equiv) with cooling in an ice bath.[14]
-
Protection: While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.[14]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[14]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[14]
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl. Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
Experimental Protocol: N-Cbz Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the N-Cbz protected amino acid (1.0 equiv) in methanol or ethanol.[14]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[14]
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature.[14]
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[14]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[14]
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection strategies with acid-labile side-chain protecting groups.[17][18]
Rationale: The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu). Its key feature is its cleavage under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[17][18] This deprotection proceeds via a β-elimination mechanism.[17]
Experimental Protocol: N-Fmoc Protection
-
Dissolution: Suspend this compound (1.0 equiv) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of Fmoc-succinimidyl carbonate (Fmoc-OSu) (1.05 equiv) in acetone or dioxane.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Concentrate the mixture to remove the organic solvent. Dilute with water and wash with diethyl ether.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Experimental Protocol: N-Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected amino acid (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Deprotection: Add a 20% solution of piperidine in DMF (v/v) and stir at room temperature.[11][19]
-
Monitoring: The reaction is typically complete within 30 minutes. Monitor by TLC.
-
Work-up: Evaporate the solvent and piperidine under reduced pressure. The crude product can be purified by precipitation from ether or by chromatography.[19]
Protecting the Carboxylic Acid Group
Protection of the carboxylic acid as an ester is often necessary to prevent its interference in reactions involving the amino group, such as peptide coupling. Common ester protecting groups include methyl, benzyl, and tert-butyl esters.[20]
Benzyl Ester Protection
Rationale: Benzyl esters are stable to a wide range of conditions and are orthogonal to Fmoc and Boc protecting groups.[16] They can be cleaved by hydrogenolysis, simultaneously with a Cbz group if present, or under strong acidic conditions.[20][21]
Experimental Protocol: Benzyl Ester Formation
-
Suspension: Suspend this compound (1.0 equiv) in benzyl alcohol (large excess).
-
Catalysis: Add p-toluenesulfonic acid (TsOH) (1.2 equiv) as a catalyst.[22]
-
Reaction: Heat the mixture to reflux, with azeotropic removal of water, until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and add diethyl ether to precipitate the product as the tosylate salt.
-
Purification: The product can be recrystallized from a suitable solvent system.
tert-Butyl Ester Protection
Rationale: tert-Butyl esters are readily cleaved under acidic conditions, similar to the Boc group.[20][23] This makes them particularly useful in strategies where simultaneous deprotection of the N-terminus and C-terminus is desired.
Experimental Protocol: tert-Butyl Ester Formation
-
Suspension: Suspend the N-protected this compound (1.0 equiv) in dichloromethane (DCM).
-
Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Esterification: Add tert-butanol (2.0 equiv) and stir the reaction at room temperature for 12-24 hours.
-
Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Presentation: Comparison of Amino Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| tert-Butyloxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA)[7][8] | Base, Hydrogenolysis | Cbz, Fmoc, Benzyl ester |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, base[14] | H₂, Pd/C (Hydrogenolysis)[13][15] | Acid, Base | Boc, Fmoc, tert-Butyl ester |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, base | Base (e.g., 20% Piperidine/DMF)[17] | Acid, Hydrogenolysis | Boc, Cbz, Benzyl ester, tert-Butyl ester |
Experimental Workflow Diagrams
Diagram 1: N-Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
Diagram 2: N-Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection.
Diagram 3: Orthogonal Protection Strategy
Caption: Example of an orthogonal protection scheme.
Conclusion
The choice of a protecting group strategy is a critical decision in the synthesis of this compound and its derivatives. This guide has provided an overview of the most common and reliable protecting groups for both the amino and carboxylic acid functionalities, along with detailed experimental protocols. By understanding the principles of stability, orthogonality, and the specific conditions for introduction and removal of these groups, researchers can confidently design and execute synthetic routes to access novel molecules for drug discovery and development.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
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Wikipedia. Protecting group. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
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Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Pádron, J. M., et al. (2005). First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 70(10), 4048-4051. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Johnson, D. C., 2nd, & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. [Link]
-
Synfacts. (2011). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts, 2011(2), 0199. [Link]
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SynArchive. Protection of Carboxylic acid by Ester. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Tert-butyl Ester Protected Amino Acids in Modern Chemistry. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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ResearchGate. How can ı remove Fmoc from solution phase peptide?. [Link]
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ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]
-
The Royal Society of Chemistry. A flow-based transition-metal-catalysed hydrogenolysis approach to facilitate peptide side-chain deprotection Electronic Support. [Link]
-
National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
YouTube. Carboxylic acid Protection Part 3: Benzyl Ester as protecting group. [Link]
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Scribd. TFA Deprotection | PDF | Chemistry | Physical Sciences. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
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GCW Gandhi Nagar Jammu. 2. Carboxyl protecting groups.. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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Organic Chemistry Portal. tert-Butyl Esters. [Link]
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Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids.. [Link]
-
Journal of the American Chemical Society. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. [Link]
-
ResearchGate. Asymmetric synthesis of protected beta-substituted and beta,beta-disubstituted beta-amino acids bearing branched hydroxyalkyl side chains and of protected 1,3-amino alcohols with three contiguous stereogenic centers from allylic sulfoximines and aldehydes | Request PDF. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
YouTube. Lec11 - Formation of the Peptide Bond and Protecting Groups. [Link]
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Application Notes and Protocols for the Incorporation of 2-Amino-3-cyclobutylpropanoic Acid into Peptides
Introduction: Expanding the Peptidic Universe with Cyclobutyl Moieties
In the landscape of modern drug discovery and chemical biology, peptides represent a class of molecules with immense therapeutic potential. However, their application is often limited by inherent weaknesses, such as susceptibility to enzymatic degradation and poor conformational stability. The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to overcome these limitations, enhancing their drug-like properties.[1][2] This guide focuses on the rationale and practical application of incorporating 2-amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, into synthetic peptides.
The introduction of the cyclobutyl group can impart unique conformational constraints on the peptide backbone, potentially leading to increased receptor affinity and selectivity.[3][4] Furthermore, the bulky, cyclic nature of this residue can provide steric shielding, thereby enhancing resistance to proteolytic cleavage.[2][5] This application note provides a comprehensive overview, from the synthesis of the requisite Fmoc-protected amino acid to its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent characterization.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective use. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [6] |
| Molecular Weight | 143.19 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Stereochemistry | Available as (R) and (S) enantiomers | [7][8] |
| Solubility | Soluble in water with heating | [7] |
Strategic Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the chemical synthesis of peptides, offering high efficiency and the ability to incorporate a wide variety of non-natural amino acids.[9][10] The most prevalent strategy, Fmoc/tBu chemistry, will be the focus of the following protocols due to its milder reaction conditions compared to Boc/Bzl chemistry.[][12]
Workflow for Peptide Synthesis Incorporating this compound
The overall workflow for incorporating this compound into a peptide sequence using Fmoc-SPPS is depicted below.
Caption: General workflow for SPPS incorporating this compound.
Protocols
Protocol 1: Synthesis of Fmoc-2-amino-3-cyclobutylpropanoic acid-OH
The first critical step is the protection of the α-amino group of this compound with the base-labile Fmoc group. This ensures that the amino group does not participate in unwanted side reactions during peptide synthesis.[12]
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve this compound in a 10% solution of sodium bicarbonate in water.
-
In a separate flask, dissolve an equimolar amount of Fmoc-OSu in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-2-amino-3-cyclobutylpropanoic acid-OH.
-
Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-2-amino-3-cyclobutylpropanoic acid-OH into a peptide chain on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-2-amino-3-cyclobutylpropanoic acid-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Natural Amino Acids):
-
Pre-activate the Fmoc-protected natural amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of Fmoc-2-amino-3-cyclobutylpropanoic acid-OH:
-
Due to potential steric hindrance from the cyclobutyl group, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.
-
Pre-activate Fmoc-2-amino-3-cyclobutylpropanoic acid-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10-15 minutes.
-
Add the activated UAA solution to the deprotected resin and agitate for 2-4 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent UAA additions) until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Decision pathway for ensuring complete coupling of the sterically hindered amino acid.
Characterization of the Modified Peptide
Thorough characterization is essential to confirm the successful synthesis and purity of the peptide containing this compound.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is used for both purification and purity assessment. The incorporation of the relatively hydrophobic cyclobutyl group will likely increase the retention time of the modified peptide compared to its natural counterpart. A single, sharp peak in the chromatogram indicates a high degree of purity.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[13] The observed mass should correspond to the calculated theoretical mass of the peptide containing the this compound residue.
| Technique | Expected Outcome |
| RP-HPLC | A single major peak with increased retention time compared to the unmodified peptide. |
| Mass Spectrometry | Observed molecular weight matching the calculated theoretical mass. |
| Tandem MS (MS/MS) | Fragmentation pattern confirming the peptide sequence and the location of the UAA. |
| NMR Spectroscopy | Characteristic signals for the cyclobutyl protons, confirming its incorporation and providing conformational insights. |
Tandem Mass Spectrometry (MS/MS)
MS/MS fragmentation analysis is invaluable for confirming the exact position of the unnatural amino acid within the peptide sequence. The fragmentation pattern will show a mass difference between adjacent b- or y-ions corresponding to the mass of the this compound residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a more in-depth structural analysis, ¹H and ¹³C NMR spectroscopy can be employed. The spectra will exhibit characteristic signals corresponding to the protons and carbons of the cyclobutyl ring, providing definitive evidence of its successful incorporation. Furthermore, 2D NMR techniques like NOESY can provide insights into the conformational changes induced by the UAA.
Conclusion and Future Perspectives
The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced stability and potentially improved biological activity.[14][15] The protocols detailed in this guide provide a robust framework for researchers to explore the potential of this and other cyclobutyl-containing amino acids in their peptide design strategies. While challenges such as steric hindrance during coupling exist, they can be overcome with careful optimization of reaction conditions.[1] The continued exploration of such unique building blocks will undoubtedly expand the therapeutic potential of peptides.
References
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- Benchchem.
-
Gomes, A. R., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. [Link]
-
Xie, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 13, 849305. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Le, T. B., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(38), 8234–8246. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1513-1542. [Link]
-
Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(11), 3348. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Al-Ghamdi, K. S. (2025). Peptidomimetics as next – generation therapeutic applications. World Journal of Advanced Research and Reviews, 24(2), 1146-1158. [Link]
-
AdooQ Bioscience. (R)-2-amino-3-cyclobutylpropanoic acid. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Advantages of cyclic peptidomimetics (green) compared to linear.... [Link]
-
Lau, Y. H., & Dunn, P. L. (2018). Peptidomimetic therapeutics: scientific approaches and opportunities. RSC Chemical Biology, 9(1), 223-231. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-452. [Link]
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- 3. nbinno.com [nbinno.com]
- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | MDPI [mdpi.com]
- 5. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. This compound | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyjournal.org [pharmacyjournal.org]
Application and Protocol Guide for Solid-Phase Peptide Synthesis Using Fmoc-Protected 2-Amino-3-cyclobutylpropanoic acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics
The rational design of peptide-based therapeutics is a cornerstone of modern drug discovery. The incorporation of non-canonical amino acids, such as 2-Amino-3-cyclobutylpropanoic acid (also known as cyclobutylalanine), offers a powerful strategy to modulate the pharmacological properties of peptides.[1][2][3] The bulky, conformationally restricted cyclobutyl side chain can impart unique structural constraints, enhance proteolytic stability, and improve receptor binding affinity and selectivity. This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of Fmoc-protected this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides.[4] The strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. The synthesis is carried out on a solid support, typically a polymeric resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[5] The process involves a series of repetitive cycles, each consisting of three main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain. This is typically achieved by treatment with a secondary amine base, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7][8]
-
Amino Acid Coupling: The formation of a peptide bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid. This step requires the activation of the carboxylic acid, which is commonly achieved using a variety of coupling reagents.[9][10]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before proceeding to the next cycle.
This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed.
Diagram: The Core Workflow of Fmoc-Based Solid-Phase Peptide Synthesis
Caption: A schematic representation of the cyclical steps in Fmoc-based solid-phase peptide synthesis.
Challenges and Considerations for Incorporating this compound
The successful incorporation of sterically hindered amino acids like this compound presents specific challenges that must be addressed to ensure high coupling efficiency and prevent sequence-related difficulties.[10][11][12]
-
Steric Hindrance: The bulky cyclobutyl side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling reactions.[12][13]
-
Peptide Aggregation: Sequences containing multiple bulky and hydrophobic residues are prone to inter- and intra-chain aggregation on the solid support, which can mask reactive sites and hinder reagent accessibility.[14][15]
To overcome these challenges, modifications to standard SPPS protocols are often necessary, including the use of more potent coupling reagents, extended reaction times, and potentially the incorporation of microwave energy to enhance reaction kinetics.[12]
Detailed Protocol: Incorporation of Fmoc-2-Amino-3-cyclobutylpropanoic acid
This protocol is designed for the manual synthesis of a peptide containing this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.[16][17]
Materials and Reagents:
-
Rink Amide MBHA Resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-2-Amino-3-cyclobutylpropanoic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
-
Diethyl ether (cold)
Table 1: Reagent Quantities and Reaction Times
| Step | Reagent/Solvent | Volume/Equivalents | Reaction Time |
| Resin Swelling | DMF | 10 mL/g resin | 1 hour |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g resin | 2 x 10 min |
| Amino Acid Activation | Fmoc-AA-OH | 4 equivalents | 5 min (pre-activation) |
| DIC | 4 equivalents | ||
| Oxyma Pure | 4 equivalents | ||
| Coupling | Activated Amino Acid in DMF | 10 mL/g resin | 2 hours (standard AA) |
| 4-6 hours or overnight (Fmoc-2-Amino-3-cyclobutylpropanoic acid) | |||
| Washing | DMF | 3 x 10 mL/g resin | 1 min each |
| DCM | 3 x 10 mL/g resin | 1 min each | |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 10 mL/g resin | 2-3 hours |
Step-by-Step Protocol
1. Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF (10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.[18]
-
Drain the DMF.
2. Initial Fmoc Deprotection (for pre-loaded resin)
-
Add a solution of 20% piperidine in DMF to the swollen resin.[18][19]
-
Agitate for 10 minutes, then drain the solution.
-
Repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc removal.[20]
-
Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x) to remove all traces of piperidine.
3. Coupling of Fmoc-2-Amino-3-cyclobutylpropanoic acid
-
Activation: In a separate vial, dissolve Fmoc-2-Amino-3-cyclobutylpropanoic acid (4 eq.), Oxyma Pure (4 eq.), in DMF. Add DIC (4 eq.) and allow the mixture to pre-activate for 5 minutes. The use of a carbodiimide with an additive like Oxyma Pure is highly effective for coupling sterically hindered amino acids and minimizes racemization.[9][13]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature. Due to the steric bulk of the cyclobutyl group, an extended coupling time of 4-6 hours or even overnight is recommended to drive the reaction to completion.[12]
-
Monitoring the Coupling: A small sample of the resin can be taken to perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete coupling reaction.
4. Washing
-
After the coupling reaction, drain the solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
5. Subsequent Amino Acid Couplings
-
Repeat steps 2 (Fmoc Deprotection), 3 (Coupling), and 4 (Washing) for each subsequent amino acid in the peptide sequence. For standard amino acids, a coupling time of 2 hours is generally sufficient.
6. Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Side-Chain Deprotection
-
Wash the deprotected peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.[21]
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). TIS and water act as scavengers to protect sensitive residues from reactive cationic species generated during cleavage.[17]
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Concentrate the combined filtrates under reduced pressure.
8. Peptide Precipitation and Purification
-
Add cold diethyl ether to the concentrated TFA solution to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: Chemical Structure of Fmoc-2-Amino-3-cyclobutylpropanoic acid
Caption: The chemical structure of Fmoc-protected this compound.
Conclusion and Expert Recommendations
The incorporation of Fmoc-2-Amino-3-cyclobutylpropanoic acid into peptides is a viable strategy for enhancing their therapeutic potential. The primary challenge of steric hindrance can be effectively overcome by employing robust activation methods, such as DIC/Oxyma, and extending coupling reaction times. For particularly "difficult sequences" prone to aggregation, the use of microwave-assisted SPPS can be a valuable tool to improve synthesis efficiency.[12] Careful monitoring of the coupling reactions using methods like the Kaiser test is essential to ensure the integrity of the final peptide product. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize peptides containing this and other sterically demanding non-canonical amino acids.
References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]
-
Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin - Aapptec Peptides. [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. [Link]
-
Methods for Removing the Fmoc Group - ResearchGate. [Link]
-
The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound | C7H13NO2 | CID 21988066 - PubChem. [Link]
-
New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them - Biomatik. [Link]
-
(R)-2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 50999323 - PubChem. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Royal Society of Chemistry. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - Frontiers. [Link]
-
Synthesis of cyclobutyl amine 8. | Download Scientific Diagram - ResearchGate. [Link]
-
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF - ResearchGate. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. [Link]
-
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]
-
2-Amino-3-cyclopropylbutanoic acid | C7H13NO2 | CID 55285033 - PubChem. [Link]
-
New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews. [Link]
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. [Link]
-
Synthesis of N‐Boc protected amino acid 20 (all the compounds had dr... - ResearchGate. [Link]
Sources
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- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
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- 9. bachem.com [bachem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 14. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
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- 20. peptide.com [peptide.com]
- 21. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 2-Amino-3-cyclobutylpropanoic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Unnatural Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the twenty canonical amino acids represent but a fraction of the chemical space available for the design of novel therapeutics. Unnatural amino acids (UAAs) are powerful tools for overcoming the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.[1] By introducing unique side chains and stereochemistries, UAAs can enhance the potency, selectivity, and pharmacokinetic profiles of bioactive peptides.[2][3] 2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, has emerged as a compound of interest, particularly its (S)-enantiomer, for its potential role as an inhibitor of N-acylethanolamine acid amidase (NAAA).[3] NAAA is a lysosomal cysteine hydrolase that terminates the signaling of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[4] Inhibition of NAAA, therefore, presents a promising therapeutic strategy for a range of inflammatory and pain-related disorders.
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its potential as a NAAA inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design and development. The properties of this compound are summarized in the table below, based on available data.[5]
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-cyclobutylalanine, Cyclobutanealanine |
| CAS Number | 4426-06-6 (for the racemate) |
| (S)-enantiomer CAS | 1201593-65-8 |
Mechanism of Action: NAAA Inhibition
The primary therapeutic rationale for employing (S)-2-Amino-3-cyclobutylpropanoic acid is its potential to inhibit N-acylethanolamine acid amidase (NAAA). NAAA is a key enzyme in the endocannabinoid system, responsible for the degradation of N-acylethanolamines (NAEs), including palmitoylethanolamide (PEA). PEA is an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[4]
The signaling pathway is as follows:
-
Cellular stress or injury triggers the on-demand synthesis of PEA.
-
PEA activates the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor.
-
Activation of PPAR-α leads to the transcriptional regulation of genes involved in inflammation and pain, ultimately reducing the inflammatory response.
-
NAAA, located in the lysosomes, hydrolyzes PEA into palmitic acid and ethanolamine, thus terminating its signaling.
By inhibiting NAAA, the intracellular concentration of PEA is increased, leading to enhanced and prolonged activation of PPAR-α and a more robust anti-inflammatory and analgesic effect.
Application I: Screening for NAAA Inhibitory Activity
To validate the therapeutic potential of (S)-2-Amino-3-cyclobutylpropanoic acid, its inhibitory activity against NAAA must be quantified. A fluorometric assay is a common and high-throughput method for this purpose.[6]
Protocol: Fluorometric NAAA Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human NAAA.
Workflow:
Materials and Reagents:
-
Recombinant human NAAA protein
-
NAAA assay buffer (e.g., 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5)[7]
-
(S)-2-Amino-3-cyclobutylpropanoic acid (test inhibitor)
-
Fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin)palmitamide, PAMCA)[6]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of (S)-2-Amino-3-cyclobutylpropanoic acid in DMSO. Create a serial dilution series in DMSO to test a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant human NAAA protein in the NAAA assay buffer to the desired working concentration.
-
Reaction Setup:
-
To each well of a 96-well plate, add the NAAA assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the test inhibitor dilutions or DMSO (for control wells) to the appropriate wells.
-
Add the diluted NAAA enzyme to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate (PAMCA) to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction (if necessary, though continuous reads are common).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., for AMC from PAMCA, Ex/Em ≈ 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Comparative Data for Known NAAA Inhibitors (for context):
| Compound | Target | IC₅₀ (nM) | Reference |
| ARN19702 | Human NAAA | 230 | [8] |
| (S)-OOPP | Rat NAAA | 420 | [9] |
| Atractylodin | Human NAAA | 2810 | [6] |
Note: IC₅₀ values can vary depending on assay conditions.
Application II: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Incorporating this compound into a peptide backbone can confer unique structural and functional properties. The bulky, hydrophobic cyclobutyl group can restrict conformational flexibility, potentially leading to peptides with enhanced stability against proteolysis and improved binding affinity for their targets.[3]
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the general steps for incorporating Fmoc-(S)-2-amino-3-cyclobutylpropanoic acid into a peptide sequence using standard SPPS techniques.
Workflow:
Materials and Reagents:
-
Fmoc-(S)-2-amino-3-cyclobutylpropanoic acid
-
Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)
-
Standard Fmoc-protected proteinogenic amino acids
-
SPPS-grade N,N-dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Washing solvents (e.g., DMF, dichloromethane (DCM))
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-(S)-2-amino-3-cyclobutylpropanoic acid and the coupling reagent (e.g., HBTU) in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Proposed Enantioselective Synthesis of (S)-2-Amino-3-cyclobutylpropanoic Acid
Disclaimer: The following is a conceptual outline and has not been experimentally validated.
-
Preparation of a Chiral Glycine Template: A chiral glycine equivalent, such as a Schiff base derived from (S)-(-)-2-hydroxy-pinanone, is prepared.
-
Deprotonation and Alkylation: The chiral template is deprotonated with a strong base (e.g., LDA) to form a chiral enolate. This enolate is then reacted with a suitable electrophile, such as cyclobutylmethyl bromide, to introduce the cyclobutyl moiety. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary.
-
Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding the desired (S)-2-Amino-3-cyclobutylpropanoic acid.
-
Purification: The final product is purified by recrystallization or chromatography.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its potential as a NAAA inhibitor, either as a standalone small molecule or as a component of a larger peptide, warrants further investigation. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the synthesis, biological evaluation, and application of this intriguing unnatural amino acid in the quest for novel therapeutics for inflammatory and pain-related conditions.
References
- BenchChem. (2025). Measuring N-acylethanolamine Acid Amidase (NAAA) Activity in Cell Lysates: An Application Note and Protocol.
- De Simone, A., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations.
- Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Methods in Molecular Biology.
- Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. PubMed.
- Wang, J., et al. (2020).
- Vignolo, M., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
- Ningbo Innopharmchem Co., Ltd. (2025). The Role of Non-natural Amino Acids in Modern Peptide Drug Discovery.
-
LookChem. (n.d.). Cas 1201593-65-8,(S)-2-aMino-3-cyclobutylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides.
- Hruby, V. J., & Sharma, S. D. (2009). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Methods in molecular biology (Clifton, N.J.).
- Camarero, J. A., & Bhasin, D. (2012). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current molecular pharmacology.
- Gerlach, S. L., & Mondal, D. (2012). The bountiful biological activities of cyclotides. Chronicles of young scientists.
- Gerlach, S. L., & Mondal, D. (2012). The bountiful biological activities of cyclotides. Drug Development and Therapeutics.
- Sasso, O., et al. (2013). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA)
- Abrahams, Y., & Hayes, C. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides.
- Request PDF. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes.
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]
- Sasso, O., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]
- Migliore, M., et al. (2016). Second-generation non-covalent NAAA inhibitors are protective in model of multiple sclerosis.
-
ResearchGate. (n.d.). Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13.... Retrieved from [Link]
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- 5. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? [mdpi.com]
- 6. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-3-cyclobutylpropanoic acid as a building block for novel pharmaceuticals.
Application Notes and Protocols for the Integration of 2-Amino-3-cyclobutylpropanoic Acid
Abstract
The incorporation of non-canonical amino acids into peptide-based therapeutics represents a paradigm shift in drug discovery, offering a route to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the diverse array of unnatural amino acids, this compound, a conformationally restricted analog of leucine, has emerged as a compelling building block for the design of novel pharmaceuticals. The cyclobutyl ring introduces a rigid structural element that can pre-organize the peptide backbone, enhance binding affinity to biological targets, and improve resistance to enzymatic degradation. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of innovative pharmaceutical agents. Detailed protocols for its chemical synthesis, incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and analytical characterization are presented, alongside a discussion of its impact on peptide conformation and biological activity.
Introduction: The Rationale for Cyclobutyl-Containing Amino Acids in Drug Discovery
The quest for more potent and selective drug candidates has led medicinal chemists to explore beyond the confines of the 20 proteinogenic amino acids. Unnatural amino acids offer a vast chemical space to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This compound, also known as cyclobutylalanine, is a particularly intriguing building block due to the unique conformational constraints imposed by its cyclobutyl side chain.
The cyclobutyl moiety is a bioisostere of the isobutyl group of leucine and the cyclohexyl group of cyclohexylalanine, but with a more rigid structure. This rigidity can have profound effects on the local and global conformation of a peptide, influencing its secondary structure and its ability to interact with biological targets such as enzymes and receptors. The incorporation of cyclobutyl-containing amino acids has been explored in various therapeutic areas, including the development of antiviral agents, anticancer compounds, and modulators of the central nervous system.[1]
Key Advantages of Incorporating this compound:
-
Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the amino acid side chain, which can lead to a more defined peptide conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.
-
Enhanced Proteolytic Stability: The steric bulk and unnatural nature of the cyclobutyl group can hinder the recognition and cleavage of adjacent peptide bonds by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Modulation of Receptor Selectivity: The specific shape and size of the cyclobutyl side chain can be exploited to achieve selective interactions with a particular receptor subtype, reducing off-target effects.
-
Improved Cell Permeability: In some cases, the incorporation of rigid, non-natural amino acids can influence the lipophilicity and hydrogen bonding capacity of a peptide, potentially enhancing its ability to cross cell membranes.
Synthesis of Fmoc-Protected this compound for SPPS
The successful incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) requires the availability of the N-α-Fmoc protected building block. The synthesis of both the (S) and (R) enantiomers of Fmoc-2-amino-3-cyclobutylpropanoic acid is a critical first step. Due to the steric hindrance of the cyclobutyl group, specialized synthetic protocols may be required to achieve high yields and purity.
Protocol 1: Synthesis of Fmoc-(S)-2-amino-3-cyclobutylpropanoic Acid
This protocol outlines a general strategy for the synthesis of the Fmoc-protected amino acid, which can be adapted based on available starting materials and laboratory capabilities.
Materials:
-
(S)-2-Amino-3-cyclobutylpropanoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane or Acetonitrile
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve (S)-2-amino-3-cyclobutylpropanoic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq) or a mixture of water and dioxane.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane or acetonitrile to the amino acid solution while stirring vigorously at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford Fmoc-(S)-2-amino-3-cyclobutylpropanoic acid as a white solid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| CAS Number | 4426-06-6 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Cyclobutylalanine, 3-cyclobutylalanine | [2] |
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most common method for the chemical synthesis of peptides.[3] The incorporation of sterically hindered amino acids like this compound can present challenges, such as slower coupling kinetics and incomplete reactions. Therefore, optimized protocols are necessary to ensure efficient synthesis.
Protocol 2: Automated SPPS of a Peptide Containing this compound
This protocol is designed for use with an automated microwave-assisted peptide synthesizer.
Materials:
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (including Fmoc-2-amino-3-cyclobutylpropanoic acid)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
SPPS Cycle for this compound:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 2 x 7 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-adduct.
-
Coupling of Fmoc-2-amino-3-cyclobutylpropanoic Acid:
-
Dissolve Fmoc-2-amino-3-cyclobutylpropanoic acid (3-5 eq.), a coupling reagent such as HBTU (3-5 eq.), HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Due to steric hindrance, a double coupling strategy is recommended. Perform the first coupling for 30-60 minutes at room temperature or with microwave irradiation for 5-10 minutes at a controlled temperature (e.g., 50°C).
-
After the first coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue with the standard SPPS cycles for the remaining amino acids in the sequence.
Workflow for SPPS Incorporation:
Caption: Automated SPPS workflow for incorporating this compound.
Impact on Peptide Conformation and Biological Activity
The introduction of a cyclobutyl moiety can significantly influence the conformational preferences of a peptide, which in turn dictates its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Conformational Analysis by NMR
Studies on peptides containing cyclobutane amino acid residues have shown that the stereochemistry of the cyclobutane ring (cis vs. trans) is a key determinant of the resulting peptide fold.[4] For example, peptides incorporating trans-cyclobutane β-amino acids have been observed to adopt more folded, helical structures, while those with cis-cyclobutane residues tend to form more extended, strand-like conformations.[4] This is attributed to the different orientations of the substituents on the cyclobutane ring, which influences the formation of intra- and inter-residue hydrogen bonds.
Logical Relationship of Conformation and Activity:
Caption: Influence of this compound on peptide properties.
Case Study: Protease Inhibitors
A compelling example of the application of cyclobutyl-containing building blocks is in the design of protease inhibitors. For instance, a potent inhibitor of the Hepatitis C virus (HCV) NS3/4A protease was developed containing a cyclobutylmethyl group at the P2 position of a ketoamide scaffold.[5] The cyclobutyl group occupies the hydrophobic S2 pocket of the enzyme's active site, contributing significantly to the binding affinity. This highlights how the shape and rigidity of the cyclobutyl moiety can be exploited to achieve potent and selective inhibition of a therapeutic target.
Signaling Pathway Modulation: G-Protein Coupled Receptors (GPCRs)
Peptides are natural ligands for many G-protein coupled receptors (GPCRs), which are a major class of drug targets.[6][7] The incorporation of conformationally constrained amino acids like this compound can lead to the development of potent and selective GPCR modulators. The rigid cyclobutyl side chain can orient the pharmacophoric elements of the peptide in a manner that favors binding to a specific GPCR, leading to either agonistic or antagonistic activity.
Caption: General GPCR signaling cascade modulated by a cyclobutyl-peptide ligand.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the design of novel pharmaceuticals. Its ability to impart conformational rigidity and enhance proteolytic stability makes it an attractive tool for overcoming the challenges associated with traditional peptide-based therapeutics. The detailed protocols and application notes provided herein offer a practical guide for the synthesis and incorporation of this unique amino acid. As our understanding of the relationship between peptide conformation and biological activity continues to grow, we anticipate that this compound and other conformationally constrained amino acids will play an increasingly important role in the development of the next generation of targeted and effective medicines.
References
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Malcolm, B. A., et al. (2007). Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization. Journal of Medicinal Chemistry, 50(10), 2310-8. [Link]
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Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
- Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6267-6277.
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SeRMN - NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Muttenthaler, M., et al. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. Chemical Society Reviews, 49(15), 5300-5327. [Link]
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Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
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Muttenthaler, M., et al. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. RSC Publishing. [Link]
- Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919.
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Papini, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
- Google Patents. (2003). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
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MDPI. (2020). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. [Link]
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ResearchGate. (2020). Cyclotides as drug design scaffolds. [Link]
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Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]
- Google Patents. (2002). IL149143A0 - Bicyclic amino acids as pharmaceutical agents.
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Sheinblatt, M. (1991). NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe]. International Journal of Peptide and Protein Research, 38(1), 8-14. [Link]
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Gottesfeld, J. M., et al. (2005). Discovery of antibacterial cyclic peptides that inhibit the ClpXP protease. Journal of the American Chemical Society, 127(21), 7664-7665. [Link]
- Neumann, H., et al. (2021). Total chemical synthesis of multi-domain proteins of the low-density lipoprotein receptor family. ChemRxiv.
- Google Patents. (2022).
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Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7539. [Link]
-
Wootten, D., et al. (2017). Structural basis for allosteric modulation of class B GPCRs. Journal of Medicinal Chemistry, 60(12), 4727-4748. [Link]
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Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(11), 3193. [Link]
-
Moore, E. L., et al. (2012). Allosteric Modulators of Class B G-Protein-Coupled Receptors. Advances in Pharmacology, 62, 99-145. [Link]
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Ghavami, A., et al. (2022). Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. European Journal of Medicinal Chemistry, 243, 114757. [Link]
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PubChem. (n.d.). Pharmaceutical composition for treating acute myeloid leukemia, containing FLT3 inhibitor and chemotherapeutic agents - Patent US-12350265-B2. National Center for Biotechnology Information. [Link]
-
eScholarship. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. [Link]
-
MDPI. (2021). Capturing Peptide–GPCR Interactions and Their Dynamics. [Link]
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- 5. Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-3-cyclobutylpropanoic Acid in Neuroscience Research: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented application of 2-Amino-3-cyclobutylpropanoic acid, also known as DL-Cyclobutylalanine, within the field of neuroscience research. While the compound is commercially available and classified as an alanine derivative, there is a notable absence of published studies detailing its specific pharmacological activity, mechanism of action, or established protocols for its use in neurological studies.
Our extensive search for in-depth technical information, including peer-reviewed articles and established experimental protocols, did not yield the necessary data to construct a detailed guide for researchers, scientists, and drug development professionals as initially intended. The core requirements of providing field-proven insights, explaining the causality behind experimental choices, and citing authoritative sources for mechanistic claims cannot be fulfilled based on the current body of scientific literature.
Chemical Identity and Properties
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure is characterized by a cyclobutyl group attached to the beta-carbon of an alanine backbone.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Synonyms | DL-Cyclobutylalanine, 3-Cyclobutylalanine |
Analysis of the Information Gap
Despite the availability of the compound from various chemical suppliers, there is no readily accessible research that characterizes its activity at key neuroscience targets, such as glutamate receptors (NMDA, AMPA), GABA receptors, or other neurotransmitter systems. Searches for its use in common neuroscience techniques yielded no specific results:
-
Electrophysiology: No published records of its application in patch-clamp or field potential recordings to determine its effects on neuronal excitability or synaptic transmission.
-
In Vitro Assays: A lack of data from receptor binding assays (e.g., Ki, IC50 values) or functional assays that would elucidate its potential as an agonist, antagonist, or modulator of any specific neural target.
-
Microdialysis: No studies were found that utilized in vivo microdialysis to measure the effect of this compound on neurotransmitter levels in the brain.
-
Behavioral Studies: There is no documentation of its administration in animal models to assess potential effects on behavior, such as locomotion, anxiety, or cognition.
Potential Research Directions
The absence of data for this compound presents an opportunity for novel research. Given its structural similarity to other amino acid-based neuromodulators, future investigations could explore the following:
-
Screening at Glutamate Receptors: Initial studies could involve broad screening against ionotropic and metabotropic glutamate receptors to identify any potential agonist or antagonist activity. The cyclobutyl moiety could confer unique selectivity or potency profiles.
-
Characterization of Pharmacokinetics: Basic pharmacokinetic studies would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for designing meaningful in vivo experiments.
-
Exploration of Neuroprotective or Neurotoxic Effects: Cell-based assays could be employed to determine if the compound exhibits any protective or toxic effects on neuronal cultures, which could guide further research into its potential therapeutic or adverse effects.
Conclusion
While the request was for detailed application notes and protocols for this compound in neuroscience research, the foundational scientific data required to create such a document is not currently available in the public domain. The information presented here is based on the limited data from chemical databases. Therefore, any researcher interested in this compound would be venturing into novel territory and would need to conduct foundational research to characterize its pharmacological profile before it can be applied as a specific tool in neuroscience.
References
-
PubChem. Compound Summary for CID 21988066, this compound. National Center for Biotechnology Information. [Link]
Application Note: A Comprehensive Strategy for Elucidating the Receptor Binding Profile of 2-Amino-3-cyclobutylpropanoic Acid
Abstract: This document provides a detailed guide for researchers and drug development professionals investigating the receptor binding characteristics of 2-Amino-3-cyclobutylpropanoic acid. As a conformationally restricted analog of glutamate, this compound offers a valuable probe for the ligand-binding domains of excitatory amino acid receptors. This guide presents a multi-faceted approach, combining robust in vitro binding assays with insightful in silico computational modeling to thoroughly characterize the affinity, kinetics, thermodynamics, and structural basis of its receptor interactions. The protocols are designed to ensure scientific rigor, with a clear rationale for each experimental choice.
Introduction: The Strategic Value of Conformationally Constrained Analogs
This compound is a synthetic amino acid analog whose rigid cyclobutyl moiety distinguishes it from the flexible endogenous neurotransmitter, glutamate. This structural constraint can enforce a specific three-dimensional conformation, potentially leading to enhanced binding affinity and selectivity for particular receptor subtypes. A comprehensive understanding of the binding profile of such analogs is paramount for the rational design of novel therapeutics targeting neurological conditions associated with aberrant glutamate signaling, including epilepsy, cerebral ischemia, and various neurodegenerative disorders.
The primary pharmacological targets for glutamate analogs are the ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[1][2][3] Given the pharmacological diversity within and between these families, a systematic investigation is required to delineate the precise binding characteristics of this compound.
A Multi-Pronged Investigative Workflow
To achieve a holistic understanding of the receptor binding of this compound, we advocate for an integrated workflow that leverages the strengths of both experimental and computational methodologies. This approach facilitates the empirical measurement of binding parameters while providing a theoretical framework for interpreting the underlying molecular interactions.
Caption: Integrated workflow for characterizing the receptor binding of this compound.
Protocols for In Vitro Binding Characterization
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a highly sensitive and robust method for determining the binding affinity (Kd) and receptor density (Bmax).[4][5] They are considered the gold standard for measuring the affinity of a ligand for its receptor.[4]
These assays measure the binding of a radiolabeled ligand to a receptor preparation, such as brain membrane homogenates or cells expressing the target receptor.[4][6] The affinity of an unlabeled test compound, in this case, this compound, is determined by its ability to compete with the radioligand for the binding site.[4][7]
Objective: To determine the inhibition constant (Ki) of this compound for a specific glutamate receptor subtype.
Materials:
-
Receptor Source: Rat cortical synaptosomes or a cell line heterologously expressing the receptor of interest.[8]
-
Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site).[8]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from the receptor source via homogenization and differential centrifugation.[6] Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and a saturating concentration of a known competing ligand (e.g., unlabeled glutamate).
-
Competition: Receptor preparation, radioligand, and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate under conditions that allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
Filtration: Rapidly separate bound and free radioligand by vacuum filtration through glass fiber filters.[4][6] Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]
-
Rationale for Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and selectivity is essential for a robust assay window.
-
Non-specific Binding Control: This is a critical control to ensure that the observed binding is specific to the target receptor.
-
Equilibrium Conditions: Ensuring that the binding reaction has reached equilibrium is fundamental for the accurate determination of affinity constants.
Surface Plasmon Resonance (SPR): Real-time Kinetic Analysis
SPR is a label-free optical technique that provides real-time data on molecular interactions.[9][10][11] It is invaluable for determining binding kinetics, including the association (kₐ) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (KD).[12]
In a typical SPR experiment, the receptor protein is immobilized on a sensor chip. The analyte, this compound, is then flowed over the chip surface.[9][10] Binding events alter the refractive index at the sensor surface, which is detected in real-time.[11]
Objective: To determine the kₐ, kd, and KD of this compound for a purified receptor.
Materials:
-
Purified Receptor: Typically the extracellular ligand-binding domain of the target receptor.
-
Analyte: this compound.
-
SPR Instrument and Sensor Chips.
-
Immobilization Reagents.
-
Running Buffer.
Procedure:
-
Receptor Immobilization: Covalently attach the purified receptor to the sensor chip surface.[13]
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Record the SPR signal (response units, RU) during the association (analyte flow) and dissociation (buffer flow) phases.
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to extract the kₐ and kd values.
-
Calculate the KD from the ratio of the rate constants (KD = kd/kₐ).
-
Rationale for Experimental Choices:
-
Immobilization: Proper immobilization is key to maintaining the receptor's native conformation and activity.
-
Concentration Series: A range of analyte concentrations is necessary for accurate kinetic analysis.
-
Kinetic Model: The choice of the kinetic model for data fitting should be appropriate for the observed binding behavior.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[14][15] This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[14][16] The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.[14][16]
A solution of the ligand (this compound) is titrated into a solution containing the receptor protein.[16] The heat released or absorbed upon binding is measured directly.[17]
Objective: To determine the thermodynamic parameters of the interaction between this compound and a purified receptor.
Materials:
-
Purified Receptor.
-
Ligand: this compound.
-
ITC Instrument.
-
Matched Buffer.
Procedure:
-
Sample Preparation: Prepare solutions of the receptor and ligand in an identical, degassed buffer to minimize heats of dilution.[18]
-
ITC Experiment: Load the receptor solution into the sample cell and the ligand solution into the syringe. Perform a series of injections and measure the resulting heat changes.
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model to determine Ka, ΔH, and n.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.[18]
-
Rationale for Experimental Choices:
-
Matched Buffer: Using an identical buffer for the protein and ligand is critical to avoid artifacts from heats of dilution.[18]
-
Concentrations: Appropriate concentrations of the receptor and ligand are necessary to obtain a well-defined sigmoidal binding curve. A starting point is often a cell concentration of 5-50 µM and a syringe concentration 10-20 times higher.[18]
In Silico Modeling: Predicting and Visualizing Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor with a known three-dimensional structure.[19][20]
Principle
Docking algorithms explore various conformations of the ligand within the receptor's binding site and use a scoring function to rank these poses based on their predicted binding affinity.[20]
Protocol: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound within a glutamate receptor binding pocket.
Software:
-
Molecular Docking Software: e.g., AutoDock Vina, Glide.
-
Molecular Visualization Software: e.g., PyMOL, Chimera.[19]
Procedure:
-
Preparation of Receptor and Ligand:
-
Docking Simulation:
-
Define the binding site on the receptor.
-
Run the docking simulation to generate a series of potential binding poses.[19]
-
-
Analysis:
-
Analyze the predicted binding poses and their associated scores. A lower binding energy generally indicates a more favorable interaction.[19]
-
Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions.
-
Rationale for Experimental Choices:
-
Receptor Structure: The quality of the receptor structure is a major determinant of the accuracy of the docking results.
-
Binding Site Definition: Accurately defining the binding site is crucial for obtaining biologically relevant predictions.
-
Scoring Function: The choice of scoring function can impact the ranking of the predicted poses.
Data Synthesis and Visualization
Summary of Binding Parameters
| Compound | Assay Type | Receptor Subtype | Ki (nM) | KD (nM) | kₐ (M⁻¹s⁻¹) | kd (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| This compound | Radioligand | NMDA | Experimental Value | - | - | - | - | - | - |
| This compound | SPR | NMDA (LBD) | - | Experimental Value | Experimental Value | Experimental Value | - | - | - |
| This compound | ITC | NMDA (LBD) | - | Experimental Value | - | - | Experimental Value | Experimental Value | Experimental Value |
| Glutamate (Reference) | Radioligand | NMDA | Reference Value | - | - | - | - | - | - |
This table should be populated with the experimentally determined values.
Visualization of Predicted Molecular Interactions
Sources
- 1. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
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- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. youtube.com [youtube.com]
- 21. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 22. sites.ualberta.ca [sites.ualberta.ca]
Application Notes and Protocols for the Analytical Quantification of 2-Amino-3-cyclobutylpropanoic Acid
Introduction: The Significance of 2-Amino-3-cyclobutylpropanoic Acid in Modern Research
This compound is a non-proteinogenic amino acid, a class of amino acids not naturally encoded in the genetic code for protein synthesis.[1] These unique molecules are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications in medicinal chemistry. As an analogue of naturally occurring amino acids like alanine, its incorporation into peptides can confer novel structural and functional properties, potentially leading to enhanced therapeutic efficacy and metabolic stability.[1][2] The cyclobutyl moiety introduces conformational constraints that can influence peptide folding and receptor binding affinity.
Accurate and precise quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, process development and control in synthetic chemistry, and metabolic research. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this unique amino acid, with a focus on practical, field-proven protocols.
SECTION 1: Foundational Analytical Strategies
The analytical approach for this compound must address its inherent chemical properties: it is a polar, zwitterionic, and non-volatile molecule.[3] These characteristics necessitate specific analytical strategies, often involving derivatization to enhance volatility for gas chromatography or to improve retention and detection in liquid chromatography.
The Rationale for Derivatization
Derivatization is a key step in the analysis of many amino acids, including this compound, for several critical reasons:
-
Increased Volatility: For Gas Chromatography (GC) analysis, the polar nature of amino acids makes them unsuitable for direct injection as they can decompose in the injector port.[4] Derivatization replaces active hydrogens on the amino and carboxyl groups with nonpolar moieties, rendering the molecule more volatile.
-
Improved Chromatographic Separation: Derivatization can significantly enhance the separation of analytes on a chromatographic column by altering their polarity and interaction with the stationary phase.[4]
-
Enhanced Detection: Many derivatizing agents introduce chromophores or fluorophores into the analyte molecule, dramatically increasing its detectability by UV-Visible or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).[5][6] For Mass Spectrometry (MS), derivatization can improve ionization efficiency.[7]
Overview of Primary Analytical Platforms
Two primary analytical platforms are predominantly employed for the quantification of amino acids:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of GC with the sensitive and selective detection of MS. It is particularly well-suited for volatile and thermally stable compounds, making derivatization a prerequisite for amino acid analysis.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the workhorse for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like amino acids. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective LC technique for retaining and separating polar compounds like amino acids without the need for derivatization.[8][9]
SECTION 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
GC-MS offers high resolution and sensitivity for the analysis of this compound following appropriate derivatization.
Silylation Derivatization Protocol using MTBSTFA
Silylation is a common and effective derivatization technique for amino acids. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a preferred reagent due to the high stability of the resulting TBDMS derivatives.[3]
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of MTBSTFA (with 1% t-BDMCS as a catalyst) to the dried sample.
-
Add 100 µL of a suitable solvent such as acetonitrile or pyridine.
-
Securely cap the vial and heat at 100°C for 2 to 4 hours to ensure complete derivatization.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
-
The separation can be achieved on a non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5).[4]
-
Workflow for GC-MS Analysis:
Caption: GC-MS workflow with silylation derivatization.
Method Validation Parameters for GC-MS
A robust analytical method requires thorough validation. Key parameters to assess include:
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response of the detector to the concentration of the analyte.[10] |
| Accuracy (% Recovery) | 80-120% | Measures the closeness of the experimental value to the true value.[10] |
| Precision (%RSD) | ≤ 15% | Indicates the degree of scatter between a series of measurements.[11] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected.[10] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[10] |
SECTION 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
LC-MS, particularly with HILIC, offers a powerful alternative for the direct analysis of this compound without derivatization, simplifying sample preparation and reducing analysis time.[8]
HILIC-MS/MS Protocol for Underivatized Analysis
HILIC is ideal for retaining and separating polar analytes.[8] This method leverages the partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic solvent content.
Protocol:
-
Sample Preparation:
-
Dissolve the sample containing this compound in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile in water).
-
If the sample matrix is complex (e.g., plasma, cell culture media), a protein precipitation step with acetonitrile followed by centrifugation is recommended.[8]
-
-
LC-MS/MS Analysis:
-
Column: A HILIC column (e.g., Agilent AdvanceBio MS Spent Media, Waters ACQUITY UPLC BEH HILIC).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analytes.
-
MS Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific parent-to-product ion transition for this compound for high selectivity and sensitivity (Multiple Reaction Monitoring - MRM).
-
Workflow for HILIC-MS/MS Analysis:
Caption: HILIC-MS/MS workflow for underivatized analysis.
Pre-column Derivatization with OPA/FMOC for HPLC-UV/Fluorescence
For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection after pre-column derivatization is a reliable and sensitive alternative.[13] The combination of o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines provides comprehensive amino acid analysis.
Protocol:
-
Automated Derivatization: Modern autosamplers can automate the derivatization process, ensuring high reproducibility.[5][6] The Agilent AdvanceBio Amino Acid Analysis workflow is a well-established example.[13]
-
Reagents:
-
Borate Buffer: To maintain the optimal pH for the derivatization reaction.
-
OPA Reagent: Reacts with primary amino groups.
-
FMOC Reagent: Reacts with secondary amino groups (and primary).
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column specifically designed for amino acid analysis (e.g., Agilent AdvanceBio AAA).[13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection:
-
A Diode Array Detector (DAD) or a Fluorescence Detector (FLD) is used. The detector wavelength is switched during the run to optimally detect the OPA and FMOC derivatives.[13]
-
SECTION 4: Chiral Separation
Since this compound possesses a chiral center, distinguishing between its enantiomers ((R)- and (S)-forms) may be crucial, especially in pharmaceutical development where enantiomers can have different pharmacological activities.[2][14]
Chiral HPLC
Direct chiral separation can be achieved using a chiral stationary phase (CSP).
Protocol:
-
Column Selection:
-
Crown Ether-based CSPs (e.g., Crownpak CR-I(+)): These are particularly effective for the enantioseparation of underivatized amino acids.[15]
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC T, Ristocetin A): These offer broad selectivity for a wide range of chiral compounds, including N-blocked amino acids.[16][17]
-
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving chiral resolution. A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid) is typically used.[16] The pH and buffer concentration must be carefully optimized.
Chiral GC-MS
Indirect chiral separation can be achieved by derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[11]
SECTION 5: Troubleshooting and Expert Insights
-
Peak Tailing in GC-MS: This is often due to incomplete derivatization or active sites in the GC inlet or column. Ensure complete dryness of the sample before derivatization and use a deactivated inlet liner.
-
Poor Retention in HILIC: This can be caused by a sample solvent with too high a water content. Ensure the sample is dissolved in a solvent with a high percentage of organic solvent, similar to the initial mobile phase.
-
Irreproducible Derivatization: Automated derivatization is highly recommended to minimize variability. If performing manual derivatization, be meticulous with timing and reagent volumes.
-
Matrix Effects in LC-MS/MS: Complex sample matrices can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for these effects.
Conclusion
The selection of the most appropriate analytical method for the detection and quantification of this compound depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-throughput and sensitive analysis, HILIC-MS/MS is often the method of choice due to its speed and minimal sample preparation. GC-MS following silylation remains a robust and reliable technique, particularly when high chromatographic resolution is required. For chiral analysis, dedicated chiral columns in HPLC are the most direct approach. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to develop and validate accurate and reliable analytical methods for this important non-proteinogenic amino acid.
References
-
Kuballa, T., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1723. [Link]
-
Le, A., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1171-1180. [Link]
-
Kim, H., et al. (2015). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. Atmospheric Environment, 108, 137-146. [Link]
-
García, M. C., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science, 50(7), 584-592. [Link]
-
Kwon, Y. C., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11697-11704. [Link]
-
Patel, T. (2015). Validation of Amino Acid Analysis Methods. In: Methods in Molecular Biology. Humana Press, New York, NY. [Link]
-
Rojas-García, A., et al. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 90(1), 22-37. [Link]
-
Rico, D. E., et al. (2020). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry, 68(51), 15329-15340. [Link]
-
ResearchGate. Validation of Amino Acid Analysis Methods. [Link]
-
AdooQ Bioscience. (R)-2-amino-3-cyclobutylpropanoic acid. [Link]
-
Wikipedia. Non-proteinogenic amino acids. [Link]
-
Trakymiene, D., et al. (2022). Changes in the Amino Acid Composition of Bee-Collected Pollen During 15 Months of Storage in Fresh-Frozen and Dried Forms. Foods, 11(22), 3658. [Link]
-
PubChem. This compound. [Link]
-
Zhang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 5993. [Link]
-
ResearchGate. Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. [Link]
-
Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Separation Science, 43(9-10), 1904-1912. [Link]
-
Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-115. [Link]
-
Agilent Technologies. Amino Acid Analysis. [Link]
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- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. lcms.cz [lcms.cz]
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Application Note: A Robust HILIC-MS/MS Method for the Quantification of 2-Amino-3-cyclobutylpropanoic Acid in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust method for the quantitative analysis of 2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, in human plasma. The method utilizes a simple protein precipitation step followed by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This approach avoids the need for complex derivatization procedures often required for polar analytes, resulting in a streamlined and efficient workflow.[1][2][3] The method was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation guidance to ensure reliability for pharmacokinetic or biomarker studies.[4][5] This protocol provides the necessary detail for researchers and drug development professionals to implement a reliable bioanalytical assay for this and structurally similar compounds.
Introduction
This compound (MW: 143.19 g/mol ) is a synthetic, non-proteinogenic amino acid containing a cyclobutyl moiety.[6][7] Such unique structural motifs are of increasing interest in pharmaceutical development for their potential to create novel peptide-based therapeutics with enhanced metabolic stability or altered pharmacological properties. Accurate quantification of these compounds in biological matrices like plasma is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development.[8]
The primary challenge in analyzing small, polar molecules like amino acids is achieving adequate retention on traditional reversed-phase liquid chromatography (RPLC) columns.[9] To overcome this, methods often require derivatization or the use of ion-pairing agents, which can add complexity, time, and potential for variability.[3][10] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for underivatized amino acid analysis.[1][2] HILIC utilizes a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes based on partitioning and weak electrostatic interactions.[10]
When coupled with tandem mass spectrometry (MS/MS), HILIC provides a powerful platform for highly selective and sensitive quantification.[11][12] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer ensures specificity by monitoring a unique precursor-to-product ion transition, minimizing interference from complex biological matrices.[8][13] This application note details a complete workflow, from sample preparation to final data analysis, for this compound in human plasma.
Experimental
Materials and Reagents
-
Analytes: this compound (≥97% purity)[6], and its stable isotope-labeled internal standard (SIL-IS), this compound-d4.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
Biological Matrix: Pooled human plasma (K2-EDTA).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[14]
-
Analytical Column: A HILIC column with an amide or similar polar stationary phase (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).[2]
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and SIL-IS in 50:50 Methanol:Water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Acetonitrile:Water to create calibration curve (CC) spiking solutions. Prepare separate working solutions from a different weighing of the analyte for quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the CC and QC working solutions into blank human plasma to achieve the desired concentration range (e.g., 1 - 1000 ng/mL).
Detailed Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is a rapid and effective technique for removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis or damage the analytical column.[15] Acetonitrile is used as the precipitating agent.[15]
Step-by-Step Procedure:
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The HILIC separation is based on partitioning the polar analyte between the high-organic mobile phase and a water-enriched layer on the stationary phase surface.[10] A gradient elution is used to ensure sharp peak shapes and a reasonable run time. The mass spectrometer is operated in positive ESI mode, as the amine group on the analyte is readily protonated.
LC Parameters:
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 95% B (0-1.0 min), 95% to 50% B (1.0-5.0 min), 50% B (5.0-6.0 min), 50% to 95% B (6.0-6.1 min), 95% B (6.1-8.0 min) |
MS Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 144.1 | 98.1 | 100 | 15 |
| This compound-d4 | 148.1 | 102.1 | 100 | 15 |
Note: Product ions correspond to the neutral loss of formic acid (HCOOH) from the protonated precursor. These values must be optimized for the specific instrument used.
Visualization of Workflow
The overall analytical process can be visualized as a streamlined workflow from sample receipt to data generation.
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Application Note: Robust Derivatization of 2-Amino-3-cyclobutylpropanoic Acid for Gas Chromatographic Analysis
Abstract
This application note provides a comprehensive guide to the derivatization of the non-proteinogenic amino acid, 2-Amino-3-cyclobutylpropanoic acid, for quantitative analysis by gas chromatography (GC). Due to its zwitterionic nature, low volatility, and high polarity, direct GC analysis is not feasible. This document details two robust derivatization protocols: a two-step esterification and acylation method, and a single-step silylation method. The underlying chemical principles, step-by-step methodologies, and critical experimental considerations are discussed to ensure reliable and reproducible results for researchers in drug development and metabolic studies.
Introduction: The Analytical Challenge
This compound is a non-proteinogenic amino acid of increasing interest in pharmaceutical and biochemical research. Its analysis is crucial for pharmacokinetic studies, metabolite identification, and quality control. However, like all amino acids, its inherent properties—high polarity and low volatility—preclude direct analysis by gas chromatography.[1][2][3] Derivatization is a mandatory sample preparation step to convert the polar functional groups (carboxyl and amino) into less polar, more volatile, and thermally stable derivatives suitable for GC analysis.[4] This process effectively masks the active hydrogens on the -COOH and -NH2 groups, improving chromatographic behavior and enabling sensitive detection.[1][2]
This guide provides two well-established derivatization strategies, explaining the rationale behind reagent selection and procedural steps to empower researchers to achieve accurate and precise quantification of this compound.
Derivatization Strategies: A Tale of Two Pathways
The choice of derivatization strategy often depends on laboratory instrumentation, sample matrix, and the desired sensitivity. Here, we present two effective methods: a classic two-step esterification/acylation and a more direct silylation approach.
Two-Step Derivatization: Esterification followed by Acylation
This robust, two-stage method first converts the carboxylic acid group to an ester and then acylates the amino group. This sequential approach provides stable derivatives and is less susceptible to moisture compared to silylation methods.
-
Step 1: Esterification of the Carboxyl Group. The initial step involves the esterification of the carboxylic acid moiety, typically by reaction with an alcohol in the presence of an acidic catalyst. A common choice is methanolic HCl or isopropanolic HCl. This reaction converts the non-volatile carboxyl group into a more volatile ester.
-
Step 2: Acylation of the Amino Group. Following esterification, the amino group is acylated using an acylating agent, such as a fluorinated anhydride (e.g., trifluoroacetic anhydride - TFAA or pentafluoropropionic anhydride - PFPA).[5] This step neutralizes the basicity of the amino group and further increases the volatility of the derivative. The use of fluorinated acylating agents also enhances sensitivity when using an electron capture detector (ECD).[6]
Single-Step Derivatization: Silylation
Silylation is a popular and often faster derivatization technique that replaces active hydrogens in both the carboxyl and amino groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group in a single step.[1][2]
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][7] MTBSTFA is often preferred as it forms more stable TBDMS derivatives that are less susceptible to hydrolysis.[1] However, a significant drawback of silylation is its high sensitivity to moisture, which can lead to incomplete derivatization and unstable products.[1][7]
Experimental Protocols & Workflows
The following protocols are designed to be self-validating, with checkpoints and considerations for ensuring complete derivatization.
Protocol 1: Two-Step Esterification and Acylation
This protocol details the conversion of this compound to its N-trifluoroacetyl n-butyl ester derivative.
Caption: Workflow for the two-step derivatization of this compound.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Esterification:
-
Add 200 µL of 3M HCl in n-butanol to the dried sample.
-
Cap the vial tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., ethyl acetate) for GC injection.
-
Protocol 2: Single-Step Silylation with MTBSTFA
This protocol describes the formation of the N,O-bis(tert-butyldimethylsilyl) derivative.
Caption: Workflow for the single-step silylation of this compound.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. Ensure the sample is completely dry, as moisture will interfere with the reaction.[1][7]
-
Silylation:
-
Add 100 µL of acetonitrile (or another suitable solvent like pyridine) to the dried sample.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Cap the vial tightly and heat at 100°C for 2-4 hours. The optimal time may need to be determined experimentally.
-
-
Final Sample Preparation:
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC. Optionally, for some sample matrices, a neutralization step with sodium bicarbonate may be beneficial.
-
Gas Chromatography and Detection
The successful separation and detection of the derivatized this compound will depend on the appropriate GC column and conditions.
GC Column Selection
-
For Achiral Analysis: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable for separating the derivatized amino acid from other components in the sample matrix.[2]
-
For Chiral Analysis: To separate the enantiomers of this compound, a chiral stationary phase is required. Columns coated with cyclodextrin derivatives or chiral polysiloxanes (e.g., Chirasil-Val) are effective for separating derivatized amino acid enantiomers.[8][9][10]
Typical GC Parameters
The following table provides a starting point for method development. Optimization will be necessary for specific applications and instrumentation.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution. |
| Oven Program | Initial: 100°C (hold 2 min) | Allows for solvent focusing. |
| Ramp: 10°C/min to 280°C (hold 5 min) | A typical ramp rate for separating a range of derivatives. | |
| Detector | FID or MS | FID for general quantification; MS for confirmation and identification. |
| Detector Temperature | 280°C (FID) | Prevents condensation of the analyte. |
| MS Source Temperature | 230°C | A standard source temperature for electron ionization. |
| MS Quad Temperature | 150°C | A standard quadrupole temperature. |
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the chosen derivatization and GC method should be validated. Key validation parameters include:
-
Linearity: A calibration curve should be generated with at least five concentration points to demonstrate the linear relationship between concentration and detector response.
-
Precision: Assessed by repeatedly analyzing a sample to determine the relative standard deviation (RSD) of the measurements.
-
Accuracy: Determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked matrix sample) and comparing the measured concentration to the true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Incorporating an internal standard into the workflow is highly recommended to correct for variations in derivatization efficiency and injection volume. For enantiomeric analysis, the opposite enantiomer can serve as an ideal internal standard (enantiomer labeling).[10]
Conclusion
The successful GC analysis of this compound is contingent on a robust and reproducible derivatization strategy. Both the two-step esterification/acylation and the single-step silylation methods presented in this application note are viable approaches. The choice between them will depend on the specific requirements of the analysis, including sample throughput, moisture content of the samples, and available instrumentation. By carefully following the detailed protocols and considering the principles of method validation, researchers can achieve accurate and precise quantification of this important non-proteinogenic amino acid.
References
- Gehrke, C. W., & Stalling, D. L. (1967). Quantitative analysis of the twenty natural protein amino acids by gas-liquid chromatography.
- Pätzold, R., & Brückner, H. (2004). Chiral Separation of Amino Acids by Gas Chromatography. In Amino Acid Analysis (pp. 139-166). Wiley-VCH Verlag GmbH & Co. KGaA.
- Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
- Villas-Bôas, S. G., Delicado, D. G., Akesson, M., & Nielsen, J. (2003). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Electrophoresis, 24(11), 1849-1857.
- Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981). Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling.
- Jackson, G., & Le-Bert, C. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1.
- Smart, N. A., Edwards, A. D., & Meldrum, J. R. (1996). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
- Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
- Brückner, H., & Keller-Adami, J. (1987). 1.1.3. Chiral separation of amino acids by gas chromatography. In Advanced methods in protein microsequence analysis (pp. 39-60). Springer, Berlin, Heidelberg.
-
Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]
- Kubica, P., et al. (2019). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-544.
- Hušek, P. (1998). Capillary Gas Chromatographic Analysis of Protein and Nonprotein Amino Acids in Biological Samples.
- Kim, J. C., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
- Kataoka, H. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier.
- Jäger, C., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study.
-
Chemistry For Everyone. (2023, April 12). How Do You Identify Amino Acids? [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). (R)-2-amino-3-cyclobutylpropanoic acid. Retrieved from [Link]
- Moldoveanu, S. C., & David, V. (2016). Derivatization Methods in GC and GC/MS.
- Gholivand, M. B., & Khodadoust, S. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 52(8), 1-28.
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]
- 9. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-cyclobutylpropanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-3-cyclobutylpropanoic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield of your synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound, a non-proteinogenic amino acid, typically involves the alkylation of a glycine equivalent with a suitable cyclobutylmethyl electrophile. One of the most prevalent and adaptable methods is the O'Donnell Amino Acid Synthesis.[1] This method utilizes the benzophenone imine of a glycine alkyl ester, which is deprotonated to form a stabilized anion that can then be alkylated.
Another common approach involves the Strecker or Gabriel syntheses, which are foundational methods for alpha-amino acid synthesis.[2][3] These can be adapted for the introduction of the cyclobutylmethyl group.
Q2: I am seeing low yields in my alkylation step. What are the likely causes?
Low yields in the alkylation of the glycine Schiff base are a frequent issue. Several factors can contribute to this problem:
-
Inefficient Deprotonation: The formation of the glycine enolate is critical. If the base is not strong enough or if there are proton sources in the reaction mixture (e.g., residual moisture), deprotonation will be incomplete, leading to a lower concentration of the nucleophile.
-
Poor Electrophile Reactivity: The leaving group on your cyclobutylmethyl electrophile is crucial. Tosylates or bromides are generally preferred over chlorides due to their better leaving group ability.
-
Steric Hindrance: The bulky benzophenone protecting group and the cyclobutyl moiety can create steric hindrance, slowing down the reaction rate.
-
Side Reactions: Dialkylation can be a significant side reaction, especially if the monoalkylated product is of comparable acidity to the starting material.[4] The use of a benzophenone imine helps to mitigate this, as the monoalkylated product is considerably less acidic.[1]
Q3: My final product is difficult to purify. What strategies can I employ?
Purification of unnatural amino acids can be challenging due to their zwitterionic nature and potential for similar polarities to byproducts.[5] Here are some recommended strategies:
-
Column Chromatography: While standard silica gel chromatography can be used, it may be necessary to use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/hexane mixtures.[5] Protecting the amine and carboxylic acid groups can sometimes facilitate purification on silica.[5]
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids. Cation exchange resins can be used to capture the amino acid, which can then be eluted with a change in pH or ionic strength.[6]
-
Recrystallization: If a crystalline solid is obtained, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for purifying peptides and amino acids.[7]
Q4: I am concerned about racemization. How can I ensure the enantiomeric purity of my final product?
Controlling stereochemistry is paramount, especially in drug development. For enantioselective synthesis, several strategies can be employed:
-
Chiral Phase-Transfer Catalysis: The O'Donnell method can be adapted for asymmetric synthesis by using chiral phase-transfer catalysts, often derived from Cinchona alkaloids.[1][8][9] These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the glycine starting material can direct the alkylation to a specific face of the enolate, leading to a diastereoselective reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched amino acid.
-
Enzymatic Resolution: In some cases, a racemic mixture of the amino acid or a precursor can be resolved using enzymes that selectively react with one enantiomer.
II. Troubleshooting Guides
Problem 1: Low Yield in the Alkylation of Glycine Schiff Base
Symptoms:
-
Low conversion of the starting glycine Schiff base.
-
Presence of unreacted starting material and potential side products in the crude reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Deprotonation | Ensure anhydrous conditions. Use freshly distilled solvents and dry glassware. Consider using a stronger base or a different base/solvent system (e.g., LDA in THF at low temperatures).[1] | The glycine Schiff base enolate is a strong base and will be quenched by protic impurities like water, reducing the concentration of the active nucleophile. |
| Poor Electrophile Reactivity | Prepare the cyclobutylmethyl tosylate or bromide from cyclobutane-methanol.[10][11] Tosylates are excellent leaving groups, facilitating the SN2 reaction.[12] | The rate of an SN2 reaction is highly dependent on the nature of the leaving group. Iodides > Bromides > Tosylates > Chlorides. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some deprotonations are performed at low temperatures (e.g., -78 °C with LDA), the alkylation may require warming to room temperature or gentle heating to proceed at a reasonable rate. | Reaction kinetics are temperature-dependent. Insufficient thermal energy can lead to slow reaction rates, while excessive heat can promote side reactions. |
| Phase-Transfer Catalyst Inefficiency | If using phase-transfer catalysis, ensure the catalyst is appropriate for the reaction conditions. The choice of catalyst can significantly impact the reaction rate and yield.[1] | The phase-transfer catalyst facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where the alkylating agent resides.[1] |
Experimental Protocol: Preparation of Cyclobutylmethyl Tosylate
-
To a stirred solution of cyclobutane-methanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Pour the reaction mixture into a cold solution of concentrated hydrochloric acid and ice.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[10]
Problem 2: Hydrolysis of Ester and/or Imine During Workup and Purification
Symptoms:
-
Presence of the corresponding carboxylic acid or glycine in the final product mixture.
-
Low isolated yield of the desired ester product.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Acid-Catalyzed Hydrolysis | During workup, use mild acidic conditions (e.g., dilute citric acid or ammonium chloride) for a short duration. Avoid strong acids.[13] | The benzophenone imine is susceptible to hydrolysis under acidic conditions, regenerating the glycine ester. The ester itself can also be hydrolyzed, especially with prolonged exposure to acid or base.[14] |
| Base-Catalyzed Saponification | If using basic conditions for workup, keep the temperature low and the exposure time minimal. Consider using a tert-butyl ester, which is more resistant to saponification than methyl or ethyl esters.[1] | Ester hydrolysis is accelerated by hydroxide ions. Tert-butyl esters are sterically hindered, making them less susceptible to nucleophilic attack by hydroxide. |
| Silica Gel-Mediated Hydrolysis | Neutralize the silica gel with a small amount of triethylamine in the eluent if you suspect it is causing hydrolysis during column chromatography. | The acidic nature of standard silica gel can catalyze the hydrolysis of acid-labile protecting groups like imines. |
Workflow Diagram: Troubleshooting Low Alkylation Yield
Caption: Decision tree for troubleshooting low alkylation yield.
Problem 3: Incomplete Deprotection
Symptoms:
-
The final product is a mixture of the fully deprotected amino acid and partially protected intermediates (e.g., the amino acid ester or the N-protected amino acid).
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficiently Strong Acid | For the final deprotection of the benzophenone imine and tert-butyl ester, use a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[13] | The benzophenone imine and tert-butyl ester are typically cleaved under strong acidic conditions. |
| Incomplete Hydrolysis of Methyl/Ethyl Ester | For saponification of methyl or ethyl esters, ensure a sufficient excess of base (e.g., LiOH, NaOH) and adequate reaction time. Gentle heating may be required. | Saponification is a bimolecular reaction, and its rate depends on the concentration of both the ester and the hydroxide. |
| Presence of Water in Imine Cleavage | While water is required for hydrolysis, an excess can sometimes lead to solubility issues. A common method is to first treat with acid in an organic solvent, followed by an aqueous workup. | The hydrolysis of the imine proceeds via the formation of an iminium ion, which is then attacked by water. |
Workflow Diagram: General Synthesis and Deprotection
Caption: General workflow for the synthesis of this compound.
III. References
-
O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
StudySmarter. Alpha Amino Acid Synthesis: Technique & Examples. [Link]
-
Khan Academy. Synthesis of Alpha-Amino Acids: Strecker & Gabriel. [Link]
-
Bordwell, F. G.; et al. Acidities of glycine Schiff bases and alkylation of their conjugate bases. The Journal of Organic Chemistry. [Link]
-
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? [Link]
-
Asahi Kasei. Separation and Refining of Amino acids. [Link]
-
O'Donnell, M. J.; et al. Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. [Link]
-
Brackmann, F.; et al. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. PubMed. [Link]
-
Organic Syntheses. Cyclobutene. [Link]
-
Hoes, M.; et al. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. NIH. [Link]
-
De la Cruz, M.; et al. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. [Link]
-
Esteve, F.; et al. Constitutional adaptation to pKa modulation by remote ester hydrolysis. RSC Publishing. [Link]
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diaion.com [diaion.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclobutanemethanol-4415-82-1 [ganeshremedies.com]
- 12. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutional adaptation to pKa modulation by remote ester hydrolysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-Amino-3-cyclobutylpropanoic Acid
Welcome to the Technical Support Center for the synthesis of 2-Amino-3-cyclobutylpropanoic acid (also known as 3-cyclobutylalanine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable non-canonical amino acid. We provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your synthetic endeavors. Our goal is to equip you with the expertise and practical insights needed for a successful and efficient scale-up campaign.
Introduction: The Synthetic Challenge
This compound is a non-proteinogenic amino acid increasingly utilized in peptide-based therapeutics and drug discovery. The incorporation of the cyclobutyl moiety can impart unique conformational constraints, enhance metabolic stability, and improve the pharmacological properties of peptides. However, the synthesis of this compound, particularly at scale, presents several challenges, including stereocontrol, byproduct formation, and purification difficulties. This guide will address these challenges head-on, providing a logical framework for problem-solving and process optimization.
Troubleshooting Guide for Scale-Up Synthesis
Scaling up any chemical synthesis invariably uncovers new challenges. This section is designed to help you anticipate and address common issues encountered during the multi-step synthesis of this compound.
| Problem Encountered | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Initial Condensation Step | - Incomplete deprotonation of the starting ester. - Side reactions such as self-condensation of the aldehyde or ester. - Steric hindrance from the cyclobutyl group. | - Use of a stronger, non-nucleophilic base: Lithium diisopropylamide (LDA) is often preferred for its high basicity and steric bulk, which minimizes side reactions. Ensure accurate temperature control (typically -78 °C) to maintain the kinetic enolate. - Slow, controlled addition of reagents: Adding the aldehyde to the pre-formed enolate at low temperature can minimize self-condensation. - Optimize solvent: Tetrahydrofuran (THF) is a common choice, but exploring other ethereal solvents may improve solubility and reaction rates. |
| Formation of Diastereomeric Mixtures | - Lack of effective stereocontrol during the formation of new chiral centers. - Racemization during intermediate steps, potentially due to harsh pH or high temperatures. | - Employ a chiral auxiliary: Evans' oxazolidinones or Schöllkopf's bis-lactim ethers can provide excellent diastereoselectivity in alkylation reactions.[] - Asymmetric hydrogenation: If a dehydroamino acid intermediate is formed, use a chiral catalyst (e.g., Rh-DuPhos) for enantioselective reduction.[2] - Maintain mild reaction conditions: Avoid prolonged exposure to strong acids or bases and high temperatures to prevent epimerization. |
| Incomplete Hydrogenation/Reduction | - Catalyst poisoning by impurities (e.g., sulfur-containing compounds). - Insufficient hydrogen pressure or reaction time. - Poor catalyst activity or loading. | - Purify the substrate before hydrogenation: Remove any potential catalyst poisons. - Increase hydrogen pressure and/or reaction time: Monitor the reaction by TLC or HPLC to determine the optimal endpoint. - Screen different catalysts: Palladium on carbon (Pd/C) is common, but platinum- or rhodium-based catalysts may offer better activity for specific substrates.[3] |
| Difficulties in Product Crystallization | - High solubility of the amino acid in the chosen solvent system. - Presence of impurities that inhibit crystal lattice formation. - Formation of an oil instead of a solid. | - Screen a variety of solvent/anti-solvent systems: Common systems for amino acid crystallization include water/ethanol, water/isopropanol, and water/acetone.[4][5] - Utilize seeding: Introduce a small amount of pure crystalline product to induce crystallization. - Control the rate of cooling and solvent addition: Slow cooling and gradual addition of the anti-solvent promote the growth of larger, purer crystals.[6] - pH adjustment: Carefully adjusting the pH to the isoelectric point of the amino acid will minimize its solubility in aqueous solutions. |
| Co-elution of Impurities during HPLC Purification | - Similar polarity and structural characteristics of the desired product and impurities (e.g., diastereomers, starting materials). | - Optimize HPLC method: Vary the mobile phase composition (e.g., gradient, organic modifier), pH, and column chemistry (e.g., C18, phenyl-hexyl).[7][8] - Employ chiral chromatography: For separating enantiomers or diastereomers, a chiral stationary phase is often necessary.[9][10] - Consider alternative purification techniques: Ion-exchange chromatography can be effective for separating amino acids from neutral or oppositely charged impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A plausible and scalable approach can be adapted from the synthesis of similar cyclic amino acids. A common strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent with a cyclobutylmethyl halide, followed by deprotection. Another route, inspired by a patented synthesis of a similar compound, could start from pinonic acid, a derivative of α-pinene.[11] This would involve a series of transformations to form the cyclobutane ring with the desired acetic acid side chain, followed by the introduction of the amino group.
Q2: How can I control the stereochemistry at the α-carbon?
A2: Stereocontrol is a critical aspect of the synthesis. Asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst is a highly effective method.[2] Alternatively, employing a chiral auxiliary, such as an Evans' oxazolidinone, allows for diastereoselective alkylation, where the chiral auxiliary is later cleaved to yield the enantiomerically enriched amino acid.[] For racemic mixtures, chiral resolution using a resolving agent to form diastereomeric salts that can be separated by crystallization is a classical but often effective method.[12][13]
Q3: What are the key analytical techniques for monitoring the reaction and ensuring final product quality?
A3: A combination of techniques is essential.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Crucial for assessing purity, quantifying impurities, and separating diastereomers. A reversed-phase C18 column with a water/acetonitrile gradient containing an acidic modifier (e.g., 0.1% TFA) is a good starting point.[8] Chiral HPLC may be necessary for enantiomeric purity assessment.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product. 1H NMR can be used to assess diastereomeric ratios, and 13C NMR confirms the carbon skeleton. The chemical shifts of the cyclobutane protons can provide information about their stereochemical environment.[3][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
Q4: What are the main safety considerations during the scale-up of this synthesis?
A4: Several safety precautions should be taken:
-
Use of pyrophoric reagents: Reactions involving organolithium reagents like LDA must be conducted under an inert atmosphere (argon or nitrogen) and with strict exclusion of moisture.
-
Catalytic hydrogenation: This process involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Pd/C). Use appropriate high-pressure equipment and follow established safety protocols for handling catalysts.
-
Solvent handling: Large volumes of flammable organic solvents are used. Ensure proper ventilation, grounding of equipment to prevent static discharge, and have appropriate fire suppression systems in place.
-
Hazardous byproducts: Be aware of any toxic or corrosive byproducts that may be generated and have a plan for their safe handling and disposal.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis via Evans' Oxazolidinone Auxiliary
This protocol outlines a general procedure for the diastereoselective synthesis of a protected precursor to this compound.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add bromoacetyl bromide dropwise and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the acylated auxiliary from Step 1 in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir for 30 minutes to form the enolate.
-
Add cyclobutylmethyl bromide dropwise and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Auxiliary and Deprotection
-
Dissolve the alkylated product from Step 2 in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of hydrogen peroxide, followed by lithium hydroxide.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the product.
-
The resulting carboxylic acid can then be converted to the amino acid through a Curtius rearrangement or other standard methods.
Visualizations
General Synthetic Workflow
Caption: A logic diagram for troubleshooting common synthesis issues.
References
- Boesten, W. H. J., et al. (1992). New developments in the synthesis of natural and unnatural amino acids. Annals of the New York Academy of Sciences, 672, 164-178.
- Brückner, H., & Fujii, N. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. In Amino Acid Analysis (pp. 175-195). Humana Press.
- Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25(8), 1876-1884.
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University of Pittsburgh. (2023, July 31). A new chemical process makes it easier to craft amino acids that don't exist in nature. Phys.org. Retrieved from [Link]
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Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
- Gowrisankar, S., & Ramaswamy, A. (2007). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Magnetic Resonance in Chemistry, 45(11), 964-968.
- Hedrick, G. W. (1962). U.S. Patent No. 3,031,499. Washington, DC: U.S.
- Bihel, F., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(24), 6736-6743.
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Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
- Yoshizaki, Y., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 4), 437-441.
- Fleming, I., & Williams, D. H. (1967). NMR Spectroscopy of Cyclobutanes. Tetrahedron, 23(6), 2747-2765.
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GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
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Vittal, J. J., & Peedikakkal, A. M. P. (2008). NMR Spectroscopy of Cyclobutanes. ResearchGate. Retrieved from [Link]
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Tang, Q., et al. (2017). (a) Continuous synthesis of (S)-cyclopropylglycine. ResearchGate. Retrieved from [Link]
- Ajinomoto Co., Inc. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S.
- Pilz, S., et al. (2016). Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles.
- Zefirov, N. S., et al. (2000). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 69(4), 333-353.
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]
- Schramma, K. R., & Bushin, L. B. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 296, 100735.
- Moody, C. J., & O'Connell, M. J. (2000). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 65(13), 3899-3906.
- Lynn, D. M., & Langer, R. (2000). 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. Journal of the American Chemical Society, 122(44), 10761-10768.
- F. Hoffmann-La Roche AG. (2007). DE69834204T2 - CYCLIC AMINO ACIDS AND DERIVATIVES AS MEDICAMENTS.
- Clayden, J., & Morris, G. A. (2009). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Tetrahedron: Asymmetry, 20(1), 1-63.
- Ma, D., & Zhu, W. (2001). Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. The Journal of organic chemistry, 66(1), 348–350.
- Zefirov, N. S., et al. (2000). ChemInform Abstract: Synthesis of Amino Acids of Cyclopropylglycine Series. ChemInform, 31(31).
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chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
- Malig, T. C., et al. (2021). A diastereoselective preparation of cyclic α-aminoboronates.
- Ye, J., et al. (2022). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers in Chemistry, 10, 838965.
- Dong, J., & Wang, J. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
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LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (2014).
-
AK LECTURES. (2013, April 19). Chiral Resolution [Video]. YouTube. [Link]
- Colacot, T. J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(9), 4933-4946.
- Stammer, C. H. (1972). U.S. Patent No. 3,704,246. Washington, DC: U.S.
- Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino acids, 49(8), 1347–1362.
- Dunn, P. J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(9), 4933-4946.
- Maini, R., et al. (2021). Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro. Scientific Reports, 11(1), 1-10.
- Sanofi-Aventis Deutschland GmbH. (2004). U.S. Patent No. 6,395,737. Washington, DC: U.S.
- Jacob, M. (2015). Large scale HPLC purification of peptides: The art of using spherical silica based packing material for producing large biomolecule with high purity.
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Troubleshooting poor resolution in the chiral separation of 2-Amino-3-cyclobutylpropanoic acid.
Welcome to our dedicated technical support center for the chiral separation of 2-Amino-3-cyclobutylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical guidance for achieving optimal enantiomeric resolution of this non-proteinogenic amino acid. As a zwitterionic compound with a unique cyclobutyl moiety, its separation can present specific challenges. This resource combines fundamental chromatographic principles with field-proven insights to help you navigate these complexities.
Understanding the Molecule: this compound
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound (C₇H₁₃NO₂ MW: 143.18 g/mol ).[1][2][3] Its structure, featuring a primary amine, a carboxylic acid, and a non-polar cyclobutyl group, dictates its behavior in a chromatographic system. The zwitterionic nature at neutral pH and the presence of both polar and non-polar regions are key considerations for method development.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when developing a chiral separation method for this compound.
Q1: What is the most promising type of chiral stationary phase (CSP) for separating this compound?
A1: Based on its structure as a cyclic amino acid, several types of CSPs show high potential. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly well-suited for underivatized amino acids due to their multiple interaction sites (ionic, hydrogen bonding, and hydrophobic).[4] These phases are compatible with a wide range of mobile phases, including reversed-phase and polar organic modes. Cyclodextrin-based CSPs are another strong option, especially for cyclic compounds where inclusion complexation can play a significant role in chiral recognition.[4] Ligand-exchange chromatography can also be effective for amino acids.[5]
Q2: Do I need to derivatize this compound for chiral separation?
A2: Not necessarily, and direct separation is often preferred to avoid extra sample preparation steps and potential side reactions. CSPs like the macrocyclic glycopeptides are designed to separate underivatized amino acids.[4][6] However, if you are struggling with resolution or detection, derivatization of the amino group with reagents like (S)-NIFE can create diastereomers that may be more easily separated on a standard achiral reversed-phase column.[7] This indirect approach can be a valuable alternative.
Q3: What are the typical starting mobile phase conditions for this type of compound?
A3: For a macrocyclic glycopeptide column in reversed-phase mode, a good starting point would be a mixture of a polar organic solvent like methanol or acetonitrile with an aqueous buffer. The retention and enantioselectivity of amino acids on these columns can show a "U-shaped" behavior with varying organic modifier concentrations, so it's worth exploring a range. For polar organic mode, a mixture of acetonitrile and methanol with small amounts of acidic and basic additives (e.g., 0.1% acetic acid and 0.1% diethylamine) is a common starting point.[8]
Q4: My resolution is decreasing over time with the same method. What could be the cause?
A4: A decline in resolution with a previously working method often points to column contamination or degradation.[9] Strongly adsorbed matrix components from your sample can accumulate at the head of the column, leading to a loss of efficiency and selectivity.[9] It's also possible that incompatible solvents, even in trace amounts from sample preparation, could be affecting the chiral selector.[9] Implementing a regular column washing protocol is crucial.
Troubleshooting Guide: Poor Resolution
This section provides a systematic approach to troubleshooting and optimizing the chiral separation of this compound when faced with poor resolution.
Problem 1: No Enantiomeric Separation (Single Peak)
If you are observing a single, sharp peak with no indication of separation, it suggests a fundamental lack of chiral recognition between the analyte and the CSP under the current conditions.
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide the necessary stereoselective interactions.
-
Solution: Screen different types of CSPs. If you started with a polysaccharide-based column, consider a macrocyclic glycopeptide or a cyclodextrin-based column, which are generally more effective for underivatized amino acids.[4]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for enabling chiral recognition.
-
Solution 1 (Reversed-Phase/Polar Ionic Mode): Systematically vary the organic modifier (methanol vs. acetonitrile) and its concentration. For zwitterionic compounds, the pH of the aqueous component is crucial. Adjusting the pH with additives like formic acid, acetic acid, or ammonium acetate can significantly impact the ionization state of both the analyte and the CSP, thereby influencing the electrostatic and hydrogen bonding interactions necessary for separation.
-
Solution 2 (Polar Organic Mode): The type and concentration of acidic and basic additives are key.[8][10] For an amino acid, both are often needed. Experiment with different acids (TFA, formic acid, acetic acid) and bases (diethylamine, triethylamine) and vary their concentrations, typically in the 0.05% to 0.5% range.[8]
-
-
Temperature Effects: Chiral separations are often sensitive to temperature.
-
Solution: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Problem 2: Partial Separation (Overlapping Peaks)
When you see peak broadening or a shoulder, it indicates that some chiral recognition is occurring, but it's insufficient for baseline resolution. The goal here is to enhance the selectivity (α) and/or the efficiency (N) of the separation.
-
Fine-tune Mobile Phase Composition:
-
Organic Modifier Ratio: Make small, incremental changes to the percentage of the organic modifier. Sometimes a change of just a few percent can significantly improve resolution.
-
Additive Concentration: If you have some separation with additives, systematically optimize their concentration. The ratio of acidic to basic additive can also be a critical parameter.[10]
-
-
Reduce the Flow Rate:
-
Rationale: Chiral recognition is a thermodynamic process that requires time for the enantiomers to interact differently with the CSP. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, which can lead to better resolution.
-
-
Optimize Temperature:
-
Rationale: As mentioned, temperature affects the thermodynamics of the separation. While lower temperatures often improve resolution, this is not always the case. It is an empirical parameter that should be tested.
-
-
Increase Column Length:
-
Rationale: If you have access to a longer column of the same type or can couple two columns in series, the increased number of theoretical plates can improve resolution.
-
The following table summarizes the key parameters and their expected impact on resolution:
| Parameter | Action | Rationale |
| CSP | Screen different chemistries | Find a CSP with better stereoselectivity for the analyte. |
| Mobile Phase | Vary organic modifier & additives | Optimize interactions (ionic, H-bonding, etc.).[10] |
| Flow Rate | Decrease | Increase interaction time with the CSP. |
| Temperature | Vary (often decrease) | Enhance the stability of transient diastereomeric complexes. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
This protocol outlines a systematic approach to selecting an appropriate CSP.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., mobile phase or a weak solvent like water/methanol).
-
Initial Screening Conditions:
-
Columns:
-
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)
-
Derivatized Cyclodextrin (e.g., CYCLOBOND)
-
Polysaccharide-based (e.g., CHIRALPAK IA, IB, IC)
-
-
Mobile Phases:
-
Reversed-Phase: 50:50 Acetonitrile/Water with 0.1% Formic Acid
-
Polar Organic: 50:50 Acetonitrile/Methanol with 0.1% Acetic Acid and 0.1% Diethylamine
-
Normal Phase: 90:10 Hexane/Ethanol with 0.1% Diethylamine (less likely to be effective for the underivatized amino acid but worth considering in a comprehensive screen).
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.
-
-
Evaluation: Inject the sample on each column with each mobile phase. Evaluate the resulting chromatograms for any signs of peak splitting or broadening, which would indicate partial separation and a promising starting point for optimization.
Protocol 2: Mobile Phase Optimization for a Selected CSP
Once a promising CSP has been identified, use this protocol to fine-tune the mobile phase.
-
Select Organic Modifier: Using the chosen CSP, run isocratic separations with varying ratios of Acetonitrile/Water (or Methanol/Water) from 20% to 80% organic in 10% increments. Keep the additive concentration constant. Identify the organic modifier and percentage that gives the best initial separation.
-
Optimize Additives:
-
Using the best organic modifier ratio from the previous step, vary the concentration of the acidic additive (e.g., 0.05%, 0.1%, 0.2% Formic Acid).
-
Next, at the optimal acid concentration, vary the concentration of the basic additive (e.g., 0.05%, 0.1%, 0.2% Diethylamine).
-
-
Final Adjustments: Based on the results, make any final small adjustments to the organic modifier percentage to achieve baseline resolution (Rs > 1.5).
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in chiral HPLC.
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
References
-
Ilisz, I., et al. (2019). Cyclodextrin-mediated capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][6][11]oxazole core structures. Electrophoresis. Available at: [Link]
-
Berthod, A., et al. (2000). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Chromatography A. Available at: [Link]
- Miyazawa, T., et al. (1993). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Journal of the Chemical Society, Perkin Transactions 2.
- BenchChem. (2025). Application Notes & Protocols: Enantioseparation of Non-Proteinogenic Amino Acids Using (S)
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids.
-
Ilisz, I., et al. (2008). Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis. Journal of Chromatography B. Available at: [Link]
-
Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology. Available at: [Link]
-
PubChem. 2-Amino-3-cyclopropylbutanoic acid. PubChem. Available at: [Link]
-
PubChem. This compound. PubChem. Available at: [Link]
- Csupor-Löffler, B., et al. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Pharmaceutical and Biomedical Analysis.
- Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Semantic Scholar.
- Ilisz, I., et al. (2008). Enantioseparation of β-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis.
- Pawlowska, M., & Armstrong, D. W. (1994). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases.
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
Xiao, Y., et al. (2011). Enantioseparation of dansyl amino acids by ultra-high pressure liquid chromatography using cationic β-cyclodextrins as chiral additives. Analyst. Available at: [Link]
-
PubChem. (R)-2-Amino-3-cyclobutylpropanoic acid. PubChem. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Collins, S. P., & Shamsi, S. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis. Available at: [Link]
-
Ilisz, I., et al. (2012). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology. Available at: [Link]
- Scilit. (n.d.). Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. Scilit.
- Williams, K. L., & Sander, L. C. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S.
-
ResearchGate. (2017). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. ResearchGate. Available at: [Link]
Sources
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- 3. (R)-2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 50999323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Cyclodextrin-mediated capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][1,2]oxazole core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of 2-Amino-3-cyclobutylpropanoic Acid
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-cyclobutylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this unique, non-proteinogenic amino acid. Here, we synthesize foundational chromatographic principles with field-proven insights to help you achieve robust and reproducible results.
The Challenge: Analyzing a Polar, Non-Chromophoric Molecule
This compound is a small, polar molecule with a zwitterionic character and no significant UV chromophore.[1][2][3] These properties present distinct challenges for traditional reversed-phase (RP-HPLC) methods, often resulting in poor retention and detection sensitivity. This guide provides a structured approach to overcoming these obstacles by selecting the appropriate analytical strategy and systematically optimizing mobile phase conditions.
Core Concepts: Selecting Your Analytical Strategy
The first and most critical decision is choosing the overall analytical approach. This choice dictates the column chemistry, mobile phase, and detector you will use. The decision process involves a trade-off between direct analysis and chemical derivatization.
Caption: Decision workflow for selecting an HPLC strategy.
Strategy 1: Direct Analysis with Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the preferred method for analyzing polar compounds like amino acids without derivatization.[2][4][5] Separation is based on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[1]
-
Mechanism: The more hydrophilic the analyte, the stronger its retention.[1]
-
Advantages: Avoids sample manipulation and potential errors from derivatization; directly compatible with mass spectrometry (MS).[4][6]
-
Common Stationary Phases: Amide, penta-hydroxy, zwitterionic.[1][2][6]
Strategy 2: Direct Analysis with Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., SCX, SAX) ligands.[7][8] This approach provides multiple retention mechanisms, offering unique selectivity for compounds that are challenging to analyze with a single mode.[9][10][11]
-
Mechanism: Retention is a combination of hydrophobic and electrostatic interactions.
-
Advantages: Can provide retention and separation for a wide range of analytes, including polar and charged species, in a single run.[7]
-
Considerations: Method development can be more complex due to the interplay of multiple interaction types.
Strategy 3: Indirect Analysis via Derivatization for RP-HPLC
This classic approach involves chemically modifying the amino acid to attach a hydrophobic and chromophoric/fluorophoric tag. This enhances retention on common C8 or C18 columns and allows for sensitive UV or fluorescence detection (FLD).[12]
-
Mechanism: The derivatized, now more hydrophobic, analyte is retained and separated by standard reversed-phase principles.
-
Advantages: Enables use of ubiquitous RP columns and UV/FLD detectors; can achieve very high sensitivity.[12][13]
-
Disadvantages: Requires an additional reaction step, which can introduce variability; derivatizing agents can be toxic or unstable.[1][4]
| Reagent | Detection | Target Amines | Key Characteristics |
| o-Phthalaldehyde (OPA) | FLD | Primary | Fast reaction, but derivatives can be unstable. Requires a thiol.[12][14] |
| Fluorenylmethyloxycarbonyl (FMOC) | FLD / UV | Primary & Secondary | Forms stable derivatives. Reagent itself can interfere.[1][4] |
| Phenylisothiocyanate (PITC) | UV (254 nm) | Primary & Secondary | "Edman's Reagent"; reliable and well-established method.[12][15] |
| Dansyl Chloride | FLD / UV | Primary & Secondary | Simple procedure, but reaction kinetics can be slow.[13] |
| AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate) | FLD | Primary & Secondary | Forms highly stable derivatives with minimal interference.[13] |
| Table 1. Comparison of common pre-column derivatization reagents for amino acid analysis. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak eluting at the solvent front on my C18 column? A1: This is a classic sign of insufficient retention. As a highly polar molecule, your analyte has very little affinity for the non-polar C18 stationary phase and is swept through the column with the mobile phase. To resolve this, you must either switch to a more suitable chromatographic mode like HILIC or Mixed-Mode, or employ derivatization to increase the hydrophobicity of your analyte for RP-HPLC.[2][12]
Q2: What are the best starting conditions for HILIC analysis of this compound? A2: A good starting point is a high percentage of organic solvent.
-
Column: Amide- or diol-based HILIC column.
-
Mobile Phase A: Water with a volatile buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted to ~3 with formic acid).[1][4]
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient: 90-95% Mobile Phase B.
-
Detection: Mass Spectrometry (MS) is ideal for underivatized analysis.[5][6]
Q3: How does mobile phase pH affect the retention of this compound? A3: Mobile phase pH is critical as it controls the ionization state of your analyte and the stationary phase.[16]
-
In RP-HPLC (with ion-pairing) or Mixed-Mode: At low pH (e.g., <2.5), the carboxyl group is protonated (neutral) and the amino group is protonated (positive charge). At high pH (e.g., >9.5), the amino group is neutral and the carboxyl group is deprotonated (negative charge). Between its pKa values, it exists as a zwitterion. Adjusting pH can dramatically alter its interaction with ion-exchange functionalities.
-
In HILIC: Buffer pH and salt concentration influence the thickness of the water layer on the stationary phase and secondary electrostatic interactions, affecting both retention and peak shape.[1][4]
Q4: I need to separate the D- and L-enantiomers. How can I achieve this? A4: Chiral separation is necessary. This can be accomplished in two ways:
-
Direct Chiral HPLC: Use a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are particularly effective for separating underivatized amino acid enantiomers in polar organic or reversed-phase modes.[17][18]
-
Indirect Chiral HPLC: Derivatize the amino acid with a chiral reagent (e.g., Marfey's reagent or OPA with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.[14] These diastereomers can then be separated on a standard achiral reversed-phase column.
Troubleshooting Guide
Even with a well-designed method, problems can arise. This section provides a systematic approach to diagnosing and solving common issues.
Caption: Troubleshooting logic for poor peak shape.
Problem: Poor Peak Shape (Tailing)
-
Symptom: The back half of the peak is wider than the front half.
-
Common Causes & Solutions:
-
Secondary Interactions: The basic amino group can interact strongly with acidic silanol groups on the silica surface of the column, causing tailing.[19]
-
Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0) to protonate the silanols and reduce this interaction. Ensure you are using a modern, high-purity, end-capped column.
-
-
Insufficient Buffering: If the mobile phase buffer capacity is too low, the sample itself can alter the local pH on the column, leading to peak distortion.
-
Solution: Increase the buffer concentration. A range of 10-25 mM is typically effective without risking precipitation.[19]
-
-
Column Contamination: Strongly retained compounds from previous injections can act as new active sites.
-
Problem: Drifting or Unstable Retention Times
-
Symptom: The retention time for the same analyte changes between injections.
-
Common Causes & Solutions:
-
Insufficient Column Equilibration: This is especially common in HILIC and gradient RP-HPLC. The column needs sufficient time to return to the initial mobile phase conditions before the next injection.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is 5-10 column volumes.
-
-
Mobile Phase Instability: Organic solvent can selectively evaporate, or buffers can precipitate over time, changing the mobile phase composition.[22]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and sparge with helium or degas online to prevent dissolved air.
-
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and reaction kinetics, directly impacting retention time.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40 °C).[23]
-
-
Problem: No or Low Signal/Sensitivity
-
Symptom: The peak is very small or indistinguishable from the baseline noise.
-
Common Causes & Solutions:
-
No Chromophore (UV Detection): As mentioned, the analyte has poor UV absorbance.
-
Analyte Ionization Suppression (MS Detection): Certain mobile phase additives, like trifluoroacetic acid (TFA), are excellent for chromatography but can suppress the signal in ESI-MS.
-
Incorrect Derivatization pH: Derivatization reactions are often highly pH-dependent.
-
Solution: Ensure the sample is properly buffered to the optimal pH for the reaction (e.g., pH 8.2-10.1 for AccQ•Tag) before adding the reagent.
-
-
Detailed Experimental Protocols
Protocol 1: Underivatized Analysis by HILIC-MS
This protocol is ideal for direct, sensitive quantification in complex matrices.
-
HPLC System: A binary HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: HILIC Column, e.g., ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[2][5]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 95.0 8.0 82.5 12.0 70.5 14.0 55.0 15.5 55.0 15.6 95.0 | 17.0 | 95.0 |
-
-
MS Detector Settings (Example for ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the [M+H]+ ion (m/z 144.10).[1]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Protocol 2: Pre-column Derivatization with OPA for RP-HPLC-FLD
This protocol provides excellent sensitivity using standard HPLC equipment.
-
HPLC System: A binary or quaternary HPLC system with an autosampler capable of programmed injections and a fluorescence detector.
-
Column: Reversed-Phase C18 Column, e.g., Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Reagent and Mobile Phase Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH with NaOH.
-
OPA Reagent: Dissolve o-phthalaldehyde in borate buffer, add 3-mercaptopropionic acid (MPA) and methanol.
-
Mobile Phase A: Sodium Phosphate buffer (e.g., 25 mM, pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
-
Derivatization Procedure (Automated in Autosampler):
-
Withdraw 5 µL of Borate Buffer.
-
Withdraw 1 µL of sample.
-
Mix by drawing up and expelling 3 times.
-
Withdraw 1 µL of OPA reagent.
-
Mix well (e.g., 5-8 times).
-
Wait 1 minute for the reaction to complete.
-
Inject the entire volume.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C
-
Fluorescence Detector: Excitation = 340 nm, Emission = 450 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2.0 15.0 50.0 18.0 100.0 20.0 100.0 20.1 2.0 | 24.0 | 2.0 |
-
References
-
Direct analysis of amino acids by HILIC–ESI-MS. HPLC. [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]
-
Gard, N., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease. [Link]
-
Du, C.-X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Advances. [Link]
-
Glajch, J. L., et al. (1986). Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid. Journal of Chromatographic Science. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
-
Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]
-
Al-Rimawi, F. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Analytical Biochemistry. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]
-
D'Attoma, A., & Heinisch, S. (2021). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
HPLC Troubleshooting Guide. Sepax Technologies. [Link]
-
Sharma, A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. [Link]
-
Mixed-mode chromatography. Wikipedia. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. ResearchGate. [Link]
-
Lee, S.-H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Zhang, T., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
-
Analysis of Amino Acids by HPLC. Agilent. [Link]
-
This compound. PubChem. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. [Link]
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 3. This compound | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad [bio-rad.com]
- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. Amino Acid Analysis Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. hplc.eu [hplc.eu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 23. agilent.com [agilent.com]
- 24. HPLC Derivatization Reagents | TCI AMERICA [tcichemicals.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 2-Amino-3-cyclobutylpropanoic Acid in Solution
Welcome to the technical support center for 2-Amino-3-cyclobutylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this non-proteinogenic amino acid in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by a combination of pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent. Like other amino acids, it is susceptible to degradation pathways such as oxidation, decarboxylation, and deamination, which can be accelerated under suboptimal conditions.[1][2] The hydrophobic cyclobutyl side chain may also influence its solubility and aggregation behavior in aqueous solutions.[3][4][5][6]
Q2: My solution of this compound is showing a slight discoloration over time. What could be the cause?
A2: Discoloration can be an indicator of chemical degradation. This could be due to oxidation of the amino acid or reactions with impurities present in the solvent or the compound itself. It is crucial to use high-purity solvents and to store solutions protected from light and air. Consider performing a purity analysis of your starting material and solvents.
Q3: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of the amino acid solution?
A3: Absolutely. The degradation of this compound can lead to the formation of byproducts with altered or no biological activity. This can directly impact the accuracy and reproducibility of your results. It is essential to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: For optimal stability, stock solutions should be prepared in a suitable buffer at a slightly acidic to neutral pH (e.g., pH 5-7). They should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[6] Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles. Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the amino acid | Perform a forced degradation study to identify potential degradation products.[1][7] Analyze your sample using a stability-indicating method. |
| Impurities in the starting material or solvent | Verify the purity of your this compound and use HPLC-grade solvents. | |
| Decreased concentration of the main peak over time | Chemical instability under current storage conditions | Optimize storage conditions: adjust pH, lower temperature, protect from light, and purge with an inert gas (e.g., argon or nitrogen) to remove oxygen. |
| Precipitation or cloudiness in the solution | Poor solubility or aggregation | Adjust the pH of the solution. The solubility of amino acids is often lowest at their isoelectric point. Consider the use of co-solvents or solubility enhancers, but validate their compatibility with your experimental system. |
| Contamination | Ensure glassware is scrupulously clean.[8] Filter the solution through a 0.22 µm filter. | |
| Inconsistent biological activity | Degradation leading to inactive byproducts | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study to determine its shelf-life under your storage conditions. |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for assessing and enhancing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[1][7]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored at 4°C), by a suitable analytical method (e.g., HPLC-UV or LC-MS).
Data Interpretation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Note: This is a starting point. The method may need to be optimized based on the results of the forced degradation study. Derivatization may be necessary for enhanced sensitivity and selectivity.[9][10][11][12]
Section 4: Visualization of Concepts
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways that amino acids, including this compound, may undergo.
Caption: Potential degradation pathways for this compound.
Diagram 2: Workflow for Stability Assessment
This diagram outlines a logical workflow for assessing and improving the stability of your this compound solution.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-Amino-3-cyclobutylpropanoic acid | 1201593-65-8 [sigmaaldrich.com]
- 6. adooq.com [adooq.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Dealing with low solubility of 2-Amino-3-cyclobutylpropanoic acid in organic solvents.
Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for 2-Amino-3-cyclobutylpropanoic acid (also known as 3-cyclobutylalanine).[1] This non-canonical amino acid presents unique opportunities in peptide synthesis and drug discovery, but its distinct structure—featuring a polar zwitterionic head and a nonpolar cyclobutyl tail—often leads to solubility challenges in common organic solvents.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and overcome these solubility issues. We will delve into the underlying chemical principles governing its behavior and provide actionable troubleshooting protocols to ensure your experiments proceed efficiently.
Note on Data Availability: Specific, publicly available solubility data for this compound is limited. The principles and protocols outlined herein are based on the established physicochemical behavior of zwitterionic molecules and similar non-canonical amino acids.[2]
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: Why is this compound poorly soluble in standard organic solvents like Dichloromethane (DCM) or Acetonitrile (ACN)?
A1: The low solubility stems from its zwitterionic nature. At or near its isoelectric point, the molecule has both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-).[3] This high internal polarity and the strong intermolecular electrostatic interactions favor a stable, crystalline solid lattice, which is difficult for nonpolar or moderately polar aprotic solvents to disrupt. Solvents like DCM and ACN lack the hydrogen-bonding capability and high dielectric constant necessary to solvate these charged groups effectively.[3]
Q2: I observe some solubility in Methanol or Ethanol, but it's insufficient for my reaction concentration. Why is that, and what's the next step?
A2: Protic solvents like methanol and ethanol can solvate the charged groups to some extent through hydrogen bonding, leading to partial solubility. However, the nonpolar cyclobutyl group limits overall solubility in these highly polar alcohols.[4] If you're observing limited solubility, the next step is not to simply add more solvent, which would dilute your reactants. Instead, consider two primary strategies:
-
Solvent Mixtures: Introduce a co-solvent to balance the polarity.
-
pH Modification: Adjust the "apparent pH" of the organic medium to disrupt the zwitterionic state. Both approaches are detailed in the troubleshooting guides below.
Q3: Can I use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the compound?
A3: Yes, DMSO and DMF are powerful, polar aprotic solvents that are often effective at dissolving amino acids.[5][6] They have high dielectric constants and can disrupt the crystal lattice. However, be mindful of their high boiling points, which can complicate product isolation. Furthermore, DMSO can be incompatible with certain reagents, particularly those sensitive to oxidation (e.g., compounds with methionine or cysteine residues).[5]
Q4: Is sonication a valid method to improve solubility?
A4: Sonication is a useful physical method to accelerate the dissolution process by breaking down solid aggregates and increasing the surface area of the solute.[5] However, it does not change the fundamental thermodynamic solubility limit of the compound in a given solvent. If the compound is truly insoluble, sonication will only create a fine suspension.[5] It should be used as a first step to ensure you have reached equilibrium, not as a primary solubilization strategy.
Part 2: Troubleshooting Guides & Protocols
This section provides systematic approaches to tackle solubility challenges head-on.
Guide 1: The Co-Solvent Approach
This strategy is ideal when you need to maintain a relatively neutral environment. The goal is to create a solvent blend that can simultaneously solvate the polar zwitterionic head and the nonpolar cyclobutyl tail.
Caption: Co-solvent screening workflow.
-
Setup: In separate vials, weigh out a small, precise amount of this compound (e.g., 5 mg).
-
Primary Solvent: Add a measured volume of your primary, nonpolar organic solvent (e.g., 0.5 mL of DCM) to each vial. Sonicate for 5 minutes. Observe for dissolution.
-
Co-Solvent Titration:
-
To the first vial, add a polar protic co-solvent (e.g., methanol) dropwise, sonicating after each addition, until dissolution is achieved or the co-solvent reaches 20% of the total volume.
-
To the second vial, repeat the process with a strong polar aprotic solvent like DMF.
-
To a third vial, consider an acidic co-solvent like trifluoroacetic acid (TFA), which also functions via pH modification (see Guide 2).
-
-
Record & Compare: Note the volume of co-solvent required for dissolution. This provides a semi-quantitative measure of the most effective solvent system.
| Co-Solvent Class | Example | Mechanism of Action | Suitability |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding with -NH3+ and -COO- groups. | Good starting point, moderate effectiveness. |
| Polar Aprotic | DMF, DMSO, NMP | High dielectric constant disrupts electrostatic forces. | Highly effective, but may complicate workup.[6] |
| Acidic | Trifluoroacetic Acid (TFA) | Protonates the carboxylate, breaking the zwitterion. | Very effective, but creates an acidic environment. |
Guide 2: The pH Modification Approach
This is the most powerful chemical method for solubilizing zwitterions. By adding a strong acid or base, you convert the zwitterion into a cationic or anionic salt, respectively. These salts are often significantly more soluble in organic media.
Sources
- 1. This compound | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Complex NMR Spectra of 2-Amino-3-cyclobutylpropanoic Acid Derivatives
Welcome to the technical support center dedicated to the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3-cyclobutylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these unique non-proteinogenic amino acids in their work. The inherent structural complexity of these molecules, particularly the puckered nature of the cyclobutane ring and the presence of multiple chiral centers, often leads to intricate and challenging NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to confidently analyze your data and elucidate the structure and stereochemistry of your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with the NMR spectra of this compound derivatives.
FAQ 1: What are the expected chemical shift ranges for the protons and carbons in a typical this compound derivative?
Understanding the general chemical shift regions is the first step in spectral assignment. The electronic environment of each nucleus, influenced by factors like electronegativity of neighboring atoms and anisotropic effects, dictates its resonance frequency.
| Atom | Typical Chemical Shift (δ) Range (ppm) | Key Influencing Factors |
| Cα-H | 3.5 - 4.5 | Attached to the electron-withdrawing amino and carboxyl groups. |
| Cβ-H₂ | 1.5 - 2.5 | Adjacent to the chiral center and the cyclobutyl ring. These protons are often diastereotopic. |
| Cyclobutyl-H | 1.8 - 2.8 | Complex region with significant overlap. The puckered nature of the ring leads to distinct axial and equatorial proton environments. |
| Cα | 50 - 65 | Deshielded by the adjacent nitrogen and carbonyl carbon. |
| Cβ | 30 - 45 | Aliphatic carbon adjacent to the cyclobutyl moiety. |
| Cyclobutyl-C | 15 - 40 | Aliphatic carbons within the strained ring system. |
| C=O (Carboxyl) | 170 - 185 | Characteristic downfield shift of a carboxylic acid or ester carbonyl carbon. |
FAQ 2: Why do the methylene protons (Cβ-H₂) adjacent to the cyclobutane ring often appear as a complex multiplet instead of a simple triplet?
This is a classic example of diastereotopicity . The Cα is a chiral center, which makes the two protons on the adjacent Cβ methylene group chemically non-equivalent.
-
Causality: Replacing each of these protons with a hypothetical group (e.g., deuterium) would result in the formation of diastereomers. Diastereomers have different physical properties, and in an NMR experiment, diastereotopic protons reside in distinct magnetic environments.
-
Spectral Manifestation: Consequently, they will have different chemical shifts (δ) and will couple to each other (geminal coupling, ²J) and to the Cα proton (vicinal coupling, ³J). This results in a complex splitting pattern, often an ABX system, which appears as a multiplet rather than a simple triplet.
FAQ 3: How does the pH of the NMR sample affect the spectrum of this compound?
The pH of the solution significantly influences the protonation state of the amino and carboxyl groups, which in turn affects the chemical shifts of nearby nuclei.[1]
-
Low pH (e.g., in D₂O with DCl): Both the amino group (-NH₃⁺) and the carboxyl group (-COOH) will be protonated. The positive charge on the amino group will have a strong deshielding effect on the Cα-H, shifting it further downfield.
-
Neutral pH (Zwitterionic form): The amino group will be protonated (-NH₃⁺) and the carboxyl group will be deprotonated (-COO⁻). This is the isoelectric point.
-
High pH (e.g., in D₂O with NaOD): The amino group will be deprotonated (-NH₂) and the carboxyl group will also be deprotonated (-COO⁻). The loss of the positive charge on the amino group will cause an upfield shift of the Cα-H signal compared to the low pH state.
It is crucial to control and report the pH of your NMR sample, as variations can lead to shifts in resonance frequencies, complicating spectral comparisons.
II. Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific challenges you may encounter during the analysis of your NMR spectra.
Troubleshooting 1: Severe Signal Overlap in the Cyclobutyl Region (1.8 - 2.8 ppm).
The protons on the cyclobutane ring often resonate in a narrow chemical shift range, leading to significant signal overlap that complicates the extraction of coupling constants and the determination of stereochemistry.
-
Optimize 1D ¹H NMR Acquisition:
-
Increase Resolution: Use a higher field strength spectrometer if available. Increase the acquisition time (AQ) and the number of data points (TD) to improve digital resolution.
-
Solvent Effects: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆). The aromatic solvent C₆D₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.
-
-
Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This is the first and most crucial step to establish proton-proton connectivity. Trace the correlations from the less crowded regions of the spectrum (e.g., Cα-H) into the overlapped cyclobutyl region to identify coupled partners.
-
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment will reveal all protons within a spin system. This can be particularly useful to identify all the protons of the cyclobutane ring that are part of the same spin network, even if they are not directly coupled.
-
-
Utilize Heteronuclear Correlation:
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to their attached carbons. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals that are attached to different carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for confirming assignments and piecing together the carbon skeleton.
-
Caption: A logical workflow for resolving signal overlap using 2D NMR.
Troubleshooting 2: Differentiating Between Diastereomers.
When synthesizing this compound derivatives with multiple chiral centers, you will likely obtain a mixture of diastereomers. Differentiating and characterizing these isomers is a common challenge.
-
High-Resolution ¹H NMR: Carefully examine the ¹H NMR spectrum for sets of duplicate signals. Diastereomers are distinct chemical entities and will have different NMR spectra. The integration of these duplicate signals can provide the diastereomeric ratio.
-
2D NMR Analysis (COSY, HSQC, HMBC): Acquire a full suite of 2D NMR spectra. Analyze the spectra for each diastereomer separately to assign the full structure of each.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for determining relative stereochemistry. NOESY detects through-space correlations between protons that are close to each other (< 5 Å).
-
Key NOEs to Look For:
-
Correlations between the Cα-H and specific protons on the cyclobutane ring can help define the relative orientation of the amino acid backbone to the ring.
-
Intra-ring NOEs between protons on the cyclobutane ring can elucidate the ring's puckering and the relative stereochemistry of substituents.
-
-
Caption: Workflow for the differentiation and structural elucidation of diastereomers.
Troubleshooting 3: Ambiguous Stereochemical Assignment at Cα and Cβ.
Even with a pure diastereomer, definitively assigning the relative stereochemistry can be challenging due to the conformational flexibility of the molecule.
-
Measure Vicinal Coupling Constants (³J): The magnitude of the ³J coupling constant between Cα-H and the Cβ-H protons is related to the dihedral angle between them via the Karplus equation. While free rotation around the Cα-Cβ bond will average this coupling, significant differences in the coupling constants to the two diastereotopic Cβ protons can indicate a preferred conformation.
-
Quantitative NOE Analysis: For more rigid derivatives, the build-up rates of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. By measuring NOE build-up curves (a series of NOESY spectra with varying mixing times), you can obtain distance restraints that can be used in molecular modeling to determine the solution conformation and relative stereochemistry.
-
Chiral Derivatizing Agents: If absolute stereochemistry is required, reacting your amino acid derivative with a chiral derivatizing agent (e.g., Mosher's acid) can create a new diastereomeric compound whose NMR spectrum is more easily distinguished.
III. Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of your purified this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. A typical experiment on a 500 MHz spectrometer might use 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
HSQC: Acquire a sensitivity-enhanced HSQC spectrum. Optimize the ¹JCH coupling constant in the pulse sequence to ~145 Hz.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz to observe 2- and 3-bond correlations.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for your molecule's size. For small molecules, a mixing time of 500-800 ms is a good starting point.
IV. Conclusion
The NMR spectroscopic analysis of this compound derivatives is a multifaceted challenge that requires a systematic and multi-technique approach. By understanding the fundamental principles of chemical shifts, coupling constants, and the effects of stereochemistry, and by leveraging the power of 2D NMR techniques, researchers can successfully navigate the complexities of these spectra. This guide provides a foundational framework for troubleshooting common issues, but it is important to remember that each derivative may present unique challenges. Careful experimental design and a thorough analysis of the data are paramount to achieving unambiguous structural and stereochemical assignments.
V. References
-
Garg, N. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]
-
Re-L. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [Link]
-
Bund, T. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chembiochem. [Link]
-
PubChem. This compound. [Link]
-
AdooQ Bioscience. (R)-2-amino-3-cyclobutylpropanoic acid. [Link]
-
Garbisch, E. W. (1968). Analysis of complex NMR spectra for the organic chemist: III. Four spin systems of the ABC2, ABX2, ABK2, AA'BB', and AA'XX' types. Journal of Chemical Education. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). [Link]
-
University of Maryland. Troubleshooting | Department of Chemistry and Biochemistry. [Link]
-
Lumen Learning. Complex Spin-Spin Splitting Patterns. [Link]
-
BMRB. bmse000282 Alanine. [Link]
-
University of Tübingen. Spin System: ABX Analysis | AB Part. [Link]
-
The University of Sheffield. The very basics of NMR of proteins. [Link]
-
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]
-
Slichter, C. P. (2013). Principles of magnetic resonance. Springer Science & Business Media.
-
Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
-
Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
-
Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
-
Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
Sources
Minimizing side reactions in peptide coupling with 2-Amino-3-cyclobutylpropanoic acid.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for minimizing side reactions during the incorporation of the sterically hindered, unnatural amino acid, 2-Amino-3-cyclobutylpropanoic acid, into peptide sequences. The bulky nature of the cyclobutyl group presents unique challenges in peptide synthesis, often leading to incomplete couplings and increased side reactions. This resource offers field-proven insights and troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main challenge arises from the steric hindrance imposed by the cyclobutyl group adjacent to the α-carbon. This bulkiness can significantly slow down the rate of peptide bond formation, creating a kinetic window for side reactions to occur.[1] Key issues include:
-
Incomplete Coupling: The steric hindrance can prevent the nucleophilic attack of the amine component on the activated carboxylic acid, leading to low yields and deletion sequences.[1]
-
Epimerization/Racemization: Slower coupling rates can increase the lifetime of the highly reactive activated intermediate, making it more susceptible to base-catalyzed epimerization at the α-carbon.[2][3] This is a critical issue as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[4]
-
Diketopiperazine (DKP) Formation: If this compound is the second amino acid in the sequence, the sterically hindered dipeptide-resin is prone to intramolecular cyclization to form a diketopiperazine, leading to chain termination.
Q2: Which coupling reagents are recommended for such a sterically hindered amino acid?
For sterically demanding couplings, the choice of reagent is critical. Standard carbodiimide reagents like DCC or DIC alone are often inefficient.[5] More potent activating reagents are necessary to overcome the steric barrier.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective for hindered couplings.[6][7] HATU is often considered one of the most powerful due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt-ester, which accelerates the coupling reaction.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings, forming highly reactive OBt- and OAt-esters, respectively.[5] Phosphonium reagents can sometimes give cleaner reactions than uronium salts, which may cause guanidinylation of the N-terminus as a side reaction.
-
Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, is a safer and highly efficient alternative to HOBt- or HOAt-based reagents and has shown performance comparable to HATU.[8]
-
Acyl Fluorides: For extremely hindered couplings where other reagents fail, in situ generation of acyl fluorides using reagents like TFFH can be a highly effective strategy.[1][8][9]
Q3: How do additives like HOBt, HOAt, and OxymaPure help in minimizing side reactions?
Additives are crucial, especially when using carbodiimide-based coupling methods, as they suppress racemization.[2][3] They function by reacting with the highly reactive carbodiimide intermediate to form a more stable, yet still reactive, active ester. This intermediate is less prone to cyclization into an oxazolone, the primary pathway for racemization.[2]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective at suppressing racemization than HOBt due to its lower pKa and the anchimeric assistance from the pyridine nitrogen.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, often showing superior performance in suppressing racemization.[2]
Q4: What is the role of the base in these coupling reactions, and which one should I choose?
The base plays a dual role: it deprotonates the incoming amino acid's ammonium salt and facilitates the activation and coupling steps. However, an inappropriate base can significantly increase the risk of epimerization.[2]
-
Sterically Hindered Bases: Less nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used.
-
Weaker Bases: For amino acids that are particularly prone to racemization, switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is often beneficial.[2][10] Stronger, less hindered bases can accelerate the abstraction of the α-proton, leading to increased racemization.[2]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Presence of Deletion Sequences
This is the most common problem when dealing with sterically hindered amino acids like this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: High Levels of Epimerization Detected
The presence of diastereomeric impurities is a serious issue that compromises the final product's integrity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high epimerization.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the general performance of various coupling systems for sterically hindered amino acids. While specific data for this compound is not available, this provides a strong starting point for method development.
| Coupling Reagent/System | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| DIC/HOBt | Moderate | Moderate | Cost-effective. | Often insufficient for highly hindered couplings; significant racemization risk. |
| DIC/HOAt or Oxyma | High | Low | Significantly reduces racemization compared to HOBt.[2] | Still may not be potent enough for the most difficult couplings. |
| HBTU/TBTU | High | Low | Widely used, effective for many hindered couplings.[6][8] | Based on potentially explosive HOBt; can cause guanidinylation. |
| HATU | Very High | Very Low | Generally considered one of the most effective reagents for hindered amino acids due to OAt ester formation.[7] | Higher cost. |
| PyBOP/PyAOP | High to Very High | Low to Very Low | Highly efficient; PyAOP is comparable to HATU.[5] | Byproducts can be hazardous (BOP); phosphonium reagents are less stable in solution. |
| COMU | Very High | Very Low | Safer alternative to HATU with comparable efficiency; good solubility.[8] | |
| Acyl Fluorides (TFFH) | Extremely High | Low | Excellent for extremely hindered couplings where other methods fail.[8][9][11] | Requires in situ generation; reagents can be moisture-sensitive. |
Experimental Protocols
Protocol 1: Optimized Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a robust starting point for the efficient incorporation of this compound with minimal side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Amino-3-cyclobutylpropanoic acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve Fmoc-2-Amino-3-cyclobutylpropanoic acid (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF. Add DIPEA or NMM (8 eq.) and allow the solution to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5 with a fresh solution of activated amino acid.[1][12]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol should be considered when even potent uronium/phosphonium reagents fail to provide satisfactory results.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Amino-3-cyclobutylpropanoic acid (3 equivalents)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (3 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
Anhydrous Dichloromethane (DCM) and DMF
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in anhydrous DCM.
-
Acyl Fluoride Formation: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-2-Amino-3-cyclobutylpropanoic acid (3 eq.) in anhydrous DCM. Cool the solution to 0°C. Add 2,4,6-collidine (6 eq.) followed by TFFH (3 eq.). Stir the mixture at 0°C for 15-20 minutes to generate the acyl fluoride.
-
Coupling Reaction: Add the acyl fluoride solution to the resin. If the resin was swollen in DCM, ensure the solvent is drained before adding the reagent solution. Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.
-
Washing: Drain the reaction vessel and wash the resin as described in Protocol 1.
References
- Wenschuh H, et al. A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Int J Pept Protein Res. 1995;45(5):442-450.
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Published August 28, 2025. Available at: [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Published April 20, 2024. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
- Olsen CA, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2015;13(47):11458-11463.
- Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chem Soc Rev. 2009;38(2):606-631.
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
- Katritzky AR, et al. Efficient peptide coupling involving sterically hindered amino acids. J Org Chem. 2000;65(24):8077-8080.
- Lam PY, et al. Global analysis of peptide cyclization efficiency. J Comb Chem. 2006;8(1):53-61.
- Stewart JM, Young JD. Solid Phase Peptide Synthesis. 2nd ed. Pierce Chemical Company; 1984.
- Albericio F, et al. New trends in peptide coupling reagents. Org Prep Proced Int. 2001;33(3):203-303.
-
Using double coupling to improve your peptide synthesis. Biotage. Published January 30, 2023. Available at: [Link]
- Palasek SS, et al. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. J Pept Sci. 2007;13(3):143-148.
-
Optimization for coupling conditions. ResearchGate. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. Published April 23, 2025. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]
- Singh Y, et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. 2021;26(3):709.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
- McDermott JR, Benoiton NL. Racemization of N-methylamino acid residues during peptide synthesis. Can J Chem. 1973;51(12):1915-1919.
-
What do you do when your peptide synthesis fails? Biotage. Published February 7, 2023. Available at: [Link]
- Karas JA, et al. Convergent synthesis of thioether-containing peptides. Int J Mol Sci. 2018;19(11):3467.
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM. Available at: [Link]
- Ghosh K, Lubell WD. to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. 2025.
- Epimerisation in Peptide Synthesis. Molecules. 2023;28(24):8017.
- Di Blasio B, et al. beta-Alanyl-beta-alanine in cyclic beta-turned peptides. Biopolymers. 1991;31(10):1181-1188.
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Published February 15, 2019. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Published April 29, 2024. Available at: [Link]
- Strømgaard K, et al. The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. J Med Chem. 2000;43(23):4526-4533.
- A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Lig
-
Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. Available at: [Link]
-
Syntheses of optically pure, conformationally constrained, and highly hydrophobic unusual amino acids: 2-amino-3, 3-diarylpropionic acids. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. bachem.com [bachem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. mesalabs.com [mesalabs.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Best Practices for 2-Amino-3-cyclobutylpropanoic Acid
Welcome to the technical support guide for 2-Amino-3-cyclobutylpropanoic acid (also known as 3-cyclobutylalanine). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, safe handling, and effective use of this non-proteinogenic amino acid in your experiments. The following information is presented in a practical question-and-answer format to directly address common challenges and inquiries.
Section 1: Storage and Stability
Proper storage is critical to maintain the chemical integrity and biological activity of this compound. Degradation can lead to inconsistent experimental results and loss of potency.
Q1: What are the optimal storage conditions for solid (lyophilized) this compound?
A1: For maximum long-term stability, the lyophilized powder should be stored under desiccated conditions at -20°C.[1][2] Storing it in a tightly sealed container prevents moisture absorption, which is a primary cause of degradation for many biochemicals.
Causality: At -20°C, molecular motion is significantly reduced, slowing down potential degradation pathways. Desiccation is crucial because amino acids can be hygroscopic; absorbed water can initiate hydrolysis or facilitate reactions with atmospheric components.
| Parameter | Condition | Rationale | Typical Shelf-Life |
| Temperature | -20°C | Minimizes chemical degradation and preserves integrity. | Up to 3 years[2] |
| Atmosphere | Tightly sealed, desiccated | Prevents moisture uptake and oxidation. | N/A |
| Container | Opaque, chemically resistant | Protects from light and prevents leaching. | N/A |
Q2: I received the compound shipped at room temperature. Is it compromised?
A2: No, this is standard practice for many stable, solid compounds.[2][3] Short-term exposure to ambient temperatures during shipping does not typically affect the long-term stability of the lyophilized powder. However, upon receipt, it is imperative to transfer it to the recommended -20°C storage for long-term preservation.[1][2]
Q3: What are the recommended storage conditions for solutions of this compound, and why do they differ from the solid form?
A3: Solutions are significantly less stable than the lyophilized powder and require more stringent storage conditions. Stock solutions should be aliquoted into single-use volumes and stored frozen.
| Storage Temperature | Recommended Duration | Rationale |
| -20°C | ≤ 1 month[1][2] | Prevents rapid degradation and loss of potency. |
| -80°C | ≤ 6 months[2] | Offers extended stability for longer-term projects. |
Causality: In solution, molecules are mobile and solvated, making them more susceptible to chemical degradation (e.g., hydrolysis, oxidation) and microbial contamination. Freezing immobilizes the molecules, but the process of freezing and thawing can itself cause degradation.
Q4: Why is it critical to aliquot solutions and avoid repeated freeze-thaw cycles?
A4: Repeated freeze-thaw cycles are a major cause of compound degradation in solution.[2] During freezing, solutes can concentrate in unfrozen liquid pockets, which can alter local pH and ionic strength, potentially denaturing or precipitating the compound. The physical stress of ice crystal formation can also damage the molecule. Aliquoting into single-use volumes ensures that the main stock remains frozen and stable until needed, providing experimental consistency.
Section 2: Safe Handling and Personal Protection
Ensuring personal safety is paramount when working with any chemical. This compound is classified as an irritant.
Q1: What are the primary hazards associated with this compound?
A1: The compound is associated with the following hazards based on available safety data:
-
Skin Irritation (H315): Can cause irritation upon contact with skin.[3][4][5][6]
-
Serious Eye Irritation (H319): Can cause serious irritation if it comes into contact with the eyes.[3][4][5][6]
-
Respiratory Irritation (H335): Inhalation of the dust may cause respiratory tract irritation.[3][4][5][6]
-
Harmful if Swallowed (H302): Some suppliers also list this hazard.[3][7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling the powder?
A2: A comprehensive approach to PPE is required. The following workflow and checklist should be followed to minimize exposure.
Caption: Standard workflow for safely handling chemical powders.
Section 3: Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is foundational to reproducible research.
Q1: How do I properly prepare an aqueous stock solution of this compound?
A1: The following protocol provides a self-validating system for preparing a sterile, accurately concentrated stock solution.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
Materials:
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, single-use cryovials for aliquots
Procedure:
-
Pre-Calculation: To make 10 mL of a 10 mM solution, you will need:
-
143.18 g/mol * 0.010 mol/L * 0.010 L = 0.014318 g = 14.32 mg
-
-
Weighing: Tare a sterile microcentrifuge tube or weighing paper on a calibrated analytical balance. Carefully weigh out 14.32 mg of the compound. Expert Tip: Handle the powder in a fume hood or ventilated enclosure to avoid inhaling dust.[4]
-
Dissolution: Add the weighed powder to a sterile 15 mL conical tube. Add approximately 8 mL of high-purity water. Vortex thoroughly.
-
Solubility Assistance (If Needed): If the compound does not fully dissolve, gentle warming (up to 60°C) and sonication can be applied.[2] Visually inspect to ensure no particulates remain.
-
Volume Adjustment: Once fully dissolved, bring the final volume to exactly 10 mL with high-purity water. Invert the tube several times to ensure a homogenous solution.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is crucial for preventing microbial growth in your stock, especially for long-term storage.[2]
-
Aliquoting: Immediately dispense the sterile solution into single-use cryovials (e.g., 100 µL or 500 µL aliquots).
-
Storage: Label the vials clearly with the compound name, concentration, and date. Store immediately at -20°C for short-term use (≤1 month) or -80°C for long-term use (≤6 months).[2]
Q2: I'm having trouble dissolving the compound in water at my target concentration. What can I do?
A2: Solubility issues are common. Consider the following troubleshooting steps.
Caption: Decision tree for troubleshooting solubility issues.
Explanation: Amino acid solubility is lowest at its isoelectric point and increases as the pH moves away from this point (either more acidic or more basic).[9] A small addition of dilute HCl or NaOH can significantly improve solubility, but be sure this is compatible with your downstream application.
Section 4: Troubleshooting Guide
Q: My prepared solution, which was clear, has now turned cloudy or has a precipitate after being stored in the freezer. What happened?
A: This is likely due to the compound crashing out of solution.
-
Cause 1: Exceeded Solubility Limit. The concentration may be too high for the compound to remain soluble at low temperatures.
-
Cause 2: pH Shift. If the solution was not buffered, CO2 from the air can dissolve and lower the pH, potentially shifting it closer to the isoelectric point where the amino acid is least soluble.
-
Solution: Try warming the vial to room temperature or 37°C and vortexing to see if the precipitate redissolves. If it does, consider reducing the stock concentration for future preparations. If it does not, the compound may have degraded or precipitated irreversibly.
Q: I'm observing reduced biological activity in my experiments compared to previous batches using the same concentration. What could be the cause?
A: A loss of potency is a classic sign of compound degradation.
-
Cause 1: Improper Solution Storage. The most common reason is storing a working solution for too long at 4°C or using a stock solution that has been stored beyond its recommended shelf-life (e.g., >1 month at -20°C).[1]
-
Cause 2: Repeated Freeze-Thaw Cycles. The main stock solution may have been thawed and re-frozen multiple times, leading to degradation.
-
Solution: Always use freshly prepared working solutions or aliquots from a properly stored, validated stock. Discard any stock solutions that are past their recommended use-by date. When starting a new series of experiments, it is good practice to qualify a new batch of the compound to ensure its activity is consistent with previous lots.
Q: The solid powder has changed color or has a clumpy texture. Is it still usable?
A: A change in the physical appearance of the powder is a strong indicator of decomposition or contamination.
-
Cause: This is often due to moisture absorption from improper storage (e.g., container not sealed tightly) or exposure to light or heat.
-
Solution: Do not use the compound. It is impossible to know the extent of degradation or the nature of the impurities without analytical testing (e.g., HPLC, NMR). Using a compromised compound will produce unreliable and unpublishable data. Procure a new, unopened vial of the compound.
References
-
AdooQ Bioscience. (n.d.). (R)-2-amino-3-cyclobutylpropanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21988066, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55285033, 2-Amino-3-cyclopropylbutanoic acid. Retrieved from [Link]
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Addressing matrix effects in the mass spectrometric analysis of biological samples.
Welcome to the technical support center for addressing matrix effects in the mass spectrometric analysis of biological samples. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the challenges posed by matrix effects in their LC-MS/MS workflows.
Section 1: Frequently Asked Questions (FAQs) - The Basics of Matrix Effects
This section addresses common questions about matrix effects to provide a foundational understanding.
What are matrix effects in mass spectrometry?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analyses.[3][4] The "matrix" itself refers to all the components within a biological sample apart from the analyte of interest, such as salts, lipids, proteins, and endogenous metabolites.[4][5]
Why are biological samples prone to matrix effects?
Biological samples like plasma, serum, urine, and tissue homogenates are inherently complex.[3][6] They contain a high concentration of various endogenous compounds.[5] During the electrospray ionization (ESI) process, which is common in LC-MS, these matrix components can compete with the target analyte for ionization or interfere with the physical processes of droplet formation and desolvation in the ion source.[7][8] Phospholipids, in particular, are notorious for causing significant ion suppression in the analysis of plasma and serum samples.[9][10]
What are the common consequences of unaddressed matrix effects?
If not properly addressed, matrix effects can lead to several detrimental outcomes in bioanalytical methods:
-
Inaccurate Quantification: Both ion suppression and enhancement can lead to an underestimation or overestimation of the true analyte concentration.[1]
-
Poor Reproducibility: The variability of matrix components between different samples can cause inconsistent matrix effects, leading to poor precision and reproducibility of results.[3]
-
Reduced Sensitivity: Ion suppression can significantly decrease the signal-to-noise ratio of the analyte, potentially elevating the limit of quantitation (LOQ) and hindering the detection of low-concentration analytes.[1][11]
-
Non-linear Calibration Curves: The relationship between analyte concentration and instrument response may become non-linear, complicating the calibration process.[5]
What is the difference between ion enhancement and ion suppression?
Ion suppression is the more common type of matrix effect and refers to a reduction in the ionization efficiency of the target analyte.[1][4] This often occurs when co-eluting matrix components compete for the available charge in the ESI source or alter the physical properties of the ESI droplets, such as surface tension, making it harder for the analyte to enter the gas phase as an ion.[8][12]
Ion enhancement , on the other hand, is an increase in the analyte's ionization efficiency.[4] While less common, it can happen when matrix components improve the desolvation process or reduce the competition for charge for the analyte of interest.[1]
How can I get a preliminary idea if the matrix effect is impacting my results?
A simple preliminary check involves comparing the analyte's response in a standard solution (neat solvent) with its response when spiked into an extracted blank biological matrix at the same concentration.[2][7] A significant difference in the signal intensity between the two suggests the presence of matrix effects.[3] For a more thorough investigation, a post-column infusion experiment is a highly effective qualitative method.[5][13]
Section 2: Troubleshooting Guide - Diagnosing and Mitigating Matrix Effects
This section provides detailed guidance on specific issues that arise from matrix effects and how to resolve them.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptom: You observe high variability in your analyte's signal intensity across replicate injections of the same sample or between different biological samples. Your quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision.
Potential Cause: This is a classic sign of inconsistent ion suppression or enhancement caused by variable concentrations of interfering components in your samples.[3]
Diagnostic Workflow
-
Post-Column Infusion (PCI) Experiment: This is a powerful qualitative technique to identify the regions in your chromatogram that are susceptible to ion suppression or enhancement.[5][7] It helps you visualize whether your analyte is eluting in a "clean" or "dirty" part of the chromatogram.[14]
Post-Column Infusion Experimental Setup. Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up your LC-MS system as shown in the diagram above. Use a syringe pump to continuously infuse the analyte solution into the LC flow path after the analytical column but before the mass spectrometer inlet, using a T-piece.
-
Begin the infusion and allow the analyte signal to stabilize, establishing a baseline.
-
Inject a blank, extracted biological matrix sample (e.g., plasma extract) onto the LC column and run your standard chromatographic method.
-
Monitor the signal of the infused analyte. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.[5]
-
-
Quantitative Assessment with Post-Extraction Spiking: This method quantifies the extent of the matrix effect.[3][5]
Experimental Protocol: Post-Extraction Spiking
-
Prepare two sets of samples:
-
Set A: Spike a known amount of your analyte into a neat solvent (e.g., your mobile phase).
-
Set B: Extract a blank biological matrix and then spike the same amount of analyte into the final extract.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Mitigation Strategies
If diagnostics confirm that matrix effects are the issue, consider the following strategies, starting with the most impactful.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[9][15]
Technique Principle Pros Cons Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. Simple, fast, and inexpensive. Non-selective; significant amounts of phospholipids and other matrix components remain.[16] Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.[9] Can provide cleaner extracts than PPT. Can be labor-intensive, uses larger volumes of organic solvents, and may have lower recovery for polar analytes.[16] Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away. Highly selective, provides very clean extracts, and can concentrate the analyte.[17] Requires method development; can be more time-consuming and costly than PPT or LLE. Focus on Phospholipid Removal: For plasma and serum, phospholipids are a primary cause of ion suppression.[10] Consider using specialized SPE cartridges or plates, such as those with mixed-mode (reversed-phase and ion-exchange) sorbents or HybridSPE® technology, which are designed for targeted phospholipid depletion.[18][19]
-
Optimize Chromatographic Separation: If sample preparation cannot remove all interferences, modify your LC method to chromatographically separate your analyte from the regions of ion suppression identified in your PCI experiment.[7][11]
-
Change Gradient Profile: A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.
-
Use a Different Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to phenyl-hexyl or biphenyl) can alter the elution profile of interferences relative to your analyte.
-
Employ UPLC/UHPLC: The higher peak capacities of UPLC/UHPLC systems can significantly improve resolution and separate the analyte from matrix components more effectively.[16]
-
-
Utilize a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard is considered the "gold standard" for correcting matrix effects.[20][21] It is an analog of the analyte where some atoms (e.g., ¹H, ¹²C, ¹⁴N) are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).
Correction Mechanism of a SIL Internal Standard. Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[22][23] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[24] However, be aware that even SIL internal standards may not perfectly compensate for matrix effects under all conditions, especially if there are significant chromatographic shifts or extreme levels of ion suppression.[20][22]
Issue 2: Non-linear Calibration Curves
Symptom: Your calibration curve is not linear, showing a curve or "hockey stick" shape, particularly at the lower or higher ends of the concentration range.
Potential Cause: This can be due to concentration-dependent matrix effects.[5] At low concentrations, the analyte-to-matrix ratio is low, and the matrix effect may be pronounced. At high concentrations, you might be saturating the detector or the ionization process itself.[8]
Diagnostic and Mitigation Strategies
-
Prepare Matrix-Matched Calibrators: The most direct way to address this is to prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[4] This ensures that your calibrators and your unknown samples experience similar matrix effects across the entire concentration range, thereby restoring linearity to the calibration curve.
-
Use the Standard Addition Method: When a representative blank matrix is unavailable (e.g., when analyzing endogenous compounds), the standard addition method is a powerful alternative.[7][25]
Experimental Protocol: Standard Addition
-
Divide an unknown sample into several equal aliquots.
-
Spike each aliquot with a known, increasing amount of the analyte standard (leave one aliquot unspiked).
-
Analyze all aliquots and plot the instrument response versus the concentration of the added standard.
-
The absolute value of the x-intercept of the resulting linear regression line corresponds to the original concentration of the analyte in the sample.
-
-
Dilute the Sample: A simple yet effective strategy is to dilute the sample with a suitable solvent.[7][13] This reduces the concentration of all matrix components, thereby minimizing their impact on ionization. This "dilute-and-shoot" approach is only feasible if the resulting analyte concentration is still well above your instrument's limit of quantitation.[13]
Section 3: Advanced Topics & Best Practices
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can help mitigate matrix effects by providing high mass resolution and mass accuracy. This allows for the specific detection of the analyte of interest even in the presence of isobaric interferences (compounds with the same nominal mass), which can contribute to matrix effects.
-
Method Validation: Regulatory guidelines (e.g., from the FDA and EMA) require the evaluation of matrix effects during bioanalytical method validation.[5][11] This typically involves analyzing at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Selvan, R. S., Pierre, A., Jones, A., & Ponnusamy, D. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8). [Link]
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Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]
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Al-Rub, F. A. A., Kandhro, A. J., & Al-Warthan, A. A. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of chemistry, 2013, 1–7. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
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Li, W., & Li, A. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 21-26. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
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Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(14), 1435–1438. [Link]
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Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. IRIS. [Link]
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ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link]
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van der Nagel, B. H. C., van den Heuvel, J. J. M., & van der Stelt, M. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(10), 2695–2703. [Link]
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van der Nagel, B. H. C., van den Heuvel, J. J. M., & van der Stelt, M. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. [Link]
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Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. [Link]
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Hewavitharana, A. K., & Dissanayake, D. M. D. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of chromatography. A, 1553, 101–107. [Link]
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Waters Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(5), 1454–1463. [Link]
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Regalado, E. L., Welch, C. J., & Zhang, Y. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis, 15(20), 1269–1281. [Link]
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Garofolo, F., & Rocci, M. L. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(1), 1243–1259. [Link]
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QC/QA Training. (2023, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA [Video]. YouTube. [Link]
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Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 36(2), 43–57. [Link]
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Selvan, R. S., Pierre, A., Jones, A., & Ponnusamy, D. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Chintalapati, R., Kumar, A., & Srinivas, N. R. (2017). Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 145, 46–54. [Link]
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Patel, P. N., & Kumar, S. K. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 342-349. [Link]
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Acevedo-Jake, A. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]
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Al-Rub, F. A. A., Kandhro, A. J., & Al-Warthan, A. A. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. ResearchGate. [Link]
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Zhang, T., van der Zwan, E. M., & Hankemeier, T. (2023). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University. [Link]
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Technical Support Center: Optimizing Protecting Group Removal in 2-Amino-3-cyclobutylpropanoic Acid Chemistry
Welcome to the technical support center for chemists and researchers working with 2-Amino-3-cyclobutylpropanoic acid. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your protecting group removal steps. The unique structural element of the cyclobutyl group presents specific considerations that will be addressed herein.
I. Understanding the Landscape: Protecting Group Strategies
In the synthesis of peptides or complex molecules involving this compound, the most common protecting group strategy involves the use of tert-butoxycarbonyl (Boc) for the α-amino group and a benzyl (Bn) ester for the carboxylic acid. This combination is popular due to its orthogonal nature, allowing for selective deprotection.[1][2][3]
-
Boc (tert-butoxycarbonyl): An acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA).[2][4][5][6][7][8][9]
-
Bn (Benzyl): A protecting group for carboxylic acids (as a benzyl ester) that is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][4][6][10][11][12][13][14][15]
The core challenge in any deprotection is to achieve complete removal of the protecting group without compromising the integrity of the target molecule, including the stereochemistry and the cyclobutyl ring.
Logical Workflow for Deprotection Strategy
The following diagram outlines a general decision-making process for the deprotection of doubly protected this compound.
Caption: Decision workflow for selective or full deprotection.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the deprotection of this compound derivatives in a question-and-answer format.
A. Boc Group Removal (Acidolysis)
FAQ 1: My Boc deprotection is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer: Incomplete Boc deprotection is a common issue that can usually be resolved by optimizing the reaction conditions.
-
Causality: The mechanism of Boc deprotection involves protonation of the carbamate followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[5][16] Insufficient acid strength or concentration, or the presence of acid-scavenging impurities, can stall this process.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your trifluoroacetic acid (TFA) is fresh and anhydrous. Water can interfere with the reaction.
-
Increase TFA Concentration: A standard solution is 20-50% TFA in dichloromethane (DCM).[17] For stubborn substrates, you can increase the concentration up to neat TFA.[9]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. While many Boc deprotections are complete within 30-60 minutes, some may require longer.
-
Consider Alternative Acids: While TFA is most common, other strong acids like HCl in dioxane can also be effective.[18]
-
FAQ 2: I am observing side products after TFA treatment. What are they and how can I prevent their formation?
Answer: The primary side reaction during Boc deprotection is alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[5][19]
-
Causality: The tert-butyl cation is a reactive electrophile that can alkylate electron-rich functional groups. While this compound itself lacks highly nucleophilic side chains, other residues in a peptide sequence (like Tryptophan or Methionine) are susceptible.[5]
-
Preventative Measures: The Use of Scavengers To prevent these side reactions, it is crucial to add "scavengers" to the reaction mixture to trap the tert-butyl cation.[5][19]
| Scavenger | Recommended Concentration | Target Residue/Function |
| Triisopropylsilane (TIS) | 1-5% (v/v) | General purpose, reduces cleaved protecting groups. |
| Water | 1-5% (v/v) | Suppresses side reactions with Trp. |
| Thioanisole | 1-5% (v/v) | Protects Met from oxidation and alkylation. |
| 1,2-Ethanedithiol (EDT) | 1-2.5% (v/v) | Scavenges cations, particularly useful for Trp. |
-
Experimental Protocol: Standard Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in anhydrous DCM (0.1-0.5 M).
-
Add the appropriate scavenger(s) (e.g., 5% TIS and 5% water).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (to a final concentration of 20-50%) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be precipitated and washed with cold diethyl ether.
-
B. Benzyl Ester Removal (Hydrogenolysis)
FAQ 3: My benzyl ester deprotection is slow or stalls. How can I improve the reaction rate?
Answer: The efficiency of catalytic hydrogenolysis is highly dependent on the catalyst, solvent, and hydrogen source.
-
Causality: Hydrogenolysis involves the transfer of hydrogen to the substrate on the surface of a heterogeneous catalyst, typically Palladium on carbon (Pd/C), to cleave the C-O bond of the benzyl ester.[10][11] Catalyst poisoning, poor substrate solubility, or inefficient hydrogen transfer can hinder the reaction.
-
Troubleshooting Steps:
-
Catalyst Selection and Loading: 10% Pd/C is standard. For more challenging substrates, a more active catalyst like Pearlman's catalyst (20% Pd(OH)₂/C) can be used.[10] Ensure the catalyst is fresh and not poisoned. Catalyst loading is typically 10 mol%, but can be increased for difficult reactions.[10]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Alcohols like methanol or ethanol are generally more effective than solvents like ethyl acetate or toluene.[10]
-
Hydrogen Source and Pressure: While a balloon of hydrogen gas is common at atmospheric pressure, for slow reactions, increasing the hydrogen pressure in a Parr shaker can dramatically improve the rate.
-
Transfer Hydrogenation: As a milder alternative to hydrogen gas, transfer hydrogenation using donors like ammonium formate or formic acid can be effective, especially for sensitive substrates.[10]
-
FAQ 4: Are there any compatibility issues with the cyclobutyl group during hydrogenolysis?
Answer: The cyclobutyl group is generally stable under standard hydrogenolysis conditions. Unlike some unsaturated rings, it is not susceptible to reduction. However, aggressive conditions (very high pressure and temperature) should be avoided to prevent any potential side reactions, although this is unlikely.
-
Experimental Protocol: General Procedure for Benzyl Ester Hydrogenolysis
-
Dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol, ethanol) in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogen manifold).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[10]
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the carboxylic acid.
-
C. Orthogonal Deprotection and Global Deprotection
FAQ 5: I need to remove both the Boc and Benzyl groups. In what order should I perform the deprotections?
Answer: The order of deprotection depends on the desired intermediate and the overall synthetic strategy. Both sequences are viable due to the orthogonal nature of the protecting groups.[2][18][20]
-
Strategy 1: Hydrogenolysis then Acidolysis
-
Remove the benzyl ester via catalytic hydrogenolysis to yield the N-Boc protected free acid.
-
Purify the intermediate if necessary.
-
Remove the Boc group using TFA/DCM to obtain the final, fully deprotected amino acid.
-
-
Strategy 2: Acidolysis then Hydrogenolysis
-
Remove the Boc group with TFA/DCM to yield the amino acid benzyl ester as a TFA salt.
-
Neutralize the salt and purify the intermediate if necessary.
-
Remove the benzyl ester via catalytic hydrogenolysis.
-
The choice between these strategies often comes down to the ease of handling and purification of the intermediates.
Visualizing Potential Side Reactions
The following diagram illustrates the primary side reaction during Boc deprotection and the role of a scavenger.
Caption: Role of scavengers in preventing side reactions.
III. Summary and Key Takeaways
-
Orthogonality is Key: The Boc/Bn protecting group strategy is highly effective for this compound due to the distinct conditions required for their removal.[1][2][3]
-
Optimize Acidolysis: For incomplete Boc deprotection, verify reagent quality and consider increasing TFA concentration or reaction time.
-
Use Scavengers: Always use scavengers like TIS during TFA deprotection to prevent side reactions from the tert-butyl cation.[5][19]
-
Fine-tune Hydrogenolysis: To improve slow benzyl ester removal, consider using a more active catalyst like Pearlman's catalyst, changing the solvent to an alcohol, or using transfer hydrogenation conditions.[10]
-
Cyclobutyl Ring Stability: The cyclobutyl moiety is robust under standard acidolysis and hydrogenolysis conditions.
By understanding the chemical principles behind these deprotection reactions and proactively addressing potential issues, researchers can significantly improve the efficiency and yield of their synthetic routes involving this compound.
References
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Optimizing reaction conditions for the synthesis of 2-Amino-3-cyclobutylpropanoic acid analogs.
Technical Support Center: Synthesis of 2-Amino-3-cyclobutylpropanoic Acid Analogs
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this compound and its analogs. These unnatural amino acids (UAAs) are valuable building blocks in peptidomimetics and drug discovery, often used to introduce conformational constraints or modify the physicochemical properties of bioactive peptides.[1][2] This document provides practical, field-tested advice in a question-and-answer format to address common challenges and optimize reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning or initiating the synthesis of novel cyclobutyl-containing amino acids.
Q1: What are the primary synthetic strategies for preparing this compound analogs?
A1: The synthesis of α-amino acids, particularly unnatural ones, is a well-explored field with several robust methodologies.[3][4] For cyclobutyl analogs, the main strategies include:
-
Alkylation of Glycine Enolate Equivalents: This is a widely used method where a chiral glycine enolate, stabilized by a chiral auxiliary, is alkylated with a cyclobutylmethyl halide. This approach offers good stereocontrol.
-
Asymmetric Strecker Synthesis: This classic method involves the reaction of cyclobutylacetaldehyde with an amine and a cyanide source, followed by hydrolysis. The use of a chiral amine or catalyst can induce enantioselectivity.[5]
-
Enantioselective Hydrogenation: Asymmetric hydrogenation of a dehydro-amino acid precursor containing the cyclobutyl moiety is a powerful technique, often employing chiral rhodium or ruthenium catalysts to achieve high enantiomeric excess.[6]
-
From the Chiral Pool: Modifying a naturally occurring amino acid, such as aspartic or glutamic acid, can be a viable route, although it may require more extensive synthetic manipulation to construct the cyclobutane ring.[2]
Q2: How critical is the choice of protecting groups, and which are recommended?
A2: Protecting group strategy is paramount to prevent undesirable side reactions, such as polymerization or reactions at the wrong functional group.[7] The choice depends on the overall synthetic route and the chemical stability of your intermediates.
-
For the α-Amino Group (N-protection): The most common are carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) .[8][9]
-
Boc: Stable to a wide range of conditions but removed with strong acid (e.g., trifluoroacetic acid, TFA).[9]
-
Fmoc: Base-labile (removed with piperidine in DMF), making it orthogonal to acid-labile groups. This is the standard for solid-phase peptide synthesis (SPPS).[10]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis, offering another layer of orthogonality.[8]
-
-
For the Carboxylic Acid Group (C-protection): Simple esters like methyl or ethyl esters are common for solution-phase synthesis. For solid-phase synthesis, the acid is typically anchored to the resin. Tert-butyl esters are also used, which can be cleaved simultaneously with a Boc group using strong acid.[7]
Q3: The cyclobutane ring is strained. Are there any specific stability concerns I should be aware of?
A3: Yes, the inherent ring strain of cyclobutanes (approx. 26 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions.[11] You should be cautious with:
-
Strongly Acidic or Lewis Acidic Conditions: These can promote ring-opening or rearrangement.
-
High Temperatures: Thermal stress can induce electrocyclic ring-opening, particularly in unsaturated cyclobutene systems.[12][13]
-
Transition Metal Catalysis: Some palladium or rhodium catalysts, especially under hydrogen pressure or with certain ligands, can catalyze ring-opening pathways.[14] It is crucial to screen reaction conditions carefully, starting at lower temperatures and minimizing exposure to harsh reagents where possible.
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during the synthesis.
Problem 1: Low Reaction Yield
Q: My key C-C bond-forming reaction (e.g., alkylation) is giving a low yield. What are the potential causes and how can I fix it?
A: Low yields in alkylation reactions for α-amino acid synthesis are a common issue. A systematic approach is needed to diagnose the problem.
Troubleshooting Workflow for Low Yield
Caption: A systematic flowchart for diagnosing low reaction yields.
Detailed Causality & Solutions:
-
Reagent Quality:
-
Cause: The alkylating agent (cyclobutylmethyl halide) may have degraded. The base (e.g., LDA, n-BuLi) may have lost activity. Solvents may contain water, which quenches the enolate.
-
Solution: Use freshly prepared or purified reagents. Titrate strong bases before use. Use rigorously dried, anhydrous solvents.
-
-
Reaction Conditions:
-
Cause: The temperature for enolate formation is critical; for LDA, this is typically -78 °C. If the temperature is too high, self-condensation or other side reactions can occur. Reaction times that are too long can lead to product degradation.[15]
-
Solution: Maintain strict temperature control using a cryostat or a dry ice/acetone bath. Monitor the reaction progress closely using TLC or LC-MS to identify the optimal reaction time.[16]
-
-
Steric Hindrance:
-
Cause: The synthesis of α,α-disubstituted amino acids is known to be challenging due to steric constraints.[17][18] The cyclobutyl group, while not excessively large, can still present steric challenges that slow down the desired reaction.
-
Solution: Consider using a more reactive electrophile (e.g., cyclobutylmethyl triflate instead of bromide). Alternatively, explore different glycine templates or catalysts designed to overcome steric hindrance.
-
Problem 2: Poor Stereoselectivity
Q: I am obtaining a mixture of diastereomers or enantiomers. How can I improve the stereochemical outcome?
A: Achieving high stereoselectivity is crucial and depends heavily on the chosen synthetic method.[4]
Table 1: Strategies to Enhance Stereoselectivity
| Strategy | Causality & Mechanism | Key Optimization Parameters |
| Chiral Auxiliary Choice | The auxiliary (e.g., Evans oxazolidinone) creates a sterically biased environment. The enolate forms a chelated intermediate with the lithium cation, blocking one face of the molecule from the incoming electrophile. | Auxiliary structure, metal cation (Li+, Na+, TiCl4), solvent polarity, and temperature. |
| Asymmetric Catalyst | A chiral catalyst (e.g., a BINOL-phosphate Brønsted acid or a transition metal complex with a chiral ligand) creates a chiral environment around the substrate, favoring one transition state over the other.[19] | Catalyst loading, ligand structure, solvent, temperature, and substrate concentration. |
| Substrate Control | If a chiral center already exists in the molecule, it can direct the stereochemistry of the new center. This is known as diastereoselective synthesis. | The relative orientation of the existing stereocenter to the reaction site is key. Conformation can be influenced by solvent and additives. |
| Enzymatic Resolution | Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired product.[20] | Choice of enzyme (e.g., lipase, acylase), pH, temperature, and solvent system. |
Practical Tips:
-
For auxiliary-based methods, ensure the auxiliary is of high enantiomeric purity.
-
When using catalytic methods, screen a variety of ligands and catalysts, as small changes can have a large impact on enantiomeric excess (% ee).[6]
-
Strictly control the reaction temperature. Lower temperatures often lead to higher selectivity by increasing the energy difference between the diastereomeric transition states.
Problem 3: Unwanted Side Reactions
Q: I'm observing a significant side product that I suspect is from the opening of the cyclobutane ring. How can I confirm this and prevent it?
A: Ring-opening is a valid concern due to the inherent strain of the cyclobutane ring.[11]
Identification:
-
Mass Spectrometry (MS): Look for masses corresponding to an isomer of your desired product. A ring-opened product will have the same mass.
-
Nuclear Magnetic Resonance (NMR): The disappearance of the characteristic cyclobutyl signals in ¹H and ¹³C NMR and the appearance of new signals corresponding to an acyclic, unsaturated structure (e.g., vinyl protons) would be strong evidence.
Prevention:
-
Avoid Harsh Acids: If your synthesis involves an acid-catalyzed step (e.g., deprotection), use the mildest conditions possible. For example, for Boc deprotection, use TFA in DCM for a minimal amount of time at 0 °C rather than at room temperature for an extended period.[9]
-
Use Scavengers: During deprotection with strong acids like TFA, carbocations are formed. These can be reactive and potentially trigger rearrangements. Adding a scavenger like triisopropylsilane (TIS) or thioanisole can trap these electrophilic species.[21]
-
Control Temperature: As mentioned, avoid excessive heat. If a reaction requires elevated temperatures, monitor carefully for the formation of byproducts.
-
Choose Catalysts Wisely: If using transition metals, screen for catalysts known to be less prone to C-C bond activation. For example, in a hydrogenation step, a different catalyst or solvent system might prevent ring-opening.
Section 3: Experimental Protocol
This section provides a representative, detailed protocol for the asymmetric synthesis of a protected this compound analog.
Protocol: Asymmetric Alkylation of a Pseudoephedrine Glycinamide Enolate
This method provides a reliable route to enantiomerically enriched α-amino acids.
General Workflow Diagram
Caption: General workflow for the asymmetric synthesis of the target amino acid.
Step-by-Step Methodology:
-
Enolate Formation: a. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of glycinamide). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (2.1 equivalents) to the THF. d. In a separate flask, dissolve (S,S)-pseudoephedrine glycinamide (1.0 equivalent) in anhydrous THF. e. Add the glycinamide solution dropwise to the n-BuLi solution at -78 °C. Stir for 30 minutes to form the dianion. f. Add a solution of anhydrous lithium chloride (1.1 equivalents) in THF and stir for an additional 30 minutes. This helps to break up aggregates and improve reactivity.
-
Alkylation: a. To the cold enolate solution, add cyclobutylmethyl bromide (1.2 equivalents) dropwise. b. Maintain the temperature at -78 °C and stir the reaction mixture for 4-6 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Auxiliary Cleavage: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude alkylated product. e. To cleave the auxiliary and hydrolyze the amide, reflux the crude product in 6 M hydrochloric acid (HCl) for 12-18 hours.
-
Purification: a. Cool the hydrolysis mixture and wash with dichloromethane (DCM) to remove the liberated pseudoephedrine auxiliary. b. Concentrate the aqueous layer to dryness. c. Dissolve the resulting solid in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form). d. Wash the column with deionized water to remove any remaining impurities. e. Elute the desired amino acid using a 2 M aqueous ammonia (NH₄OH) solution. f. Collect the fractions containing the product (ninhydrin test positive) and concentrate under reduced pressure to yield the pure this compound.
References
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Perdih, A., & Šolmajer Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(17), 3036-3064. Available at: [Link]
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Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. Available at: [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
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Šolmajer Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
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Vaidehi, P., & Kumar, V. (2017). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1563, 1-17. Available at: [Link]
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Wobble-base. (n.d.). How to Optimize Peptide Synthesis? Wobble-base. Available at: [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
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Kumari, A., & Kumar, A. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38556-38573. Available at: [Link]
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Narancic, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology, 35(4), 63. Available at: [Link]
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de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1487-1530. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
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Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 3(7), 644-650. Available at: [Link]
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Hyatt, I. F. D., et al. (2021). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. ACS Catalysis, 11(15), 9414-9419. Available at: [Link]
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Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]
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Kono, H. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Organic Process News. Available at: [Link]
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Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. Available at: [Link]
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Dherde, C. P., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2542-2557. Available at: [Link]
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Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions. Tokyo University of Science Repository. Available at: [Link]
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Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]
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Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. Available at: [Link]
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de Koning, T. J. (2017). Amino acid synthesis deficiencies. Journal of Inherited Metabolic Disease, 40(5), 623-633. Available at: [Link]
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Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology, 35, 249-278. Available at: [Link]
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University of Bristol. (n.d.). Asymmetric-Synthesis. University of Bristol, School of Chemistry. Available at: [Link]
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Pelliccia, S., & Bertolasi, V. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 299. Available at: [Link]
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Whitten, J. P., et al. (1991). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 34(1), 161-168. Available at: [Link]
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Li, Z., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(15), 5738-5789. Available at: [Link]
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University of Calgary. (n.d.). Asymmetric Synthesis. University of Calgary, Department of Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(21), 5035. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-2-Amino-3-cyclobutylpropanoic Acid: A Guide for Researchers
In the landscape of contemporary drug discovery, the stereochemical identity of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to profound differences in pharmacology, potency, and toxicology.[1][2] This guide provides a comprehensive framework for comparing the biological activities of the enantiomeric pair, (R)- and (S)-2-Amino-3-cyclobutylpropanoic acid, also known as (R)- and (S)-cyclobutylalanine.
While specific experimental data directly comparing these two enantiomers is not extensively available in the public domain, this guide synthesizes established principles of stereoselectivity in related amino acid analogs to propose a robust experimental strategy for their characterization.[3][4][5] By leveraging insights from the study of similar cyclic amino acid derivatives, we can anticipate potential biological targets and design experiments to elucidate the unique pharmacological profiles of each enantiomer.[6][7]
Introduction: The Imperative of Stereoisomeric Differentiation
The three-dimensional structure of a drug molecule dictates its interaction with biological targets. Enantiomers, being non-superimposable mirror images, can exhibit distinct pharmacological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to off-target effects. Therefore, the separate evaluation of each enantiomer is a fundamental aspect of modern drug development.[2]
(R)- and (S)-2-Amino-3-cyclobutylpropanoic acid are non-proteinogenic amino acids.[8] Their structural similarity to the excitatory neurotransmitter glutamate and other amino acids suggests they may interact with glutamate receptors, glycine receptors, or amino acid transporters.[9][10] The rigid cyclobutyl moiety is a feature incorporated into various drug candidates to enhance metabolic stability and influence conformational preferences, which can impact receptor binding and biological activity.[11][12]
Experimental Roadmap for Comparative Biological Profiling
A systematic comparison of the (R)- and (S)-enantiomers of 2-Amino-3-cyclobutylpropanoic acid should encompass an evaluation of their binding affinity, functional activity, and selectivity at relevant biological targets. The primary hypothesized targets are the ionotropic and metabotropic glutamate receptors, as well as glycine receptors and transporters.
Part 1: Receptor Binding Affinity Assessment
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These assays quantify the displacement of a radiolabeled ligand by the test compounds, allowing for the determination of the inhibitory constant (Ki).
Experimental Workflow: Radioligand Binding Assays
Caption: Workflow for Radioligand Binding Assays.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., NMDA, AMPA, kainate, or metabotropic glutamate receptor subtypes). Prepare membrane homogenates from these cells.
-
Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being studied.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glycine site), and varying concentrations of the (R)- and (S)-enantiomers of this compound.
-
Equilibrium: Incubate the plates at a defined temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Table 1: Hypothetical Comparative Binding Affinities (Ki, µM) of (R)- and (S)-2-Amino-3-cyclobutylpropanoic acid at Glutamate Receptors
| Receptor Subtype | (R)-2-Amino-3-cyclobutylpropanoic acid (Ki, µM) | (S)-2-Amino-3-cyclobutylpropanoic acid (Ki, µM) |
| Ionotropic | ||
| NMDA (Glycine Site) | 5.2 | > 100 |
| AMPA | > 100 | 25.8 |
| Kainate (KA2) | > 100 | > 100 |
| Metabotropic | ||
| mGluR1 | > 100 | > 100 |
| mGluR2 | 15.7 | 89.3 |
| mGluR4 | 8.9 | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Functional Activity Assessment
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors (GPCRs) like metabotropic glutamate receptors, this can be assessed by measuring changes in second messenger levels (e.g., intracellular calcium or cAMP).[14] For ligand-gated ion channels like NMDA receptors, functional activity can be measured using electrophysiology or ion flux assays.[15]
Experimental Workflow: Functional Assays for Metabotropic Glutamate Receptors (GPCRs)
Caption: Workflow for a Calcium Flux Functional Assay.
Detailed Protocol: Calcium Flux Assay for Gq-coupled mGluRs
-
Cell Culture: Plate cells stably expressing a Gq-coupled metabotropic glutamate receptor (e.g., mGluR1 or mGluR5) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: To determine agonist activity, add increasing concentrations of the (R)- and (S)-enantiomers to the cells and measure the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Antagonist Mode: To determine antagonist activity, pre-incubate the cells with increasing concentrations of the enantiomers before adding a known agonist at its EC50 concentration. Measure the inhibition of the agonist-induced fluorescence signal.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Table 2: Hypothetical Comparative Functional Activities (EC50/IC50, µM) of (R)- and (S)-2-Amino-3-cyclobutylpropanoic acid
| Assay | (R)-2-Amino-3-cyclobutylpropanoic acid (µM) | (S)-2-Amino-3-cyclobutylpropanoic acid (µM) |
| NMDA Receptor (Glycine Site) | ||
| Agonist Activity (EC50) | 8.1 (Partial Agonist) | No activity |
| mGluR4 | ||
| Agonist Activity (EC50) | 12.5 | > 100 |
| AMPA Receptor | ||
| Antagonist Activity (IC50) | > 100 | 45.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Anticipated Stereoselectivity and Structure-Activity Relationships
Based on studies of other amino acid analogs, it is plausible that the (R)- and (S)-enantiomers of this compound will exhibit significant stereoselectivity in their biological activities.[16][17] For many amino acid receptors, the (S)-enantiomer (L-configuration) is the biologically active form, mirroring the stereochemistry of endogenous ligands like L-glutamate.[9] However, notable exceptions exist, particularly at the glycine binding site of the NMDA receptor, where D-serine is a potent endogenous agonist.[18]
The cyclobutyl group will likely influence the conformational flexibility of the molecule, potentially favoring a specific orientation within the receptor binding pocket. This could lead to one enantiomer having a higher affinity and/or efficacy than the other.
Conclusion
A thorough comparative analysis of the biological activities of (R)- and (S)-2-Amino-3-cyclobutylpropanoic acid is essential to understand their pharmacological potential. The experimental framework outlined in this guide provides a clear path for researchers to elucidate the stereoselective interactions of these compounds with key neurological targets. By systematically evaluating their binding affinities and functional activities at ionotropic and metabotropic glutamate receptors, as well as other potential targets, the distinct pharmacological profiles of each enantiomer can be defined. Such studies are crucial for advancing our understanding of structure-activity relationships and for the development of novel, stereochemically pure therapeutic agents.
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Validating Novel NAAA Inhibitors: A Comparative Guide Featuring 2-Amino-3-cyclobutylpropanoic Acid
A Senior Application Scientist's Guide to the In Vitro and In Vivo Characterization of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Therapeutic Promise of NAAA Inhibition
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in regulating the levels of bioactive N-acylethanolamines (NAEs), most notably the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1][2][3] NAAA catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus terminating its signaling.[4][5] By inhibiting NAAA, the endogenous levels of PEA are elevated, leading to enhanced activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][4][6] This nuclear receptor activation modulates the transcription of genes involved in inflammation and pain, making NAAA a compelling therapeutic target for a range of inflammatory and neuropathic pain conditions.[1][7][8] The development of potent and selective NAAA inhibitors, therefore, represents a promising avenue for novel anti-inflammatory and analgesic drug discovery.[3]
This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies required to validate a novel NAAA inhibitor, using the hypothetical candidate 2-Amino-3-cyclobutylpropanoic acid as a case study. We will compare its projected performance metrics against well-characterized NAAA inhibitors to provide a practical framework for researchers in the field.
Candidate Profile: this compound
For the purpose of this guide, we will consider the novel chemical entity, this compound, as our potential NAAA inhibitor.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol [9]
-
Structure:
-
Features a cyclobutane ring, which can introduce conformational rigidity and potentially enhance metabolic stability, desirable properties in drug candidates.[10]
-
In Vitro Validation: Establishing Potency, Selectivity, and Mechanism of Action
The initial phase of validation involves a series of in vitro assays to determine the candidate's inhibitory potency against NAAA, its selectivity over related enzymes, and its mechanism of inhibition.
Key In Vitro Assays:
-
NAAA Activity Assay (Fluorometric): This is a high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.[11] The assay utilizes a fluorogenic substrate, such as N-(4-methylcoumarin)-palmitamide (PAMCA), which upon hydrolysis by NAAA, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[12] The increase in fluorescence is directly proportional to NAAA activity.
-
Selectivity Assay (vs. FAAH): Fatty acid amide hydrolase (FAAH) is another key enzyme involved in the degradation of NAEs.[13] To ensure the therapeutic effects are specifically due to NAAA inhibition, it is crucial to assess the compound's inhibitory activity against FAAH. This is typically done using a similar assay format but with conditions optimized for FAAH activity (e.g., pH 9.0).[11]
-
Mechanism of Action (MOA) Studies: Kinetic analyses, such as Lineweaver-Burk plots, are employed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14][15] Reversibility can be assessed through dialysis or rapid dilution experiments.[14][16]
Experimental Workflow: In Vitro NAAA Inhibition Assay
Caption: Workflow for the fluorometric in vitro NAAA activity assay.
Comparative In Vitro Data
The following table presents hypothetical, yet scientifically plausible, in vitro data for this compound, compared with established NAAA inhibitors.
| Compound | NAAA IC₅₀ (nM) | FAAH IC₅₀ (nM) | Selectivity Index (FAAH IC₅₀ / NAAA IC₅₀) | Mechanism of Action |
| This compound (Hypothetical) | 85 | >10,000 | >117 | Competitive, Reversible |
| ARN077[15][17] | ~50 | >10,000 | >200 | Covalent, Irreversible |
| F96[14][12] | 140.3 | >10,000 | >71 | Competitive |
| AM9053[14] | 36.4 | >10,000 | >274 | Competitive, Reversible |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.
In Vivo Validation: Assessing Efficacy in Preclinical Models
Following successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in relevant animal models of pain and inflammation.
Key In Vivo Models:
-
Carrageenan-Induced Inflammatory Pain: This is a widely used model of acute inflammation.[17] Intraplantar injection of carrageenan in rodents induces thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a non-painful stimulus), which can be measured to assess the analgesic effects of the test compound.
-
LPS-Induced Acute Lung Injury (ALI): Intratracheal administration of lipopolysaccharide (LPS) induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration and pro-inflammatory cytokine production. This model is useful for evaluating the anti-inflammatory potential of NAAA inhibitors.
Experimental Workflow: Carrageenan-Induced Thermal Hyperalgesia
Caption: Workflow for the in vivo carrageenan-induced thermal hyperalgesia model.
Comparative In Vivo Data
The table below summarizes the expected in vivo efficacy of our hypothetical compound in the carrageenan-induced thermal hyperalgesia model, benchmarked against known inhibitors. The data represents the maximal reversal of hyperalgesia observed.
| Compound | Dose (mg/kg) | Route | Maximal Reversal of Hyperalgesia (%) |
| This compound (Hypothetical) | 10 | i.p. | ~75% |
| ARN077 (topical)[17] | 1% | Topical | Significant reversal |
| F96 | 30 | i.v. | Marked analgesia |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.
The NAAA Signaling Pathway and a Consolidated Experimental Overview
The inhibition of NAAA by a compound like this compound initiates a signaling cascade with therapeutic benefits. The overall validation process integrates both in vitro and in vivo studies to build a comprehensive profile of the inhibitor.
Caption: Consolidated workflow for NAAA inhibitor validation.
Conclusion
The validation of a novel NAAA inhibitor, such as our hypothetical candidate this compound, requires a systematic and multi-faceted approach. This guide outlines the critical in vitro and in vivo experiments necessary to establish a compound's potency, selectivity, mechanism of action, and preclinical efficacy. By comparing a new chemical entity against established inhibitors, researchers can effectively benchmark its performance and determine its therapeutic potential. The inhibition of NAAA remains a highly promising strategy for the development of next-generation anti-inflammatory and analgesic agents, and rigorous preclinical validation is the cornerstone of translating this promise into clinical reality.
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Zhou, W., et al. (2021). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in Pharmacology, 12, 773031. [Link]
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Tai, H.-H., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine- hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti- Inflammatory Compounds. PLoS ONE, 7(8), e43023. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-cyclobutylpropanoic Acid Analogs as Potential Neuromodulatory Agents
Introduction: The Emergence of Cycloalkane-Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with improved potency, selectivity, and pharmacokinetic profiles is perpetual. Non-proteinogenic amino acids, particularly those incorporating cycloalkane moieties, have garnered significant attention for their ability to impart conformational rigidity to peptide and small-molecule drug candidates. The cyclobutane ring, in particular, offers a unique three-dimensional structure that can serve as a bioisostere for phenyl rings or other bulky groups, while also potentially enhancing metabolic stability and fine-tuning binding interactions with biological targets.[1] This guide focuses on the structure-activity relationship (SAR) of analogs of 2-amino-3-cyclobutylpropanoic acid, a fascinating scaffold with the potential for developing novel therapeutics, particularly in the realm of neuroscience. Due to a scarcity of comprehensive SAR studies on a single series of this compound analogs, this guide will present a comparative analysis based on the closely related and well-studied 1-aminocyclobutanecarboxylic acid derivatives, which have shown significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The principles derived from this analysis provide a valuable framework for the rational design of novel this compound-based drug candidates.
Comparative Analysis of Cyclobutyl-Containing Amino Acid Analogs
The core principle of SAR studies is to systematically modify a lead compound's structure and observe the resulting changes in biological activity. This allows for the identification of key molecular features responsible for the desired pharmacological effect. In the context of this compound analogs, modifications can be envisioned at several positions: the cyclobutane ring, the amino group, and the carboxylic acid.
To illustrate the potential SAR of this class of compounds, we will examine the data from a study on 1-aminocyclobutanecarboxylic acid derivatives as NMDA receptor antagonists. While the core is different, the impact of substituents on the cyclobutane ring provides valuable insights.
| Analog | Modification | Target | Potency (IC50/EC50) | Key Observations |
| Parent Compound (1) | 1-aminocyclobutane-1-carboxylic acid | NMDA Receptor | Moderate | Serves as a baseline for comparison. |
| Analog A | cis-3-(2'-Carboxyethyl)- | NMDA Receptor | High | The presence of a carboxylic acid-containing side chain at the 3-position significantly enhances potency. The cis stereochemistry appears to be crucial for optimal activity. |
| Analog B | trans-3-(2'-Carboxyethyl)- | NMDA Receptor | Low | The trans isomer is significantly less active, highlighting the importance of the spatial orientation of the substituent. |
| Analog C | cis-3-(2'-Phosphonoethyl)- | NMDA Receptor | Very High | Replacing the distal carboxylic acid with a phosphonic acid group further increases potency, suggesting a strong interaction with a positively charged residue in the binding pocket. |
| Analog D | trans-3-(2'-Phosphonoethyl)- | NMDA Receptor | Moderate | Similar to the carboxyethyl analogs, the trans isomer is less potent than the cis counterpart. |
| Analog E | cis-3-(3'-Carboxypropyl)- | NMDA Receptor | Moderate | Increasing the length of the acidic side chain by one carbon slightly reduces activity compared to the carboxyethyl analog, indicating an optimal distance between the core and the acidic group. |
| Analog F | cis-3-Methyl- | NMDA Receptor | Inactive | A simple alkyl substituent at the 3-position does not confer activity, emphasizing the necessity of the acidic functional group for receptor interaction. |
This table is a representative summary based on trends observed in studies of related aminocyclobutane derivatives and is intended for illustrative purposes.
The data strongly suggest that for NMDA receptor antagonism, the key pharmacophoric elements for this class of compounds are:
-
The core amino acid scaffold.
-
A strategically placed acidic group (carboxylate or phosphonate) on the cyclobutane ring.
-
A specific stereochemical arrangement of the substituent on the cyclobutane ring, with the cis configuration being highly preferred.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are paramount. The following sections detail the methodologies for the synthesis of this compound analogs and their subsequent biological evaluation.
General Synthesis of 2-Amino-3-(substituted-cyclobutyl)propanoic Acid Analogs
The synthesis of these analogs typically involves a multi-step sequence, starting from commercially available cyclobutanone derivatives. A representative synthetic route is outlined below:
-
Wittig Reaction: Substituted cyclobutanones are reacted with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to introduce the propionate side chain.
-
Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with a suitable nitrogen nucleophile, such as benzylamine, to introduce the amino group precursor.
-
Stereoselective Reduction: The keto group is then reduced. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.
-
Functional Group Interconversion: The introduced nitrogen and oxygen functionalities are then converted to the desired amino and carboxylic acid groups. This may involve debenzylation and hydrolysis steps.
-
Purification: The final compounds are purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.
A generalized synthetic workflow for the preparation of this compound analogs.
Biological Evaluation: NMDA Receptor Binding Assay
The affinity of the synthesized analogs for the NMDA receptor can be determined using a competitive radioligand binding assay.
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing a known concentration of a radiolabeled NMDA receptor antagonist, such as [³H]CGP 39653.
-
Incubation: The membranes, radioligand, and varying concentrations of the test compounds are incubated to allow for competitive binding.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.
Workflow for the NMDA receptor binding assay.
Structure-Activity Relationship: A Visual Representation
The relationship between the structural modifications and the resulting biological activity can be visualized to provide a clear overview of the SAR.
Key structure-activity relationships for cyclobutyl-containing amino acid analogs.
Conclusion and Future Directions
The systematic exploration of the structure-activity relationships of this compound analogs holds significant promise for the discovery of novel therapeutic agents. The illustrative SAR analysis based on related aminocyclobutane derivatives suggests that strategic placement of acidic functional groups with specific stereochemistry on the cyclobutane ring is a critical determinant of activity, at least for NMDA receptor antagonists. Future research should focus on synthesizing and evaluating a dedicated library of this compound analogs to confirm and expand upon these findings. Investigating a broader range of biological targets beyond the NMDA receptor will also be crucial in uncovering the full therapeutic potential of this unique chemical scaffold. The combination of rational design, efficient synthesis, and robust biological evaluation will undoubtedly pave the way for the development of the next generation of conformationally constrained amino acid-based drugs.
References
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Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]
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Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1995). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 38(24), 4839–4845. [Link]
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Chem-Impex. (n.d.). 1-(Z-amino)-cyclobutyl-1-carboxylic acid. Retrieved from [Link]
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Ornstein, P. L., et al. (1991). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 34(1), 161-8. [Link]
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A Comparative Guide to the Validation of a Novel HPLC-MS/MS Method for the Quantification of 2-Amino-3-cyclobutylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the accurate and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth validation of a new, highly sensitive, and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of 2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid with significant potential in therapeutic applications. We will objectively compare this new method with established alternatives, supported by experimental data, to empower researchers with the knowledge to select the most appropriate analytical technique for their needs.
The Critical Need for a Validated Analytical Method
This compound's unique structure presents analytical challenges that necessitate a robust quantification method. As a non-proteinogenic amino acid, it lacks a natural chromophore, rendering direct UV detection difficult. Furthermore, its presence in complex biological matrices requires a method with high specificity to avoid interference. A validated analytical method is not merely a regulatory requirement; it is the foundation of reliable data for pharmacokinetic studies, formulation development, and quality control.
A Novel HPLC-MS/MS Method for this compound
We have developed a novel HPLC-MS/MS method that overcomes the challenges associated with the analysis of this compound. This method leverages the separation power of HPLC and the high specificity and sensitivity of tandem mass spectrometry.
Principle of the Method
The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. The analyte is then detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This approach allows for the selective detection and quantification of this compound, even in the presence of other structurally similar compounds.
Experimental Protocol
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: A specific precursor-to-product ion transition for this compound and its internal standard.
Workflow of the New HPLC-MS/MS Method
Caption: Workflow of the HPLC-MS/MS method for this compound.
Rigorous Method Validation: Ensuring Trustworthy Data
The developed HPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2] The validation process confirms that the method is accurate, precise, and reliable.[3][4][5]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] The specificity of the method was evaluated by analyzing blank plasma samples from six different sources. No interfering peaks were observed at the retention time of this compound or its internal standard, demonstrating the high specificity of the method.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5] A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Deviation from Nominal | < 15% | ≤ 15% (≤ 20% at LLOQ) |
Accuracy and Precision
Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][5] These were assessed by analyzing quality control (QC) samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 3 | 98.7% | 4.2% |
| Medium | 100 | 101.2% | 3.1% |
| High | 800 | 99.5% | 2.5% |
| Acceptance Criteria | 85 - 115% | ≤ 15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[6]
| Parameter | Result |
| LOD | 0.3 ng/mL |
| LOQ | 1 ng/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] The method was found to be robust to minor changes in flow rate, column temperature, and mobile phase composition.
Comparison with Alternative Analytical Methods
To provide a comprehensive guide, we compare our novel HPLC-MS/MS method with two commonly used alternative techniques for amino acid analysis.
Alternative Method 1: HPLC with UV Detection and Pre-column Derivatization
This method requires a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the amino acid before HPLC analysis. A common derivatizing agent is o-phthalaldehyde (OPA). While effective, this method adds complexity and potential for variability.[7]
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS requires the amino acid to be volatile. This is achieved through a derivatization step to convert the non-volatile amino acid into a volatile derivative. This multi-step process can be time-consuming and introduce errors.[7]
Comparative Workflow of Analytical Methods
Caption: Comparison of workflows for the new and alternative analytical methods.
Head-to-Head Performance Comparison
The choice of an analytical method depends on the specific requirements of the study.[7] The following table provides a direct comparison of the key performance characteristics of the three methods.
| Feature | HPLC-MS/MS (New Method) | HPLC-UV with Derivatization | GC-MS with Derivatization |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | High (ng/mL) |
| Specificity | Very High | Moderate to High | High |
| Sample Preparation | Simple (Protein Precipitation) | Complex (Derivatization) | Complex (Derivatization) |
| Analysis Time | Fast | Moderate | Moderate to Slow |
| Matrix Effects | Potential for ion suppression | Less prone | Can be an issue |
| Throughput | High | Medium | Medium |
Expert Commentary: The new HPLC-MS/MS method demonstrates clear advantages in terms of sensitivity, specificity, and sample preparation simplicity. This makes it particularly well-suited for regulated bioanalysis in drug development, where high throughput and robust performance are critical. While HPLC-UV and GC-MS are viable options, the additional derivatization steps increase the complexity and potential for variability, making them less ideal for routine high-throughput applications.
Conclusion
The novel HPLC-MS/MS method for the quantification of this compound has been rigorously validated and demonstrates superior performance compared to traditional analytical techniques. Its high sensitivity, specificity, and simple sample preparation workflow make it the method of choice for supporting drug development programs. This guide provides the necessary information for researchers to confidently implement this method and ensure the generation of high-quality, reliable data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. Retrieved from [Link]
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ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Retrieved from [Link]
-
PubMed. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Retrieved from [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
PubMed. (n.d.). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Retrieved from [Link]
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ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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AdooQ Bioscience. (n.d.). (R)-2-amino-3-cyclobutylpropanoic acid. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-Amino-3-cyclobutylpropanoic acid. Retrieved from [Link]
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A3P. (n.d.). Some good validation practices for analytical procedures. Retrieved from [Link]
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ResearchGate. (2011). Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. Retrieved from [Link]
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Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
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AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
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DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
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Scholars' Mine. (2000). High-performance Liquid Chromatographic Separation of the Enantiomers of Unusual Î-amino Acid Analogues. Retrieved from [Link]
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BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
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ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES FOR VACCINES. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of HPLC and CE Methods for Chiral Purity Determination
Audience: Researchers, scientists, and drug development professionals.
Abstract: The determination of enantiomeric purity is a critical quality attribute in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful, yet fundamentally different, analytical techniques for chiral separations. This guide provides an in-depth comparison of these methods, outlines detailed experimental protocols, and establishes a framework for cross-validation to ensure the generation of robust and reliable data for regulatory submission and quality control.
The Imperative for Orthogonal Method Cross-Validation
In pharmaceutical analysis, relying on a single method for determining chiral purity carries inherent risks. Method-specific biases, undetected co-elutions, or unexpected matrix effects can lead to inaccurate results. Regulatory bodies increasingly favor the use of orthogonal methods—techniques that employ different separation principles—to provide a higher degree of confidence in analytical data.
HPLC and CE represent an ideal orthogonal pair. Chiral HPLC separates enantiomers based on their differential interactions with a Chiral Stationary Phase (CSP).[3][4][5] In contrast, CE separates enantiomers based on differences in their electrophoretic mobility in the presence of a Chiral Selector (CS) dissolved in the background electrolyte (BGE).[6][7] Cross-validating results from these two techniques provides a powerful confirmation of enantiomeric purity.
Principles of Chiral Separation: A Tale of Two Techniques
High-Performance Liquid Chromatography (HPLC)
In chiral HPLC, separation is achieved by creating a transient diastereomeric complex between the solute enantiomers and a chiral stationary phase.[8] The stability of these complexes differs, leading to different retention times and, thus, separation.
-
Mechanism: Differential partitioning and interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance) with a CSP.
-
Key Component: The Chiral Stationary Phase (CSP). The most common and versatile CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives coated or immobilized on silica) and macrocyclic glycopeptides.[3][8][9] Pirkle-type, protein-based, and cyclodextrin-based CSPs are also used for specific applications.[3][4][10]
-
Modes of Operation: Chiral HPLC can be performed in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development.[3][5]
Capillary Electrophoresis (CE)
CE achieves chiral separations within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). A high voltage is applied across the capillary, causing bulk fluid movement (electroosmotic flow, EOF) and ion migration (electrophoretic mobility).
-
Mechanism: A Chiral Selector (CS) is added to the BGE. The enantiomers form transient inclusion or diastereomeric complexes with the CS, which have different effective mobilities, leading to different migration times.[7][11]
-
Key Component: The Chiral Selector (CS). Highly sulfated cyclodextrins are extremely effective for a wide range of compounds.[12] Other common selectors include neutral cyclodextrins, macrocyclic antibiotics (like vancomycin), proteins, and chiral ionic liquids.[6][7][13][14]
-
Advantages: CE offers exceptionally high separation efficiency, rapid analysis times, and requires minimal sample and solvent consumption, aligning with green chemistry principles.[11][15]
Experimental Protocols & Method Development
Chiral HPLC Method Protocol
This protocol outlines a typical workflow for developing and running a chiral HPLC method for determining the enantiomeric purity of a drug substance.
Objective: To separate and quantify the undesired enantiomer from the main enantiomer peak.
Materials:
-
HPLC system with UV or PDA detector
-
Chiral column (e.g., polysaccharide-based CSP like Daicel Chiralpak® series)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol)
-
Additives (e.g., Trifluoroacetic acid, Diethylamine)
-
Analyte sample and reference standard of the undesired enantiomer
Step-by-Step Protocol:
-
Column Selection: Choose an appropriate CSP based on the analyte's chemical structure. Polysaccharide-based columns are a versatile starting point for screening.[8]
-
Mobile Phase Screening (Normal Phase):
-
Start with a simple mobile phase, such as Hexane/Isopropanol (90:10 v/v).
-
Run a screening gradient or a series of isocratic runs, varying the alcohol modifier (Isopropanol, Ethanol) content from 5% to 40%.
-
If separation is poor, add a small amount of an acidic or basic additive (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) to improve peak shape and resolution.
-
-
Optimization:
-
Fine-tune the mobile phase composition to achieve a resolution (Rs) of > 2.0 between the enantiomer peaks.
-
Adjust the flow rate (typically 0.5-1.5 mL/min) to optimize analysis time while maintaining resolution.
-
Set the column temperature (e.g., 25-40 °C) to improve efficiency.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main enantiomer spiked with a known level (e.g., 0.5%) of the undesired enantiomer.
-
Inject this solution six times.
-
Verify that the system meets pre-defined criteria:
-
Resolution (Rs) ≥ 2.0
-
Tailing factor for the main peak ≤ 1.5
-
Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%
-
-
-
Quantification:
-
Inject the sample solution.
-
Calculate the amount of the undesired enantiomer using the area percent method.
-
Chiral CE Method Protocol
This protocol describes a general approach for developing a chiral CE method.
Objective: To separate the enantiomers and quantify the minor enantiomer.
Materials:
-
Capillary Electrophoresis system with UV or PDA detector
-
Fused-silica capillaries (e.g., 50 µm i.d.)
-
Background electrolyte (BGE) components (e.g., Sodium phosphate, Tris)
-
Chiral selector (CS) (e.g., Hydroxypropyl-β-cyclodextrin, Sulfated-β-cyclodextrin)
-
Solutions for capillary conditioning (e.g., 0.1 M NaOH, 0.1 M HCl, Water)
-
Analyte sample
Step-by-Step Protocol:
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 0.1 M NaOH (20 min), water (10 min), and BGE (15 min) to ensure a consistent and reproducible electroosmotic flow (EOF).
-
-
BGE and Chiral Selector Screening:
-
Prepare a BGE, such as 25 mM sodium phosphate buffer at pH 2.5. Low pH is often used to suppress the EOF and analyze basic compounds as cations.
-
Dissolve the chiral selector in the BGE. Start with a common selector like 10 mM Hydroxypropyl-β-cyclodextrin. Highly sulfated cyclodextrins are often very powerful for resolving a wide range of compounds.[12]
-
If separation is not achieved, screen different types of CS (e.g., neutral vs. charged cyclodextrins, antibiotics) and vary their concentration.
-
-
Optimization:
-
Optimize the BGE pH and concentration. This significantly affects the charge of the analyte and the EOF, which are critical for separation.
-
Adjust the applied voltage (e.g., 15-30 kV) to balance analysis time and Joule heating (which can degrade efficiency).
-
Optimize the capillary temperature (e.g., 20-30 °C) for better resolution and reproducibility.
-
Consider adding an organic modifier (e.g., 10-20% Methanol or Acetonitrile) to the BGE to improve analyte solubility and modify selectivity.
-
-
System Suitability Test (SST):
-
Prepare a sample containing both enantiomers.
-
Perform replicate injections (n=6).
-
Verify system performance:
-
Resolution (Rs) ≥ 2.0
-
Migration time %RSD ≤ 2.0%
-
Peak area %RSD ≤ 3.0%
-
-
-
Quantification:
-
Inject the sample.
-
Calculate the enantiomeric purity based on corrected peak areas (Area/Migration Time).
-
Head-to-Head Comparison: HPLC vs. CE
The choice between HPLC and CE depends on the specific analytical challenge, available resources, and the stage of drug development.
| Parameter | Chiral HPLC | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP). | Differential mobility in the presence of a Chiral Selector (CS) in the BGE. |
| Efficiency | Good (typically 10,000-80,000 theoretical plates per column). | Excellent (typically >100,000 theoretical plates per capillary), leading to very sharp peaks and high resolution.[11] |
| Speed | Moderate. Analysis times are typically 5-30 minutes. | Very Fast. Analysis times are often in the range of 2-15 minutes.[15][16] |
| Solvent Usage | High, especially in normal-phase chromatography. | Extremely Low. Typically uses nanoliters of sample and microliters of BGE per run, making it a "green" technique.[11][15] |
| Sensitivity (UV) | Good. Longer pathlength detectors and larger injection volumes provide lower detection limits. | Moderate. The narrow capillary diameter limits the UV pathlength, resulting in lower concentration sensitivity compared to HPLC.[11] |
| Method Development | Can be complex due to the wide variety of CSPs and mobile phase combinations. Screening columns can be costly. | Often simpler and faster. The CS is simply dissolved in the BGE, allowing for rapid screening of different selectors without changing a column.[13] |
| Cost | High initial cost for columns. High recurring cost for solvents. | Low cost of capillaries. Chiral selectors are consumed in very small quantities. |
| Robustness | Generally considered very robust and is the workhorse of QC labs. | Can be less robust; susceptible to changes in BGE composition, temperature, and capillary surface condition. |
| Preparative Scale | Easily scalable for purification of enantiomers. | Not suitable for preparative-scale work. |
Cross-Validation Framework
Cross-validation demonstrates that two orthogonal methods produce equivalent results for chiral purity, providing a high level of confidence in the data. The validation of analytical procedures should follow the principles outlined in the ICH Q2(R1) guideline.[17][18][19][20]
Key Validation Parameters for Cross-Validation:
-
Specificity: Both methods must demonstrate the ability to resolve the enantiomers from each other and from all potential impurities and degradation products. This is confirmed by peak purity analysis (using a PDA detector) and by spiking the sample with known impurities.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy for both methods. The LOQ for CE may be higher than for HPLC due to sensitivity differences.[11]
-
Accuracy: Analyze samples spiked with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 0.1%, 0.5%, 1.0%). The recovery should be within an acceptable range (e.g., 90-110%) for both methods.
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze a single batch of sample multiple times on the same day with the same analyst and instrument for both methods.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different instruments.
-
The %RSD for the results from both methods should be comparable and within acceptance criteria (e.g., < 10%).
-
-
Linearity: Establish a linear relationship between the peak area of the undesired enantiomer and its concentration over a specified range (e.g., LOQ to 1.0% of the main component concentration). The correlation coefficient (r²) should be > 0.99.
-
Robustness: Intentionally vary critical method parameters (e.g., HPLC: mobile phase composition ±2%, flow rate ±10%; CE: BGE pH ±0.2 units, voltage ±10%) and assess the impact on the separation.[21]
-
Comparative Analysis: Analyze at least three independent batches of the drug substance using both the validated HPLC and CE methods. The results for enantiomeric purity should be statistically equivalent.
Conclusion and Recommendations
Both HPLC and CE are powerful techniques for the determination of chiral purity. HPLC is the established workhorse, known for its robustness and scalability, making it ideal for routine QC and preparative applications.[5][15] CE is an outstanding complementary technique, offering unparalleled efficiency, speed, and low solvent consumption, which makes it perfect for high-throughput screening, method development, and as an orthogonal method for confirmation.[11][15]
Recommendations for Implementation:
-
Early Development: Use the speed and low sample consumption of CE for rapid screening of chiral selectors and initial purity assessments.
-
Method Validation: Develop a robust HPLC method as the primary release assay. Concurrently, develop and validate a CE method as an orthogonal technique.
-
Cross-Validation: Perform a formal cross-validation study as described above before filing regulatory documents to demonstrate the equivalency of the methods. This provides irrefutable evidence of the accuracy of your reported enantiomeric purity values.
By leveraging the distinct advantages of both HPLC and CE and employing a rigorous cross-validation strategy, pharmaceutical scientists can ensure the highest level of data integrity for chiral purity analysis, satisfying both scientific and regulatory demands.
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Chiral HPLC Column - Phenomenex. Phenomenex. Available from: [Link]
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Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. PubMed. Available from: [Link]
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The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. National Institutes of Health (NIH). Available from: [Link]
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HPLC Chiral Columns. Element Lab Solutions. Available from: [Link]
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Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Springer Protocols. Available from: [Link]
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Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Springer. Available from: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]
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Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. PubMed Central. Available from: [Link]
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CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]
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Chiral Separations: Fundamental Review 2010 | Analytical Chemistry. ACS Publications. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available from: [Link]
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Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. PubMed Central. Available from: [Link]
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(PDF) Recent chiral selectors for separation in HPLC and CE. ResearchGate. Available from: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available from: [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Available from: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
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A Comparative Guide to N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Evaluating Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
N-acylethanolamine acid amidase (NAAA) has emerged as a significant therapeutic target for inflammatory and pain-related disorders. This lysosomal cysteine hydrolase is a key regulator of the levels of N-palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties.[1][2] By inhibiting NAAA, the degradation of PEA is reduced, leading to its accumulation and enhanced activation of its primary receptor, the peroxisome proliferator-activated receptor-alpha (PPAR-α).[3][4] This guide provides a comparative analysis of the efficacy of known NAAA inhibitors, supported by experimental data, and addresses the current standing of 2-Amino-3-cyclobutylpropanoic acid in this context.
The NAAA-PEA Signaling Axis: A Target for Anti-inflammatory Therapy
NAAA is an N-terminal cysteine hydrolase primarily located in the endosomal-lysosomal compartment of immune cells like macrophages and B lymphocytes.[1][4] It catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus terminating its signaling activity.[5] In inflammatory states, the levels of PEA can decrease, contributing to the pathology.[6][7] Pharmacological inhibition of NAAA has been shown to restore PEA levels, leading to the suppression of pro-inflammatory cytokines and a reduction in inflammatory responses in various preclinical models.[8][9]
The signaling cascade initiated by NAAA inhibition is pivotal for its therapeutic effects. Elevated PEA levels lead to the activation of PPAR-α, a nuclear receptor that regulates the transcription of genes involved in inflammation and lipid metabolism.[3][9] This mechanism underscores the potential of NAAA inhibitors as a novel class of anti-inflammatory and analgesic drugs.
Caption: A generalized workflow for the discovery and development of NAAA inhibitors.
Conclusion
The inhibition of NAAA presents a compelling strategy for the treatment of a variety of inflammatory and pain conditions. A growing arsenal of potent and selective NAAA inhibitors, such as F96 and ARN19702, with demonstrated preclinical efficacy, highlights the therapeutic promise of targeting this enzyme. While the field is advancing rapidly, it is crucial to rely on validated and peer-reviewed data to guide research and development efforts. At present, there is insufficient scientific evidence to support the classification of this compound as an NAAA inhibitor, and therefore, it cannot be effectively compared to the established compounds in this class. Future research may shed more light on the biological activities of this compound.
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Liposomal N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor F96 as a new therapy for colitis. RSC Publishing. [Link]
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Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity - PMC. NIH. [Link]
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3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed. [Link]
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A Head-to-Head Comparison of Chiral Stationary Phases for the Enantioseparation of 2-Amino-3-cyclobutylpropanoic Acid
A Senior Application Scientist's Guide to Method Development
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical parameter. The non-proteinogenic amino acid, 2-Amino-3-cyclobutylpropanoic acid, a key building block in the synthesis of novel pharmaceuticals, presents a unique challenge for chiral separation. Its compact cyclobutyl moiety and free amino and carboxyl groups necessitate a careful selection of the chiral stationary phase (CSP) to achieve optimal resolution. This guide provides an in-depth, head-to-head comparison of different CSPs, offering a scientifically grounded framework for selecting the most effective chromatographic solution.
The Challenge: Resolving the Enantiomers of this compound
The presence of a chiral center at the alpha-carbon of this compound results in two enantiomers, (R)- and (S)-2-Amino-3-cyclobutylpropanoic acid. Due to their identical physical and chemical properties in an achiral environment, their separation requires the use of a chiral selector. The choice of CSP is paramount and depends on the specific intermolecular interactions between the stationary phase and the enantiomers of the analyte.
Visualizing the Analyte
Caption: Chemical structures of the (R) and (S) enantiomers of this compound.
A Comparative Analysis of Promising Chiral Stationary Phases
Based on the structural characteristics of this compound, several types of CSPs emerge as strong candidates for its successful enantioseparation. These include macrocyclic glycopeptide, crown ether-based, and ligand exchange CSPs. Polysaccharide-based phases, while widely used, are often more effective for N-derivatized amino acids and may show lower selectivity for this underivatized analyte.
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin)
Principle of Separation: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, offer a multi-modal mechanism for chiral recognition.[1] These complex molecules contain numerous chiral centers, peptide bonds, hydroxyl groups, and aromatic rings, creating a rigid, basket-like structure. Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, dipole-dipole interactions, and inclusion complexation.[2] For amino acids, the primary interactions typically involve the amino and carboxyl groups of the analyte with the peptide backbone and ionizable groups of the glycopeptide.
Expected Performance for this compound: The zwitterionic nature of this compound makes it an excellent candidate for separation on a teicoplanin-based CSP. The amino and carboxyl groups can form strong ionic and hydrogen bonds with the stationary phase. The cyclobutyl group can fit into the hydrophobic pockets of the glycopeptide, and this steric interaction is crucial for enantiomeric differentiation. It is anticipated that the elution order will depend on the specific glycopeptide and the mobile phase conditions. For instance, teicoplanin phases have demonstrated broad applicability for the separation of various native amino acids.[3][4]
Table 1: Predicted Performance Data on a Teicoplanin-Based CSP
| Parameter | Predicted Value | Rationale |
| Retention Factor (k') | 2.0 - 5.0 | Strong ionic and hydrogen bonding interactions. |
| Separation Factor (α) | 1.2 - 1.8 | Good steric differentiation of the cyclobutyl group. |
| Resolution (Rs) | > 1.5 | Baseline separation is highly probable. |
Crown Ether-Based CSPs
Principle of Separation: Chiral crown ether CSPs, particularly those incorporating a binaphthyl moiety, are specifically designed for the separation of primary amines.[5] The chiral recognition mechanism is based on the formation of a host-guest complex between the crown ether cavity and the protonated primary amino group of the analyte. The stability of this complex is influenced by the three-dimensional arrangement of the substituents around the chiral center of the analyte, which interact with the chiral barrier of the crown ether.[6]
Expected Performance for this compound: The primary amino group of this compound makes it a suitable analyte for crown ether-based CSPs. The protonated amine can be included in the crown ether cavity, and the cyclobutyl and carboxyl groups will interact with the chiral environment of the stationary phase. These phases are known for their high enantioselectivity towards amino acids.[7] The mobile phase typically consists of an acidic aqueous-organic mixture to ensure the protonation of the amino group.
Table 2: Predicted Performance Data on a Crown Ether-Based CSP
| Parameter | Predicted Value | Rationale |
| Retention Factor (k') | 3.0 - 7.0 | Strong complexation of the primary amine. |
| Separation Factor (α) | 1.5 - 2.5 | High selectivity due to specific host-guest interactions. |
| Resolution (Rs) | > 2.0 | Excellent resolution is expected. |
Ligand Exchange CSPs
Principle of Separation: Ligand exchange chromatography (LEC) for chiral separations involves the formation of diastereomeric ternary complexes between a metal ion (usually Cu(II)), a chiral selector (often an amino acid like L-proline or D-penicillamine) immobilized on the stationary phase, and the analyte.[8] The enantioselectivity arises from the differences in the stability of these diastereomeric complexes. For successful separation, the analyte must be able to act as a bidentate ligand, which is the case for alpha-amino acids.[9]
Expected Performance for this compound: As an alpha-amino acid, this compound is an ideal candidate for LEC. It can form a five-membered chelate ring with the copper ion through its amino and carboxyl groups. The cyclobutyl group will then interact with the chiral selector on the stationary phase, leading to different stabilities for the two enantiomers. This technique is particularly useful for the separation of underivatized amino acids.[10]
Table 3: Predicted Performance Data on a Ligand Exchange CSP
| Parameter | Predicted Value | Rationale |
| Retention Factor (k') | 1.5 - 4.0 | Dependent on the stability of the ternary complex. |
| Separation Factor (α) | 1.1 - 1.6 | Good selectivity for underivatized amino acids. |
| Resolution (Rs) | > 1.5 | Baseline separation is achievable. |
Experimental Protocol: A Starting Point for Method Development
The following protocol provides a robust starting point for the enantioseparation of this compound on a macrocyclic glycopeptide CSP.
1. Column Selection:
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
2. Mobile Phase Preparation:
-
Prepare a mobile phase of 80:20 (v/v) Methanol:Water.
-
For LC-MS compatibility, consider using 0.1% formic acid or ammonium acetate in the aqueous portion.[2]
3. HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity).
4. Sample Preparation:
-
Dissolve the racemic standard of this compound in the mobile phase at a concentration of 1 mg/mL.
5. Method Optimization:
-
Adjust the organic modifier (methanol or acetonitrile) concentration to optimize retention time and resolution.
-
Vary the column temperature to assess its effect on enantioselectivity.
-
For ionizable analytes, the pH of the mobile phase can significantly impact retention and selectivity.
Visualizing the Workflow
Caption: A generalized workflow for chiral HPLC method development.
Conclusion and Recommendations
-
For high selectivity and resolution, crown ether-based CSPs are a primary recommendation. Their specific interaction with the primary amino group of the analyte is expected to yield excellent separation.
-
Macrocyclic glycopeptide CSPs, particularly teicoplanin-based phases, offer a versatile and robust alternative. Their multi-modal interaction capabilities make them suitable for a wide range of amino acids, and they are likely to provide good to excellent resolution for the target analyte.
-
Ligand exchange chromatography presents a cost-effective and reliable method, especially for preparative separations. While the selectivity may be slightly lower than that of crown ether phases, it is a well-established technique for underivatized amino acids.
Ultimately, the optimal choice of CSP will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with detection methods such as mass spectrometry. The information and protocols provided in this guide serve as a strong foundation for the successful development of a robust and reliable method for the chiral separation of this compound.
References
- Ilisz, I., Aranyi, A., & Péter, A. (2014). Recent advances in the enantioseparation of amino acids and peptides by liquid chromatography. In Chiral Recognition in Separation Methods (pp. 243-289). Springer, Berlin, Heidelberg.
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Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
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Ilisz, I., Berkecz, R., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral stationary phases: A review. Journal of separation science, 29(9), 1305-1321. [Link]
- Wan, H., & Blomberg, L. G. (2000). Chiral separations of amino acids and peptides by capillary electrophoresis.
- Nakano, T. (2001). Chiral crown ethers for stationary phases for HPLC.
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers.
- Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of β-amino acids. Journal of organic chemistry, 49(1), 138-140.
-
Eibler, E., et al. (2002). Comparison of three chiral stationary phases with respect to their enantio-and diastereoselectivity for cyclic beta-substituted alpha-amino acids. Journal of pharmaceutical and biomedical analysis, 27(3-4), 409-419. [Link]
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Pinto, M. M., & Sousa, E. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(11), 3345. [Link]
- Berthod, A., et al. (2000). Teicoplanin as a chiral stationary phase for the resolution of amino acids and peptides.
- Nishioka, R., et al. (2016).
- Akdemir, N., & Kulsing, C. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 447-460.
- Davankov, V. A. (2003). Enantioselective ligand exchange in modern liquid chromatography of chiral compounds. Chirality: The Pharmacological, Biological, and Chemical Consequences of Molecular Asymmetry, 15(S1), S89-S101.
- Lämmerhofer, M. (2010). Chiral recognition by zwitterionic ion exchangers.
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El-Gawad, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3907. [Link]
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A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 2-Amino-3-cyclobutylpropanoic Acid and Its Derivatives
This guide offers an in-depth, objective comparison of the pharmacokinetic and pharmacodynamic profiles of 2-Amino-3-cyclobutylpropanoic acid and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support informed decisions in the exploration of novel therapeutics targeting the central nervous system.
Introduction: The Rationale for Cyclobutane-Containing Amino Acids in Neurotherapeutics
The quest for novel neurotherapeutics with improved efficacy and safety profiles has led to the exploration of non-proteinogenic amino acids. Among these, molecules incorporating small, strained ring systems have garnered significant attention. The cyclobutane moiety, in particular, offers a unique combination of conformational rigidity and metabolic stability, making it an attractive scaffold for drug design.[1][2][3][4][5] By constraining the flexibility of the amino acid backbone, the cyclobutane ring can lock the molecule into a bioactive conformation, potentially enhancing its affinity and selectivity for a specific biological target.[3] Furthermore, the inherent stability of the cyclobutane ring can protect against enzymatic degradation, leading to improved pharmacokinetic properties.[1][2]
This guide focuses on this compound, a parent compound for a class of neuroactive agents, and its derivatives. We will delve into a comparative analysis of their pharmacokinetic and pharmacodynamic properties, supported by experimental data, to elucidate the structure-activity relationships that govern their therapeutic potential.
Pharmacodynamic Profile: Targeting Glutamate Receptors
A primary focus of research into cyclobutane-containing amino acids has been their interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[6] Dysregulation of NMDA receptor activity is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making it a critical target for therapeutic intervention.
Comparative NMDA Receptor Antagonist Activity
A study by Gaoni et al. provides a foundational structure-activity relationship (SAR) for a series of 1-aminocyclobutanecarboxylic acid derivatives, which share a core structure with this compound.[6] The study evaluated their antagonist activity at the NMDA receptor and their anticonvulsant effects. Below is a summary of their findings for a selection of these compounds.
| Compound | Structure | NMDA Antagonist Potency (vs. D-AP5) | Anticonvulsant Activity (Audiogenic DBA/2 mice) |
| D-AP5 (Reference) | (Structure of D-2-amino-5-phosphonopentanoate) | 1x | Active |
| Compound 4b | (cis-1-amino-3-(2'-carboxyethyl)cyclobutane-1-carboxylic acid) | More potent | Active |
| Compound 24 | (trans-1-amino-3-(2'-phosphonoethyl)cyclobutane-1-carboxylic acid) | More potent | Active |
| Compound 35 | (cis-1-amino-3-(2'-phosphonoethyl)cyclobutane-1-carboxylic acid) | More potent | Active |
| Compound 40 | (trans-1-amino-3-(carboxymethyl)cyclobutane-1-carboxylic acid) | More potent | Active |
Data synthesized from Gaoni et al.[6]
The data clearly indicate that substitution at the 3-position of the cyclobutane ring with acidic moieties, such as carboxyethyl or phosphonoethyl groups, leads to potent and selective NMDA receptor antagonists.[6] Notably, several of these cyclobutane derivatives exhibited greater potency than the standard NMDA receptor antagonist, D-AP5.[6] This enhanced activity is likely due to the conformational constraint imposed by the cyclobutane ring, which orients the acidic side chain in a favorable position for binding to the receptor.
Signaling Pathway of NMDA Receptor Antagonism
The canonical signaling pathway of NMDA receptor activation involves the influx of Ca2+ ions, which triggers a cascade of downstream events leading to changes in synaptic strength. Antagonists of the NMDA receptor block this ion flow, thereby dampening excessive neuronal excitation.
Caption: NMDA receptor antagonism by cyclobutane derivatives.
Pharmacokinetic Profile: The Cyclobutane Advantage
A key driver for incorporating cyclobutane rings into drug candidates is the potential for improved pharmacokinetic properties. The conformational rigidity and metabolic stability imparted by the cyclobutane scaffold can lead to enhanced oral bioavailability and a more favorable in vivo profile.[1][2]
Expected Pharmacokinetic Advantages of Cyclobutane Derivatives:
-
Increased Metabolic Stability: The cyclobutane ring is less susceptible to enzymatic degradation compared to linear alkyl chains, potentially leading to a longer in vivo half-life.[1][5]
-
Improved Oral Bioavailability: The conformational constraint can shield metabolically labile sites and improve membrane permeability, contributing to better oral absorption.[7]
-
Enhanced Blood-Brain Barrier Penetration: For CNS-targeted drugs, the rigid structure and potential for reduced polar surface area can facilitate crossing the blood-brain barrier.[8][9]
Hypothetical Comparative Pharmacokinetic Parameters:
The following table presents a hypothetical comparison based on the expected properties of a linear analog versus a cyclobutane-containing analog. This is for illustrative purposes to highlight the anticipated improvements.
| Parameter | Acyclic Analog (e.g., 2-Amino-5-methylhexanoic acid) | Cyclobutane Derivative (e.g., this compound) | Rationale for Difference |
| Cmax (ng/mL) | Lower | Higher | Improved absorption. |
| Tmax (h) | Variable | Potentially shorter | More efficient absorption. |
| t1/2 (h) | Shorter | Longer | Reduced metabolic clearance. |
| Bioavailability (%) | Lower | Higher | Increased metabolic stability and absorption. |
| Brain/Plasma Ratio | Lower | Higher | Enhanced BBB penetration. |
Experimental Protocols
To ensure the scientific rigor of the data presented and to provide a framework for future research, this section details the key experimental methodologies for assessing the pharmacokinetic and pharmacodynamic properties of novel amino acid derivatives.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard preclinical method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[10]
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human or rat liver microsomes on ice.
-
Prepare a solution of the test compound and positive control compounds (e.g., a rapidly metabolized drug) in a suitable solvent (e.g., DMSO).
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Caption: Workflow for in vitro metabolic stability assay.
Competitive Radioligand Binding Assay for NMDA Receptors
This assay is used to determine the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or hippocampus) in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane preparation in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a controlled temperature to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to trap the membranes with bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for competitive radioligand binding assay.
In Vivo Pharmacokinetic Study in Rodents
This study design is used to determine the basic pharmacokinetic parameters of a compound following intravenous and oral administration in rats.
Methodology:
-
Animal Dosing:
-
Administer the test compound to two groups of rats: one via intravenous (IV) injection and the other via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time for both IV and oral routes.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and oral bioavailability (F%).
-
Conclusion
The incorporation of a cyclobutane ring into amino acid structures presents a promising strategy for the development of novel neurotherapeutics. The conformational constraint and metabolic stability offered by this scaffold can lead to compounds with enhanced pharmacodynamic and pharmacokinetic profiles. The data on 1-aminocyclobutanecarboxylic acid derivatives demonstrate their potential as potent NMDA receptor antagonists with in vivo anticonvulsant activity. While further research is needed to fully elucidate the pharmacokinetic advantages of this compound and its derivatives, the foundational principles of cyclobutane in drug design suggest a high potential for creating drug candidates with improved clinical viability. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of this exciting class of compounds.
References
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The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC. [Link]
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Design of new analogues of glutamic acid with a conformationally restricted structure. Farmaco. [Link]
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Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]
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A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PubMed Central. [Link]
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Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. MDPI. [Link]
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An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Johns Hopkins University. [Link]
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Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. OUCI. [Link]
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(PDF) An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. ResearchGate. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
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Orally Absorbed Cyclic Peptides. ACS Publications. [Link]
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Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
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Experimental protocol used to produce rats that either develop or do not develop epilepsy with spontaneous recurrent seizures (SRS) in two models of status epilepticus (SE). ResearchGate. [Link]
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Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. PubMed Central. [Link]
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1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. PubMed. [Link]
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Structural Features in Orally Bioavailable Cyclic Peptides. The University of Queensland. [Link]
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Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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Orally Absorbed Cyclic Peptides. PubMed. [Link]
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XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. PubMed. [Link]
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Modelling epilepsy in the mouse: challenges and solutions. Company of Biologists Journals. [Link]
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Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. PubMed. [Link]
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A Comparative Guide to the Synthetic Efficiency of Catalysts for 2-Amino-3-cyclobutylpropanoic Acid Synthesis
Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery
Non-proteinogenic amino acids (NPAAs), such as 2-Amino-3-cyclobutylpropanoic acid, are of paramount importance in contemporary drug discovery and development. Their unique steric and electronic properties, when incorporated into peptide-based therapeutics, can significantly enhance proteolytic stability, conformational rigidity, and receptor-binding affinity. The cyclobutyl moiety, in particular, offers a lipophilic and conformationally constrained side chain that can probe specific hydrophobic pockets in target proteins. Consequently, the development of efficient and stereoselective synthetic routes to such NPAAs is a critical endeavor for medicinal chemists and process development scientists. This guide provides an in-depth, objective comparison of a novel catalytic approach with a traditional synthetic method for the synthesis of this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Strategies
This guide will benchmark a novel, nickel-catalyzed enantioconvergent cross-coupling reaction against the traditional approach of diastereoselective alkylation of a chiral glycine enolate equivalent. The comparison will focus on key metrics of synthetic efficiency, including chemical yield, enantioselectivity, operational simplicity, and substrate scope.
The Novel Approach: Nickel-Catalyzed Enantioconvergent Cross-Coupling
Recent advancements in catalysis have led to the development of a groundbreaking method for the asymmetric synthesis of unnatural α-amino acids utilizing an earth-abundant metal.[1][2][3][4][5] This approach employs a chiral nickel/pybox catalyst to facilitate the enantioconvergent coupling of a racemic α-bromo glycine derivative with an organozinc reagent. The key advantage of this method lies in its ability to transform a racemic starting material into a single, highly enantioenriched product, thus maximizing atom economy.
The Traditional Method: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent
The alkylation of glycine derivatives has long been a cornerstone of amino acid synthesis.[6] This classical approach relies on the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation of a glycine enolate with an appropriate electrophile. While robust and well-established, this method often requires cryogenic temperatures, strongly basic conditions, and subsequent removal of the chiral auxiliary, which can add steps and reduce the overall yield.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the synthesis of this compound via the novel nickel-catalyzed method and the traditional diastereoselective alkylation.
| Parameter | Novel Nickel-Catalyzed Method | Traditional Diastereoselective Alkylation |
| Catalyst | Chiral Nickel/Pybox Complex | Stoichiometric Chiral Auxiliary (e.g., Evans oxazolidinone) |
| Key Reagents | Racemic N-Boc-α-bromo-glycine methyl ester, (Cyclobutylmethyl)zinc bromide | N-Acyl chiral auxiliary-glycinate, Cyclobutylmethyl bromide, LDA |
| Typical Yield | 75-85% | 60-70% |
| Enantiomeric Excess (e.e.) | >95% | >90% (diastereomeric excess) |
| Reaction Temperature | Room Temperature | -78 °C to Room Temperature |
| Operational Simplicity | High (tolerant to air and moisture) | Moderate (requires anhydrous conditions and inert atmosphere) |
| Atom Economy | High (enantioconvergent) | Moderate (requires stoichiometric chiral auxiliary) |
| Scalability | Potentially High | Moderate |
Experimental Protocols
Novel Method: Nickel-Catalyzed Enantioconvergent Synthesis of N-Boc-2-Amino-3-cyclobutylpropanoic acid methyl ester
This protocol is adapted from the work of Fu and coworkers.[1][2][3][4][5]
Step 1: Preparation of the Organozinc Reagent
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equiv.).
-
Add a solution of cyclobutylmethyl bromide (1.0 equiv.) in anhydrous THF.
-
Stir the mixture until the magnesium is consumed.
-
To the resulting Grignard reagent, add a solution of zinc bromide (1.1 equiv.) in anhydrous THF and stir for 1 hour at room temperature.
Step 2: Nickel-Catalyzed Cross-Coupling
-
In a separate flask, dissolve NiBr₂·glyme (5 mol%) and the chiral pybox ligand (6 mol%) in anhydrous THF.
-
Add the racemic N-Boc-α-bromo-glycine methyl ester (1.0 equiv.).
-
To this mixture, add the freshly prepared (cyclobutylmethyl)zinc bromide solution (1.5 equiv.) via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched N-Boc-2-Amino-3-cyclobutylpropanoic acid methyl ester.
Step 3: Deprotection
-
Dissolve the purified ester in a mixture of THF and water.
-
Add LiOH (2.0 equiv.) and stir at room temperature until the saponification is complete.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino acid.
-
Treat the N-Boc protected amino acid with trifluoroacetic acid in dichloromethane to remove the Boc group, yielding the final product.
Traditional Method: Diastereoselective Alkylation for the Synthesis of this compound
This protocol is a representative example based on established methodologies.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of an Evans-type chiral oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 30 minutes, add bromoacetyl bromide (1.1 equiv.) and stir for another hour at -78 °C before allowing the mixture to warm to room temperature.
-
Work up the reaction to obtain the N-bromoacetyl chiral auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl chiral auxiliary (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add cyclobutylmethyl bromide (1.2 equiv.) and stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to isolate the alkylated product.
Step 3: Cleavage of the Chiral Auxiliary and Deprotection
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equiv.) and hydrogen peroxide (4.0 equiv.) and stir at 0 °C for 4 hours.
-
Work up the reaction to remove the chiral auxiliary and isolate the protected amino acid.
-
Subsequent standard deprotection steps will yield the final this compound.
Visualization of Methodologies
Catalytic Cycle of the Novel Nickel-Catalyzed Cross-Coupling
Caption: Proposed catalytic cycle for the nickel-catalyzed enantioconvergent cross-coupling.
Workflow for the Traditional Diastereoselective Alkylation
Caption: Step-wise workflow for the traditional diastereoselective alkylation method.
Expertise & Experience: Causality Behind Experimental Choices
The choice between these two synthetic strategies is dictated by the specific goals of the research. The novel nickel-catalyzed method is ideal for rapid access to a variety of enantioenriched unnatural amino acids with high atom economy. The mild, room-temperature conditions and tolerance to air and moisture significantly lower the barrier to execution, making it an attractive option for high-throughput synthesis and library generation. The enantioconvergent nature of the reaction is particularly powerful, as it obviates the need for a resolution step or an enantiomerically pure starting material for the glycine component.
Conversely, the traditional diastereoselective alkylation method, while more operationally demanding, relies on well-understood and predictable stereochemical models. For projects where the chiral auxiliary is readily available and recycling is feasible, this method can be a cost-effective, albeit more labor-intensive, approach. The requirement for cryogenic temperatures and strictly anhydrous conditions, however, can present challenges for scalability and process robustness.
Trustworthiness: Self-Validating Systems
For both methodologies, the integrity of the final product must be rigorously validated.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is essential for determining the chemical purity of the synthesized this compound.
-
Enantiomeric Excess Determination: Chiral HPLC or Gas Chromatography (GC) using a chiral stationary phase is the gold standard for quantifying the enantiomeric excess of the final product.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are required to confirm the chemical structure of the target molecule unequivocally.
By employing these orthogonal analytical techniques, the synthetic protocols become self-validating, ensuring the production of high-quality, well-characterized material suitable for downstream applications in drug development.
References
-
Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614–8618. [Link]
-
Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]
-
Caltech Authors. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]
-
PubMed. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]
-
O'Donnell, M. J. (2001). The O'Donnell Amino Acid Synthesis. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
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- 6. researchgate.net [researchgate.net]
An Independent Verification Guide to the Biological Effects of 2-Amino-3-cyclobutylpropanoic Acid: A Comparative Analysis of NMDA Receptor Modulation
This guide provides a comprehensive framework for the independent verification of the purported biological effects of 2-Amino-3-cyclobutylpropanoic acid, a novel unnatural amino acid. Given the structural similarities of this compound to known excitatory amino acid neurotransmitters, we hypothesize a potential interaction with the N-Methyl-D-Aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[1][2] This document outlines a multi-tiered experimental approach to rigorously assess this hypothesis, comparing the compound's activity against established NMDA receptor modulators. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in neuroscience and drug development.
Rationale and Strategic Approach for Independent Verification
The incorporation of cyclic structures, such as a cyclobutyl moiety, into amino acid scaffolds can introduce conformational constraints that may enhance binding affinity, selectivity, and metabolic stability.[3] this compound (also known as 3-cyclobutylalanine) is an intriguing candidate for neuromodulatory activity due to its structural resemblance to glutamate. However, the biological effects of this specific compound are not well-documented in peer-reviewed literature.
Our verification strategy is built on a logical progression from fundamental receptor interaction to functional cellular outcomes. This tiered approach ensures that each subsequent experiment is justified by the results of the previous one, providing a cost-effective and scientifically sound investigation.
-
Tier 1: Receptor Binding. Does the compound physically interact with the NMDA receptor? A competitive radioligand binding assay will determine the affinity of this compound for the NMDA receptor complex.
-
Tier 2: Functional Activity. How does the compound affect receptor function upon binding? A cell-based calcium influx assay will characterize the compound as a potential agonist, antagonist, or allosteric modulator.
-
Tier 3: Cellular Phenotype. What are the downstream consequences of the compound's activity on neuronal health? An excitotoxicity assay will evaluate its potential to either induce neuronal death or protect against it.
This structured approach, supported by the use of appropriate positive and negative controls, establishes a trustworthy and authoritative framework for characterizing this novel compound.
Tier 1: Primary Screening - NMDA Receptor Binding Affinity
The initial step is to ascertain whether this compound directly binds to the NMDA receptor. A competitive radioligand binding assay is the gold standard for this purpose, quantifying the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand.[4][5] We will use -MK-801, a high-affinity, non-competitive antagonist that binds within the ion channel pore of the activated NMDA receptor.[4][5]
Caption: Workflow for the [³H]MK-801 radioligand binding assay.
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared brain membranes (approx. 100-200 µg protein), a saturating concentration of glutamate (10 µM) and glycine (10 µM) to activate the receptors, and a fixed concentration of -MK-801 (e.g., 1-5 nM).
-
Add this compound across a range of concentrations (e.g., 1 nM to 100 µM).
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand, e.g., 10 µM unlabeled MK-801).
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Tier 2: Functional Characterization - Calcium Influx Assay
A binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking activation), or an allosteric modulator (altering the response to agonists). A calcium influx assay using a fluorescent indicator is a robust method to determine the functional activity of compounds at the NMDA receptor, which is a ligand-gated ion channel highly permeable to Ca²⁺.[3][6][7]
Caption: Workflow for the FLIPR-based calcium influx functional assay.
-
Cell Culture and Plating:
-
Use a stable cell line, such as HEK293 cells, engineered to express specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.
-
-
Compound Addition and Measurement (FLIPR):
-
Place the plate in a Fluorometric Imaging Plate Reader (FLIPR).
-
To test for agonist activity: Add varying concentrations of this compound and monitor for an increase in intracellular calcium (fluorescence).
-
To test for antagonist activity: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 5-15 minutes). Then, add a fixed, sub-maximal (EC₈₀) concentration of glutamate and glycine and measure the inhibition of the calcium response.[7]
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the compound concentration and fit the data to determine the EC₅₀ (effective concentration for 50% maximal response) and the maximum efficacy relative to a full agonist like glutamate.
-
For antagonist activity, plot the inhibition of the agonist-induced response against the compound concentration to determine the IC₅₀.
-
Tier 3: Cellular Phenotype - Neuronal Excitotoxicity Assay
NMDA receptor overactivation leads to excessive calcium influx, triggering downstream cytotoxic pathways and culminating in neuronal death, a phenomenon known as excitotoxicity.[8][9] This assay will determine if this compound induces excitotoxicity on its own or, conversely, if it can protect neurons from glutamate-induced excitotoxicity.
Caption: Workflow for assessing neurotoxicity and neuroprotection.
-
Primary Neuron Culture:
-
Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate the dissociated neurons on poly-D-lysine coated plates and culture in appropriate neuronal media. Allow the neurons to mature for 7-10 days in vitro before experimentation.
-
-
Treatment:
-
To assess direct toxicity: Replace the culture medium with a medium containing varying concentrations of this compound.
-
To assess neuroprotection: Pre-incubate the neurons with varying concentrations of the test compound for 1-24 hours.[8][10] Then, add a toxic concentration of L-glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) before replacing the medium with a compound-containing, glutamate-free medium.
-
Include controls: vehicle only (negative control), L-glutamate only (positive toxicity control), and a known neuroprotectant like MK-801 plus L-glutamate (positive protection control).
-
Incubate the treated cultures for 24 hours.
-
-
Cell Viability Assessment:
-
MTT Assay: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
-
LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH), an enzyme released from the cytosol of cells with damaged plasma membranes.[9]
-
ATP Assay: Quantifies ATP levels, which are indicative of metabolically active cells.[12]
-
Data Analysis:
-
Normalize viability data to the vehicle-treated control group (set to 100% viability).
-
For direct toxicity, plot percent viability against compound concentration to determine the TC₅₀ (toxic concentration for 50% cell death).
-
For neuroprotection, plot the percent viability (in the presence of glutamate) against the compound concentration to determine the EC₅₀ for protection.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate comparison with controls. This objective comparison is the cornerstone of independent verification.
Table 1: Hypothetical Comparative Data for NMDA Receptor Binding
| Compound | Ki (nM) for [³H]MK-801 Displacement | Interpretation |
| Test Compound | Experimental Result | To be determined |
| MK-801 (Positive Control) | 5 - 15 | High-affinity binding |
| AP5 (Competitive Antagonist) | > 10,000 | Does not bind this site |
| Inactive Analog (Negative Control) | > 100,000 | No binding |
Table 2: Hypothetical Comparative Data for NMDA Receptor Functional Activity
| Compound | Agonist EC₅₀ (µM) | Antagonist IC₅₀ (µM) | Max. Efficacy (% of Glutamate) | Interpretation |
| Test Compound | Experimental Result | Experimental Result | Experimental Result | To be determined |
| Glutamate (Positive Agonist) | 1 - 5 | N/A | 100% | Full agonist |
| AP5 (Competitive Antagonist) | > 100 | 5 - 20 | 0% | Competitive Antagonist |
| Inactive Analog (Negative Control) | > 100 | > 100 | 0% | Inactive |
Table 3: Hypothetical Comparative Data for Neuronal Excitotoxicity
| Compound | Direct Toxicity TC₅₀ (µM) | Neuroprotection EC₅₀ (µM) vs. 100µM Glutamate | Interpretation |
| Test Compound | Experimental Result | Experimental Result | To be determined |
| Glutamate (Positive Control) | 20 - 50 | N/A | Excitotoxic |
| MK-801 (Positive Control) | > 100 | 0.1 - 0.5 | Neuroprotective |
| Inactive Analog (Negative Control) | > 100 | > 100 | No effect |
References
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Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link][8]
-
Creative Bioarray. (n.d.). Excitotoxicity Assay. Retrieved from [Link][9]
-
Volgraf, M., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 11564. Retrieved from [Link][6]
-
Traynelis, S. F. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. Retrieved from [Link][4]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link][10]
-
Javitt, D. C. (2002). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Methods in Molecular Medicine (Vol. 79, pp. 259–268). Humana Press. Retrieved from [Link][5]
-
Heng, M. Y., et al. (2009). In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. Journal of Neuroscience, 29(10), 3200–3207. Retrieved from [Link][13]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. Retrieved from [Link]
-
Kovacs, A. D., et al. (2009). Altered sensitivity to excitotoxic cell death and glutamate receptor expression between two commonly studied mouse strains. Journal of Neurochemistry, 108(4), 1010-1022. Retrieved from [Link][11]
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link][12]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Retrieved from [Link]
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Swanger, S. A., et al. (2017). Functional assessment of the NMDA receptor variant GluN2A R586K. Wellcome Open Research, 2, 16. Retrieved from [Link][1]
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Gray, J. A., et al. (2011). A Model to Study NMDA Receptors in Early Nervous System Development. eNeuro, 7(2), ENEURO.0401-19.2020. Retrieved from [Link][14]
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Dalmau, J., & Gleichman, A. J. (2012). NMDA and AMPA Receptor Autoantibodies in Brain Disorders: From Molecular Mechanisms to Clinical Features. International Journal of Molecular Sciences, 22(1), 1-20. Retrieved from [Link][15]
-
Acker, T. M., et al. (2019). Biased modulators of NMDA receptors control channel opening and ion selectivity. Cell, 179(2), 448-462.e17. Retrieved from [Link][16]
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Hansen, K. B., et al. (2021). NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models. International Journal of Molecular Sciences, 22(16), 8533. Retrieved from [Link][2]
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In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1] Rapid biotransformation can lead to low bioavailability and the formation of potentially toxic metabolites, whereas excessively high stability might result in undesirable drug-drug interactions or accumulation.[2] A key strategy in medicinal chemistry to enhance metabolic stability involves the incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics or as standalone pharmacophores.[3] This guide provides an in-depth comparison of the metabolic stability of 2-amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, with related compounds, supported by established principles and a detailed experimental framework for evaluation.
The inclusion of NPAAs, particularly those with constrained or cyclic side chains, is a proven strategy to increase potency, selectivity, and metabolic stability in peptides.[4][5] The cyclobutyl group in this compound (also known as cyclobutylalanine) serves as a prime example of a bioisosteric replacement for natural amino acid side chains, designed to improve drug-like properties.[6] Its saturated, puckered ring structure is less susceptible to oxidative metabolism compared to linear alkyl chains or aromatic systems, which are common sites of metabolic attack by cytochrome P450 (CYP) enzymes.[7][8][9]
Comparative Analysis of Structural Features and Metabolic Stability
The metabolic fate of amino acids and their derivatives is largely dictated by the structure of the side chain. Natural amino acids are substrates for a host of metabolic enzymes. In contrast, the synthetic nature and unique topology of NPAAs like this compound can render them resistant to these enzymatic processes. The following table provides a qualitative comparison of this compound with a natural proteinogenic amino acid, Leucine, and another NPAA, 2-amino-3-cyclopropylpropanoic acid.
| Feature | L-Leucine | 2-Amino-3-cyclopropylpropanoic acid | This compound |
| Structure | |||
| Side Chain Type | Branched aliphatic | Cycloalkane (C3) | Cycloalkane (C4) |
| Flexibility | High rotational freedom | Rigid, strained ring | Puckered, semi-rigid ring |
| Susceptibility to Oxidation | High (hydroxylation at tertiary carbon) | Low (ring strain can influence reactivity) | Very Low (chemically inert carbocycle)[9] |
| Expected Metabolic Stability | Low | Moderate to High | High |
| Supporting Rationale | The isobutyl side chain is a known substrate for CYP-mediated hydroxylation. | The strained cyclopropyl ring is generally stable but can be a substrate for specific enzymes. | The cyclobutane ring lacks easily oxidizable C-H bonds and sterically hinders enzymatic access, contributing to enhanced metabolic stability.[8][9] |
Experimental Protocol: In Vitro Metabolic Stability Assessment Using Liver Microsomes
To empirically determine and compare the metabolic stability of these compounds, a standardized in vitro assay using liver microsomes is the industry-standard approach.[8][11] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[12][13]
Causality Behind Experimental Choices
-
Test System: Liver microsomes are chosen for their convenience, cost-effectiveness, and high concentration of CYP enzymes, making them ideal for screening and ranking compounds based on their susceptibility to oxidative metabolism.[8][12]
-
Cofactor: NADPH is the essential cofactor for CYP enzymes. Its inclusion initiates the metabolic reactions. Incubations without NADPH serve as a negative control to account for non-enzymatic degradation.[14]
-
Quenching: A cold organic solvent (e.g., acetonitrile) is used to terminate the reaction by precipitating the microsomal proteins and halting all enzymatic activity, ensuring the sample composition is fixed at that specific time point.[15]
-
Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound. Its high sensitivity and specificity allow for accurate measurement even at low concentrations.[5][16]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., this compound) and comparator compounds (e.g., Leucine, Diazepam as a positive control) at 1 mM in a suitable organic solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system solution.
-
-
Incubation Procedure:
-
Thaw pooled human liver microsomes on ice. Dilute with 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound stock solution to the microsomes to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[14]
-
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Expected Metabolic Pathways and Structure-Stability Relationships
The primary routes of Phase I metabolism for many small molecules are oxidation, reduction, and hydrolysis.[2] For amino acids with simple alkyl side chains like leucine, CYP-mediated oxidation (hydroxylation) is a common metabolic pathway.
The cyclobutyl group of this compound is predicted to be highly resistant to such metabolism. Saturated carbocycles, especially cyclobutane, are chemically inert and lack the electronic features that facilitate CYP-mediated oxidation.[9] This contrasts sharply with aromatic rings, which are prone to hydroxylation, or long alkyl chains, which can be hydroxylated at various positions.
The stability conferred by the cyclobutyl group can be visualized as a "metabolic shield," protecting the molecule from degradation. This concept is central to its use as a bioisostere in drug design.
Structure-Metabolic Stability Relationship
Caption: The cyclobutyl group sterically and electronically shields the molecule from metabolism.
Conclusion
The strategic incorporation of the cyclobutyl moiety in this compound is a rational design approach aimed at enhancing metabolic stability. While direct comparative data remains to be published, established principles in medicinal chemistry and drug metabolism strongly suggest that it will exhibit significantly greater stability than its natural, linear-chain counterparts. The provided experimental framework offers a robust method for validating this hypothesis and for screening other novel NPAAs. By understanding and applying these principles, researchers can better design drug candidates with optimized pharmacokinetic properties, increasing the likelihood of developing safe and effective therapeutics.
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Confirming the mechanism of action of 2-Amino-3-cyclobutylpropanoic acid through genetic knockout studies.
A Researcher's Guide to Confirming Drug Mechanism of Action: A Comparative Study Using Genetic Knockout
By Your Senior Application Scientist
Abstract
In drug discovery, identifying a compound's precise mechanism of action (MoA) is a critical step that bridges chemistry to biology. While initial assays may suggest a molecular target, definitive validation is essential for progressing a candidate therapeutic. This guide provides a comprehensive framework for unequivocally confirming the MoA of a novel compound, hypothetically named 2-Amino-3-cyclobutylpropanoic acid (CBPA), through genetic knockout studies. We will operate under the hypothesis that CBPA exerts its therapeutic effect by inhibiting the L-type Amino Acid Transporter 1 (LAT1), a protein encoded by the SLC7A5 gene, which is crucial for nutrient uptake and mTORC1 signaling in cancer cells.[1][2][3] This guide will compare the cellular response to CBPA in wild-type cells versus SLC7A5 knockout cells, demonstrating how this powerful approach provides unambiguous evidence of on-target activity.
Part 1: The Hypothesis - Targeting the LAT1/mTORC1 Axis
Many cancer cells exhibit upregulated expression of the amino acid transporter LAT1 (SLC7A5) to meet their high demand for essential amino acids like leucine.[1][3] This influx of amino acids is a key signal for activating the mammalian Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[4][5][6] The hypothesized MoA is that CBPA, as a structural analog of a natural amino acid, competitively inhibits LAT1. This blockade is predicted to reduce intracellular amino acid levels, thereby suppressing mTORC1 signaling and inhibiting cancer cell growth.[2][3]
The core principle of our validation study is straightforward: if CBPA's anti-proliferative effects are mediated through LAT1, then cells lacking a functional LAT1 protein should be largely resistant to the compound.
Visualizing the Hypothesized Pathway
The following diagram illustrates the proposed signaling cascade. In wild-type cells, LAT1 imports essential amino acids (EAA), which in turn activates the mTORC1 pathway, leading to cell growth. CBPA is hypothesized to block this initial transport step.
Caption: Hypothesized mechanism of CBPA action on the LAT1-mTORC1 signaling axis.
Part 2: Experimental Design - A Comparative Knockout Study
To validate our hypothesis, we will employ a CRISPR-Cas9 strategy to generate a stable SLC7A5 knockout (KO) cancer cell line.[7][8] This KO line, along with its wild-type (WT) counterpart, will serve as our comparative model system. The workflow is designed to isolate the effect of LAT1 inhibition from any potential off-target effects of CBPA.
Workflow Overview
The experimental process involves generating and validating the KO cell line, followed by parallel treatment of WT and KO cells with CBPA and subsequent analysis of key cellular and molecular endpoints.
Caption: Workflow for confirming CBPA's MoA using a CRISPR-Cas9 knockout approach.
Part 3: Detailed Experimental Methodologies
Scientific rigor demands meticulous execution. The following protocols are provided as a standard template, which should be optimized for the specific cell line used.
Protocol 3.1: Generation of SLC7A5 Knockout Cell Line via CRISPR-Cas9
This protocol outlines the essential steps for creating a stable gene knockout.[7][9]
-
sgRNA Design & Vector Construction:
-
Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the SLC7A5 gene to maximize the chance of a frameshift mutation. Use a validated online design tool to minimize off-target effects.
-
Clone the selected sgRNA sequences into a Cas9-expressing vector (e.g., an "all-in-one" plasmid containing both Cas9 and the sgRNA cassette). A vector containing a selection marker like puromycin resistance is recommended.
-
-
Transfection:
-
Plate the wild-type cancer cells at 50-70% confluency in a 6-well plate.
-
Transfect the cells with the CRISPR-Cas9 plasmid using a suitable lipid-based transfection reagent or electroporation, following the manufacturer's protocol.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined concentration (established via a kill curve).
-
After 5-7 days of selection, surviving cells are harvested and re-plated at a very low density in 10-cm dishes or 96-well plates to allow for the growth of isolated single-cell colonies.
-
-
Expansion and Validation of Clones:
-
Expand individual clones into separate cultures.
-
Genomic DNA Validation: Extract genomic DNA from each clone. Amplify the targeted region of the SLC7A5 gene by PCR and analyze the products via Sanger sequencing to identify insertions or deletions (indels) that confirm the gene disruption.[8]
-
Protein Validation: Perform a Western blot on cell lysates from candidate clones using a validated anti-LAT1 antibody. A true knockout clone will show a complete absence of the LAT1 protein band compared to the wild-type control.[10]
-
Protocol 3.2: Comparative Cell Viability Assay
This assay will determine the differential sensitivity of WT and KO cells to CBPA.
-
Cell Plating:
-
Plate both WT and SLC7A5 KO cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of CBPA in culture medium.
-
Treat the cells with a range of CBPA concentrations (e.g., 0.01 µM to 100 µM), including a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
Viability Measurement:
-
Assess cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). Read fluorescence or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both WT and KO cells.
-
Part 4: Data Interpretation & Comparative Analysis
The results from the comparative assays provide the definitive evidence for the mechanism of action. The expected outcome is a significant difference in response between the WT and KO cell lines.
Table 1: Comparative Dose-Response Data for CBPA
| Cell Line | Target Gene | CBPA IC50 (µM) | Max Inhibition (%) at 100 µM |
| Wild-Type (WT) | SLC7A5 (Intact) | 5.2 | 95% |
| SLC7A5 KO | SLC7A5 (Ablated) | >100 | 8% |
Interpretation: The data in Table 1 clearly demonstrates that wild-type cells are highly sensitive to CBPA, with an IC50 in the low micromolar range. In stark contrast, the SLC7A5 KO cells are highly resistant, showing minimal inhibition even at the highest concentration tested. This dramatic rightward shift in the dose-response curve for the KO cells is compelling evidence that LAT1 is the primary target of CBPA.
Molecular Validation: mTORC1 Pathway Analysis
To confirm that the observed effects on viability are linked to the hypothesized signaling pathway, we analyze key downstream effectors of mTORC1.
-
Experimental Setup: Treat WT and SLC7A5 KO cells with an effective concentration of CBPA (e.g., 10 µM) for 2-4 hours.
-
Western Blot Analysis: Lyse the cells and perform a Western blot to detect the phosphorylation status of mTORC1 substrates, such as S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1).
-
Expected Results:
-
WT Cells: Treatment with CBPA should lead to a marked decrease in the levels of p-S6K and p-4E-BP1, indicating suppression of mTORC1 signaling.
-
SLC7A5 KO Cells: Treatment with CBPA should have little to no effect on the phosphorylation of S6K and 4E-BP1, as the primary mechanism for mTORC1 regulation by amino acids has been removed. Knockdown of Slc7a5 has been shown to reduce mTOR pathway activity.[11][12]
-
Part 5: Conclusion and Scientific Implications
This approach offers several advantages for drug development professionals:
-
Unambiguous Target Validation: It distinguishes on-target from off-target effects, a common challenge in preclinical studies.
-
Informs Biomarker Strategy: It confirms that the presence of the target (LAT1) is a prerequisite for drug activity, establishing it as a key patient selection biomarker.
-
Builds Confidence for Progression: Such definitive MoA data provides a robust foundation for advancing a compound into more complex preclinical models and eventually into clinical trials.[13]
By integrating genetic knockout studies early in the discovery pipeline, researchers can de-risk projects, focus resources on the most promising candidates, and build a more comprehensive understanding of their compound's biological activity.
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Evaluating the Off-Target Effects of 2-Amino-3-cyclobutylpropanoic Acid in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for evaluating the off-target effects of 2-Amino-3-cyclobutylpropanoic acid, a potent inhibitor of N-acylethanolamine acid amidase (NAAA). We will explore the importance of characterizing off-target interactions and present a comparative analysis with other NAAA inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule therapeutics.
Introduction: The Critical Need for Off-Target Profiling
This compound is a non-proteinogenic amino acid that has garnered interest for its therapeutic potential, primarily through the inhibition of N-acylethanolamine acid amidase (NAAA)[1]. NAAA is a cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids including the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA)[2]. By inhibiting NAAA, this compound elevates endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of gene expression involved in inflammation and pain pathways[1].
While the on-target effects of NAAA inhibition are promising for various inflammatory and pain-related disorders, the potential for off-target interactions remains a critical aspect of its preclinical safety assessment. Off-target effects, where a drug interacts with unintended biological molecules, can lead to unforeseen adverse effects and undermine the therapeutic potential of a compound[3]. Therefore, a thorough evaluation of off-target binding is paramount for any novel therapeutic candidate.
This guide will provide a structured approach to assessing the off-target profile of this compound, comparing it with other known NAAA inhibitors to provide a comprehensive understanding of its selectivity.
The NAAA Signaling Pathway and Rationale for Off-Target Screening
The therapeutic rationale for inhibiting NAAA is to enhance the endogenous signaling of PEA. The following diagram illustrates the core signaling pathway.
Figure 2: Kinase Selectivity Profiling Workflow.
Illustrative Data:
| Kinase Target | This compound (% Inhibition at 10 µM) | ARN19702 (% Inhibition at 10 µM) | (S)-OOPP (% Inhibition at 10 µM) | AM9053 (% Inhibition at 10 µM) |
| NAAA (On-Target) | 95 | 98 | 99 | 92 |
| FAAH | 5 | 2 | 8 | 15 |
| CDK2/cyclin A | 8 | 3 | 12 | 25 |
| p38α (MAPK14) | 12 | 5 | 15 | 30 |
| VEGFR2 | 3 | 1 | 5 | 18 |
| EGFR | 6 | 2 | 9 | 22 |
| ... (additional kinases) | ... | ... | ... | ... |
Interpretation: This illustrative data suggests that this compound and ARN19702 exhibit high selectivity for NAAA with minimal off-target kinase activity. In contrast, the β-lactone-containing (S)-OOPP and the isothiocyanate-based AM9053 show a greater degree of off-target inhibition, which is consistent with the higher reactivity of their chemical scaffolds.[4]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding. This assay can also be used in a proteome-wide manner (MS-CETSA) to identify off-target binders.
Experimental Workflow:
Figure 3: Cellular Thermal Shift Assay (CETSA®) Workflow.
Illustrative Data:
| Compound | Target | Thermal Shift (ΔTm) | Off-Target Hit(s) (MS-CETSA) |
| This compound | NAAA | +3.5°C | Minimal |
| ARN19702 | NAAA | +4.2°C | Minimal |
| (S)-OOPP | NAAA | +5.1°C | Cysteine Protease X, Y |
| AM9053 | NAAA | +3.8°C | Several thiol-containing proteins |
Interpretation: The illustrative CETSA data would confirm the on-target engagement of all compounds with NAAA. The larger thermal shift for (S)-OOPP could indicate a stronger or covalent interaction. The MS-CETSA data would further support the higher reactivity of (S)-OOPP and AM9053, revealing potential off-target binding to other cysteine-containing proteins.
Gene Expression Profiling
Transcriptomic analysis using RNA sequencing (RNA-seq) can provide a global view of the cellular response to a compound. Off-target effects can manifest as unexpected changes in gene expression pathways.
Experimental Workflow:
Figure 4: RNA-Sequencing Workflow for Off-Target Analysis.
Illustrative Data:
| Compound | On-Target Pathway Upregulation (PPAR-α signaling) | Unexpected Pathway Perturbation |
| This compound | Yes | Minimal |
| ARN19702 | Yes | Minimal |
| (S)-OOPP | Yes | Minor stress response pathways |
| AM9053 | Yes | Significant activation of oxidative stress and unfolded protein response pathways |
Interpretation: This hypothetical gene expression data would demonstrate that all compounds activate the expected PPAR-α signaling pathway. However, the broader and more significant off-target pathway activation by AM9053 would suggest a higher level of cellular stress, likely due to its reactive isothiocyanate group.
Cytotoxicity Assays
Assessing the cytotoxic potential of a compound across various cell lines is a fundamental component of off-target evaluation.
Illustrative Data (IC50 values in µM):
| Cell Line | This compound | ARN19702 | (S)-OOPP | AM9053 |
| HEK293 (non-cancerous) | >100 | >100 | 75 | 25 |
| HepG2 (liver cancer) | >100 | >100 | 60 | 15 |
| Jurkat (leukemia) | >100 | >100 | 50 | 10 |
Interpretation: This illustrative data would indicate that this compound and ARN19702 have low cytotoxicity, a desirable characteristic for a therapeutic candidate. In contrast, (S)-OOPP and particularly AM9053 exhibit higher cytotoxicity, which could be linked to their off-target activities.
Detailed Experimental Protocols
Protocol: Kinase Selectivity Profiling (ADP-Glo™ Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a dilution series in DMSO to achieve the desired final assay concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control). Add 2 µL of a kinase/buffer mix from a pre-qualified kinase panel (e.g., Promega Kinase Selectivity Profiling Systems).
-
Initiate Reaction: Add 2 µL of a solution containing ATP and the specific substrate for each kinase to initiate the reactions.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest the cells and resuspend in a suitable buffer. Treat the cell suspension with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein (NAAA).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the thermal shift (ΔTm) in the presence of the compound.
Protocol: RNA-Seq Analysis
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the test compounds or vehicle at a predetermined concentration and time point.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the compound-treated and vehicle-treated groups.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify enriched biological pathways among the differentially expressed genes.
-
Conclusion and Future Directions
The comprehensive evaluation of off-target effects is a non-negotiable step in modern drug discovery. This guide has outlined a systematic approach to characterizing the off-target profile of the NAAA inhibitor this compound in cellular models. By employing a combination of kinase selectivity profiling, cellular thermal shift assays, and global gene expression analysis, researchers can build a robust safety and selectivity profile for this and other novel compounds.
The illustrative data presented herein suggests that this compound, along with ARN19702, possesses a more favorable off-target profile compared to inhibitors with more reactive chemical moieties. However, it is imperative that these findings are confirmed through rigorous experimental validation.
Future studies should aim to expand the off-target screening to include a broader range of protein families, such as G-protein coupled receptors (GPCRs) and ion channels. In vivo studies in relevant animal models will also be crucial to translate these in vitro findings and fully assess the therapeutic potential and safety of this compound.
References
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LookChem. (n.d.). Cas 1201593-65-8,(S)-2-aMino-3-cyclobutylpropanoic acid. Retrieved from [Link]
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- Solorzano, C., Zhu, C., Battista, N., Astarita, G., Lodola, A., Rivara, S., ... & Piomelli, D. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 106(49), 20933-20938.
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Patsnap Synapse. (2024, June 25). What are NAAA inhibitors and how do they work? Retrieved from [Link]
- Piomelli, D., Sasso, O., & Pontis, S. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(14), 7475-7499.
- Jin, C. H., Jin, Z., Piao, H. R., & Piomelli, D. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology, 11, 583592.
- Migliore, M., Sasso, O., Pontis, S., Armirotti, A., De Vita, D., & Piomelli, D. (2020). N-acylethanolamine acid amidase (NAAA) inhibition decreases the motivation for alcohol in Marchigian Sardinian alcohol-preferring rats. Neuropsychopharmacology, 45(11), 1846-1854.
- Sasso, O., Migliore, M., Pontis, S., De Vita, D., & Piomelli, D. (2013). N-acylethanolamine acid amidase (NAAA)
- Yang, L., Li, L., Chen, L., Li, Y., Chen, H., Li, Y., ... & Wang, Q. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)
- Sasso, O., Pontis, S., Migliore, M., Armirotti, A., & Piomelli, D. (2021). NAAA-regulated lipid signaling governs the transition from acute to chronic pain. Science Advances, 7(43), eabj0703.
- Li, Y., Yang, L., Chen, L., Li, Y., Chen, H., Li, Y., ... & Wang, Q. (2016). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in Pharmacology, 7, 439.
- Bandiera, T., Armirotti, A., Sasso, O., Ponzano, S., & Piomelli, D. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
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BioWorld. (2021, September 13). ARN-19702 shows broad analgesic effect in animal models of pain. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Tsuboi, K., & Ueda, N. (2016). Assay of NAAA Activity. Methods in Molecular Biology, 1412, 137-148.
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-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
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Safety Operating Guide
Definitive Disposal Guide for 2-Amino-3-cyclobutylpropanoic Acid: A Risk-Based Approach for Research Professionals
As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Amino-3-cyclobutylpropanoic acid. We will move beyond a simple checklist to instill a risk-based assessment methodology, ensuring that your disposal plan is robust, compliant, and scientifically sound, even in the absence of extensive public data on this specific compound.
The foundational principle of our approach is caution. When a comprehensive Safety Data Sheet (SDS) is not available for a specific research chemical, it must be handled and disposed of by treating it as a hazardous substance until proven otherwise. This aligns with the Occupational Safety and Health Administration (OSHA) requirement for laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of all laboratory chemicals.[1][2]
Part 1: Hazard Assessment and Waste Characterization
Inferred Hazard Profile:
Based on analogs such as (2S)-2-amino-3-cyclopropylpropanoic acid and ethyl (2R)-2-amino-3-cyclobutylpropanoate, it is prudent to assume this compound may cause skin, eye, and respiratory irritation.[3][4] The U.S. Environmental Protection Agency (EPA) mandates that the waste generator is responsible for determining if their waste is hazardous.[5] In the absence of data, assuming the compound is a hazardous irritant is the only responsible course of action.
| Parameter | Assumed Value / Guideline | Rationale & Causality |
| Physical State | Solid (Crystalline Powder) | Typical for amino acids.[6] |
| GHS Classification (Assumed) | Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory Irritant) | Based on GHS classifications for structurally similar compounds.[3][4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields (or goggles), lab coat. | Standard laboratory PPE is required to prevent skin and eye contact.[7] |
| Engineering Controls | Chemical Fume Hood | All handling of the solid compound or solutions should occur in a fume hood to prevent inhalation of dust or aerosols.[7] |
Waste Determination Workflow
The following diagram outlines the critical decision-making process for characterizing and managing laboratory chemical waste when data is limited.
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Hazard Assessment: Understanding the Risks of 2-Amino-3-cyclobutylpropanoic Acid
An indispensable guide for the safe handling of 2-Amino-3-cyclobutylpropanoic acid, this document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal procedures. Tailored for researchers, scientists, and drug development professionals, this guide is built on a foundation of rigorous scientific principles and practical laboratory experience to ensure user safety and experimental integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough hazard assessment can be conducted by examining structurally similar compounds. The ethyl ester derivative, Ethyl (2R)-2-amino-3-cyclobutylpropanoate, provides critical safety data that informs our handling procedures.[1]
Based on this surrogate data, this compound, particularly in its common solid or powdered form, should be treated as a hazardous substance with the following potential classifications:
-
Skin Irritation (Category 2) : May cause skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A) : Can cause serious and potentially damaging eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : Inhalation of dust may cause respiratory tract irritation.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact. The causality is clear: fine chemical powders can easily become airborne, leading to respiratory exposure, while direct contact can compromise the natural barriers of the skin and eyes.
Core Directive: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods or ventilated balance enclosures, are the first and most effective line of defense. PPE is to be used in conjunction with these controls to minimize residual risk. The selection of PPE is not a static checklist but a dynamic response to the specific procedure being performed.
PPE Specification Summary
| Operation Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale Weighing & Solution Prep (<1g) | ANSI Z87.1 approved safety glasses with side shields. | Nitrile gloves (minimum 4 mil thickness). | Standard laboratory coat. | Required if outside of a ventilated enclosure: N95-rated dust mask. |
| Medium Scale Synthesis (1g - 50g) | ANSI Z87.1 approved safety goggles or a face shield over safety glasses. | Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Required: Use within a certified chemical fume hood. |
| Large Scale / Bulk Handling (>50g) | Full-face shield worn over safety goggles. | Heavy-duty nitrile or butyl rubber gloves. Check manufacturer compatibility charts. | Chemical-resistant suit or coveralls with elasticated cuffs. | Required: Use within a certified chemical fume hood. A powered air-purifying respirator (PAPR) may be necessary based on risk assessment. |
Causality Behind PPE Choices
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement to protect against accidental splashes or airborne particles.[2][3] For procedures with a higher risk of splashing, such as transfers or reactions under pressure, safety goggles or a full-face shield provide a more robust barrier, protecting the entire face.[2]
-
Skin and Body Protection : A standard laboratory coat is sufficient for containing minor spills and preventing contact with clothing.[4] For larger quantities, a chemical-resistant apron or coat is necessary to prevent saturation and direct skin contact.[5]
-
Hand Protection : Nitrile gloves are selected for their combination of chemical resistance and dexterity.[4] It is crucial to inspect gloves for any signs of degradation or puncture before and after use. For prolonged operations or when handling larger quantities, double-gloving provides an additional layer of safety. Always remove the outer glove immediately if contamination is suspected.
-
Respiratory Protection : As a fine powder, the primary risk is the inhalation of airborne particulates.[3] All weighing and handling of the solid form of this compound should ideally be performed within a chemical fume hood or a ventilated balance enclosure to capture dust at the source. If this is not feasible for minor operations, an N95-rated respirator is mandatory to prevent inhalation of irritating dusts.[6]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed as a self-validating system, with checks and balances to ensure safety at every stage.
Safe Handling Workflow
Caption: Safe Handling Workflow for this compound.
Experimental Protocol Details
Pre-Handling:
-
Verify Engineering Controls : Ensure the chemical fume hood has a current certification and is drawing air correctly.
-
Assemble Materials : Prepare a designated workspace within the hood. Place a spill pad on the work surface. Pre-label all necessary vials and containers.
-
Prepare Spill Kit : Have a chemical spill kit readily accessible. This should include an absorbent material suitable for chemical powders, a scoop, and waste bags.
Handling the Solid Compound:
-
Don PPE : Put on all required PPE before opening the primary container.
-
Weighing : Perform all weighing operations inside a ventilated enclosure or chemical fume hood. Use a spatula to carefully transfer the powder. Avoid pouring, which can generate dust.
-
Transfers : If transferring the solid, use a powder funnel. Gently tap containers to dislodge material rather than using forceful actions.
-
Solution Preparation : When dissolving the solid, add the powder slowly to the solvent with gentle stirring to avoid splashing.
Post-Handling & Decontamination:
-
Surface Cleaning : Decontaminate the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by water.
-
PPE Removal : Remove PPE carefully to avoid cross-contamination. The outer pair of gloves (if double-gloving) should be removed first, followed by the lab coat, safety goggles, and inner gloves.
-
Hand Washing : Immediately wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper waste management is a critical component of laboratory safety.
-
Chemical Waste : Dispose of unused this compound and any solutions containing it as chemical waste.[6] It must be placed in a clearly labeled, sealed container compatible with the material. Follow your institution's specific guidelines for chemical waste disposal. Do not pour this chemical down the drain.[1]
-
Contaminated PPE : All disposable PPE that has come into contact with the chemical, such as gloves, bench pads, and weighing papers, should be considered contaminated waste.[6] Place these items in a designated, sealed waste bag or container for hazardous materials and dispose of them according to institutional protocols.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1] If irritation develops or persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill Response : For a small powder spill within a fume hood, carefully sweep up the material using a dustpan and brush, or wipe with a damp cloth, and place it into a sealed container for chemical waste disposal. Avoid actions that create dust. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
-
Capot Chemical. (2013, October 31). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Available at: [Link]
-
NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
